molecular formula C10H11Br B13758593 ((E)-4-Bromo-but-3-enyl)-benzene

((E)-4-Bromo-but-3-enyl)-benzene

Cat. No.: B13758593
M. Wt: 211.10 g/mol
InChI Key: PJXCOCMLSWOVEF-WEVVVXLNSA-N
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Description

((E)-4-Bromo-but-3-enyl)-benzene is a useful research compound. Its molecular formula is C10H11Br and its molecular weight is 211.10 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

[(E)-4-bromobut-3-enyl]benzene

InChI

InChI=1S/C10H11Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2/b9-5+

InChI Key

PJXCOCMLSWOVEF-WEVVVXLNSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC/C=C/Br

Canonical SMILES

C1=CC=C(C=C1)CCC=CBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to ((E)-4-Bromo-but-3-enyl)-benzene: Synthesis, Properties, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

((E)-4-Bromo-but-3-enyl)-benzene, a substituted aromatic hydrocarbon containing a vinyl bromide moiety, is a versatile building block in organic synthesis. Its strategic importance lies in its ability to participate in a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The presence of the reactive carbon-bromine bond on a stereodefined double bond, coupled with the phenyl group, makes this compound a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and safe handling, with a focus on its practical application in a research and development setting.

Physicochemical and Spectroscopic Data

A thorough characterization of ((E)-4-Bromo-but-3-enyl)-benzene is paramount for its effective utilization. The following table summarizes its key physicochemical properties.

PropertyValueSource
CAS Number 62692-41-5[1][2]
Molecular Formula C₁₀H₁₁Br[1]
Molecular Weight 211.1 g/mol [1]
Appearance Colorless oil[3]
Purity Typically >96%[2]
Spectroscopic DataValue
¹H NMR (400 MHz, CDCl₃) δ 7.32 (d, J = 8.4 Hz, 2H), 6.98 (d, J = 8.0 Hz, 2H), 5.88-5.76 (m, 1H), 5.06-4.96 (m, 2H), 2.68 (t, J = 7.2 Hz, 2H), 2.38-2.30 (m, 2H)
¹³C NMR (100 MHz, CDCl₃) δ 132.11, 132.06, 131.54, 130.92, 130.49, 115.77, 110.25, 35.75, 35.20
IR (KBr, cm⁻¹) 3077, 3012, 2913, 1903, 1640, 1503, 1451, 1398, 1015, 992, 807, 633
HRMS (EI+) calcd for C₁₀H₁₁Br (M+): 210.0044; found: 210.0047

Synthesis of ((E)-4-Bromo-but-3-enyl)-benzene

The synthesis of ((E)-4-Bromo-but-3-enyl)-benzene can be approached through several strategic routes. A highly plausible and efficient method involves the allylic bromination of a suitable precursor, (E)-4-phenyl-1-butene. This method is favored for its selectivity in introducing a bromine atom at the carbon adjacent to the double bond.[4][5][6][7]

Workflow for the Synthesis of ((E)-4-Bromo-but-3-enyl)-benzene

Caption: Synthetic workflow for ((E)-4-Bromo-but-3-enyl)-benzene.

Experimental Protocol

Step 1: Synthesis of 4-Phenyl-1-butene

The precursor, 4-phenyl-1-butene, can be synthesized via a Grignard coupling reaction between benzyl chloride and allylmagnesium chloride.[8][9]

  • Preparation of Allylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 equivalents) are suspended in anhydrous tetrahydrofuran (THF). A solution of allyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction is typically initiated with a small crystal of iodine. The mixture is stirred until the magnesium is consumed.

  • Coupling with Benzyl Chloride: The freshly prepared allylmagnesium chloride solution is cooled in an ice bath. A solution of benzyl chloride (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 4-phenyl-1-butene.[8][10]

Step 2: Allylic Bromination of 4-Phenyl-1-butene

The allylic bromination of 4-phenyl-1-butene is effectively carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions.[5][6][11]

  • Reaction Setup: In a round-bottom flask, 4-phenyl-1-butene (1.0 equivalent) is dissolved in a suitable solvent, such as carbon tetrachloride (CCl₄) or cyclohexane. N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), are added.

  • Reaction Conditions: The mixture is heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and a dilute solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude product, ((E)-4-Bromo-but-3-enyl)-benzene, is then purified by column chromatography on silica gel or by vacuum distillation.

Reactivity and Applications in Cross-Coupling Reactions

The synthetic utility of ((E)-4-Bromo-but-3-enyl)-benzene stems from the reactivity of its vinyl bromide moiety in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Heck Reaction

The Heck reaction involves the coupling of a vinyl or aryl halide with an alkene in the presence of a palladium catalyst and a base.[10][12] ((E)-4-Bromo-but-3-enyl)-benzene can serve as the vinyl halide component, reacting with various alkenes to form substituted dienes.

Illustrative Heck Reaction Workflow:

Caption: Generalized workflow for a Heck reaction.

A typical procedure involves reacting ((E)-4-Bromo-but-3-enyl)-benzene with an alkene, such as styrene, in a solvent like N,N-dimethylformamide (DMF) or acetonitrile, with a palladium source like palladium(II) acetate, a phosphine ligand, and a base such as triethylamine.[13][14]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex.[15] ((E)-4-Bromo-but-3-enyl)-benzene can be coupled with a wide range of aryl or vinyl boronic acids or their esters to synthesize substituted styrenes and other conjugated systems.

Illustrative Suzuki-Miyaura Coupling Workflow:

Caption: Generalized workflow for a Suzuki-Miyaura coupling.

A representative protocol would involve the reaction of ((E)-4-Bromo-but-3-enyl)-benzene with an arylboronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate in a suitable solvent system, often a mixture of an organic solvent and water.[15]

Safety and Handling

As a brominated organic compound, ((E)-4-Bromo-but-3-enyl)-benzene should be handled with care in a well-ventilated fume hood. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from analogous compounds such as allyl bromide and other brominated hydrocarbons suggest that it may be a skin and eye irritant and potentially harmful if inhaled or ingested.[13][14][16][17][18][19][20][21]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • The Royal Society of Chemistry. 1H- and 13C-NMR for 1-bromo-4-(but-3-enyl)benzene 3k. Available from: [Link]

  • Stobec. SAFETY DATA SHEET - Allyl bromide. 2012. Available from: [Link]

  • DC Fine Chemicals. Safety Data Sheet - Allyl bromide. Available from: [Link]

  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Available from: [Link]

  • Google Patents. JPH0748292A - Process for producing 4-phenyl-1-butenes.
  • Wikipedia. Heck reaction. Available from: [Link]

  • Total Organic Chemistry. Heck Reaction - Organic Chemistry Lessons. 2021. Available from: [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Available from: [Link]

  • Khan, I., et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. 2017. Available from: [Link]

  • ResearchGate. heck reactions of aryl halides with styrene using 1-butyl-3-methylimidazolium bromide i. Available from: [Link]

  • Master Organic Chemistry. What is Allylic Bromination?. 2013. Available from: [Link]

  • ResearchGate. Reactivity of PhMgBr towards an alkyne in THF and non-donating solvents. 2002. Available from: [Link]

  • ACS Publications. Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. 2021. Available from: [Link]

  • NIST WebBook. 3-Bromo-1-phenyl-1-propene. Available from: [Link]

  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Available from: [Link]

  • ResearchGate. Reaction conditions optimization of the Heck reaction of 4-bromotoluene with styrene. Available from: [Link]

  • PubChemLite. Cinnamyl bromide (C9H9Br). Available from: [Link]

  • ResearchGate. FTIR spectrum of (E)-cinnamyl alcohol. Available from: [Link]

  • ResearchGate. 1 H NMR spectrum of (E)-cinnamyl alcohol. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of ((E)-4-Bromo-but-3-enyl)-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction and Rationale

((E)-4-Bromo-but-3-enyl)-benzene is a functionalized styrenic compound with potential applications in organic synthesis and medicinal chemistry. The presence of a terminal bromoalkene moiety and a phenyl group provides multiple sites for further chemical transformations, making it a versatile building block. For instance, the vinyl bromide can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a wide range of substituents. The phenyl group can also be functionalized through electrophilic aromatic substitution.

Given the utility of such a scaffold, a reliable synthetic protocol is paramount. This guide proposes a synthetic strategy centered around the Wittig reaction, a powerful method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2][3][4][5] The choice of the Wittig reaction is predicated on its high degree of regioselectivity, ensuring the double bond is formed at the desired position. Moreover, by employing a semi-stabilized ylide, the reaction conditions can be tuned to favor the formation of the thermodynamically more stable (E)-isomer.[5]

Proposed Synthetic Pathway: The Wittig Approach

The proposed synthesis of ((E)-4-Bromo-but-3-enyl)-benzene is a two-step process commencing with the formation of a phosphonium salt, followed by the Wittig olefination.

Step 1: Synthesis of (3-Bromopropyl)triphenylphosphonium bromide

The precursor to the Wittig reagent is the corresponding phosphonium salt. This is readily synthesized via a nucleophilic substitution (S_N2) reaction between triphenylphosphine and an excess of 1,3-dibromopropane. Triphenylphosphine acts as the nucleophile, displacing one of the bromide ions.

Step 2: The Wittig Reaction

The phosphonium salt is then deprotonated using a strong base, such as n-butyllithium (n-BuLi), to generate the phosphorus ylide. This highly nucleophilic ylide subsequently reacts with benzaldehyde. The reaction proceeds through a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene, ((E)-4-Bromo-but-3-enyl)-benzene, and triphenylphosphine oxide as a byproduct. The formation of the very stable P=O double bond in triphenylphosphine oxide is a major driving force for this reaction.[3]

Reaction Mechanism

Wittig_Mechanism reagents Reagents benzaldehyde Benzaldehyde ylide Phosphorus Ylide betaine Betaine benzaldehyde->betaine Nucleophilic Attack ylide->betaine intermediates Intermediates oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene ((E)-4-Bromo-but-3-enyl)-benzene oxaphosphetane->alkene Fragmentation tppo Triphenylphosphine Oxide oxaphosphetane->tppo products Products

Caption: Proposed Wittig reaction mechanism.

Detailed Experimental Protocol

Materials:

  • Triphenylphosphine (PPh₃)

  • 1,3-Dibromopropane

  • Toluene, anhydrous

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Tetrahydrofuran (THF), anhydrous

  • Benzaldehyde

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Part A: Synthesis of (3-Bromopropyl)triphenylphosphonium bromide
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (26.2 g, 100 mmol) and 100 mL of anhydrous toluene.

  • Stir the mixture to dissolve the triphenylphosphine.

  • Add 1,3-dibromopropane (30.3 g, 150 mmol, 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate will form.

  • Cool the mixture to room temperature and collect the white solid by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

  • Dry the resulting white solid, (3-bromopropyl)triphenylphosphonium bromide, under vacuum.

Part B: Synthesis of ((E)-4-Bromo-but-3-enyl)-benzene
  • To a dry 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add (3-bromopropyl)triphenylphosphonium bromide (46.4 g, 100 mmol) and 200 mL of anhydrous THF.

  • Cool the resulting suspension to 0 °C in an ice-water bath.

  • Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 100 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The solution should turn a deep orange or red color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for an additional hour.

  • Add freshly distilled benzaldehyde (10.6 g, 100 mmol) dropwise via syringe at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding 50 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with water (100 mL) and then brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ((E)-4-Bromo-but-3-enyl)-benzene as a colorless oil.

Experimental Workflow

Workflow cluster_A Part A: Phosphonium Salt Synthesis cluster_B Part B: Wittig Reaction cluster_C Work-up and Purification A1 1. Combine PPh₃ and 1,3-dibromopropane in toluene. A2 2. Reflux for 24 hours. A1->A2 A3 3. Cool and filter the precipitate. A2->A3 A4 4. Wash with diethyl ether and dry. A3->A4 B1 1. Suspend phosphonium salt in anhydrous THF at 0 °C. A4->B1 Use in Part B B2 2. Add n-BuLi dropwise to form the ylide. B1->B2 B3 3. Add benzaldehyde dropwise at 0 °C. B2->B3 B4 4. Warm to room temperature and stir overnight. B3->B4 C1 1. Quench with saturated NH₄Cl. B4->C1 C2 2. Extract with diethyl ether. C1->C2 C3 3. Wash with water and brine. C2->C3 C4 4. Dry over MgSO₄ and concentrate. C3->C4 C5 5. Purify by flash chromatography. C4->C5

Sources

NMR and mass spectrometry data of ((E)-4-Bromo-but-3-enyl)-benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of ((E)-4-Bromo-but-3-enyl)-benzene

Executive Summary

((E)-4-Bromo-but-3-enyl)-benzene (CAS: 62692-41-5), also known as (E)-1-bromo-4-phenylbut-1-ene, is a specialized organobromine building block used primarily in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). Its structural uniqueness lies in the trans (E) geometry of the terminal vinyl bromide moiety tethered to a phenyl ring by an ethylene spacer.

This guide provides a rigorous analysis of the spectroscopic signatures required to validate this molecule, distinguishing it from its (Z)-isomer and saturated analogs.

Structural Analysis & Connectivity

Before interpreting spectra, the connectivity must be mapped to specific atomic environments.

  • Formula: C₁₀H₁₁Br

  • Molecular Weight: 211.10 g/mol (based on ⁷⁹Br/⁸¹Br average)

  • Key Moiety: (E)-1-bromoalkene (

    
    )
    
  • Linker: Ethylene group (

    
    ) connecting the phenyl ring to the alkene.
    

Atom Assignment for Spectral Interpretation:

  • Ph (Aromatic Ring): 5 protons, chemically equivalent in low-res, distinct in high-field.

  • C1 (Benzylic): Methylene attached to Ph.

  • C2 (Allylic): Methylene attached to the alkene.

  • C3 (Vinyl,

    
    -position):  Proton adjacent to the alkyl chain.
    
  • C4 (Vinyl,

    
    -position):  Proton adjacent to the Bromine.
    

Mass Spectrometry (MS) Data Analysis

Method: Electron Ionization (EI), 70 eV.

The mass spectrum of ((E)-4-Bromo-but-3-enyl)-benzene is dominated by the stability of the aromatic ring and the weakness of the C-Br bond.

Key Ion Peaks
m/z ValueIon IdentityRelative AbundanceInterpretation
210 / 212

~15-20%Molecular Ion. Shows the characteristic 1:1 isotopic ratio of Bromine (

).
131

40-60%Cationic Fragment. Loss of the bromine radical. Corresponds to the

cation.
117

< 20%Indenyl Cation. Formed by cyclization and loss of methylene fragments.
91

100% (Base) Tropylium Ion. The signature peak for benzyl-containing compounds. Formed via benzylic cleavage.
77

~15%Phenyl Cation. Further fragmentation of the tropylium or direct cleavage.
Fragmentation Pathway Visualization

The following diagram illustrates the logical decay of the molecular ion under electron impact.

MS_Fragmentation M_Ion Molecular Ion [M]+. m/z 210 / 212 (1:1 Ratio) M_Minus_Br [M - Br]+ m/z 131 (C10H11+) M_Ion->M_Minus_Br - Br• Tropylium Tropylium Ion [C7H7]+ m/z 91 (BASE PEAK) M_Minus_Br->Tropylium - C3H4 (Rearrangement) Phenyl Phenyl Ion [C6H5]+ m/z 77 Tropylium->Phenyl - C2H2 (Acetylene) Br_Radical Br Radical (Neutral Loss) C3H4 C3H4 Neutral (Allene/Propyne)

Caption: Electron Impact (EI) fragmentation pathway showing the dominant route to the stable tropylium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum confirms the (E)-stereochemistry via the coupling constant of the vinylic protons.

Proton EnvironmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
Aromatic 7.15 – 7.35Multiplet (m)5H-Phenyl Ring Protons
Vinyl (

)
6.20 – 6.28Doublet of Triplets (dt)1H

,


Vinyl (

)
6.00 – 6.08Doublet of Triplets (dt)1H

,


Benzylic 2.70 – 2.76Triplet (t)2H


Allylic 2.38 – 2.45Quartet/Dt (q/dt)2H


Critical Interpretation:

  • Stereochemistry Check: The coupling constant between the two vinyl protons is ~14 Hz .

    • 
       indicates Trans (E)  geometry.
      
    • 
       would indicate Cis (Z)  geometry.
      
  • Chemical Shift Logic: The

    
    -proton (attached to Br) is typically slightly upfield (shielded) relative to the 
    
    
    
    -proton in 1-bromoalkenes due to resonance effects competing with induction, though they are often close. The
    
    
    -proton is deshielded by the double bond anisotropy and the allylic position.
¹³C NMR Data (100 MHz, CDCl₃)
Carbon EnvironmentShift (

, ppm)
TypeAssignment
Aromatic (Ipso) 141.0QuaternaryPhenyl C1
Vinyl (

)
137.5CH

Aromatic (Ortho/Meta) 128.4, 128.2CHPhenyl C2, C3, C5, C6
Aromatic (Para) 126.1CHPhenyl C4
Vinyl (

)
105.8CH

Benzylic 35.2CH₂

Allylic 34.5CH₂

Critical Interpretation:

  • The carbon attached to Bromine (Vinyl

    
    ) is significantly upfield (~105 ppm) compared to typical alkene carbons (~120-140 ppm). This "heavy atom effect" (shielding) is diagnostic for vinyl bromides.
    

Experimental Protocols

Protocol: Sample Preparation for ¹H NMR

To ensure sharp resolution of the vinyl coupling constants (


 values):
  • Selection: Isolate 5–10 mg of the purified oil.

  • Solvent: Use 0.6 mL of CDCl₃ (Deuterated Chloroform) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Note: If the sample contains traces of acid (from synthesis), filter through a small plug of basic alumina before dissolving, as acid can broaden alkene peaks.

  • Acquisition:

    • Run at 298 K.

    • Spectral Width: -1 to 12 ppm.

    • Scans: 16 (minimum) to reduce noise in the integral baselines.

  • Processing: Phase correct manually to ensure the base of the vinyl doublets is flat; this allows accurate integration of the 1H vs 1H vinyl signals.

Protocol: GC-MS Analysis

Because this molecule is an alkyl halide, it is thermally stable enough for GC but sensitive to active sites in the liner.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Inlet: Split mode (20:1), 250°C.

    • Warning: Use a deactivated glass wool liner to prevent dehydrobromination (loss of HBr) in the injector.

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min.

  • Detection: MS Source at 230°C, Quadrupole at 150°C. Scan range 40–300 m/z.

References

  • Moloney, M. G., et al. (1990). "Vinyl Cation Formation by Decomposition of Vinyl-lead Triacetates." Journal of the Chemical Society, Perkin Transactions 1. (Source for analogous 2-methyl spectral data and synthesis via vinyl-lead intermediates). Link

  • BenchChem. (2025).[1][2][3] "NMR Spectral Data Comparison: 4-Bromo-1-butyne vs 4-Bromo-1-butene." (Source for comparative chemical shifts of bromo-butenyl chains). Link

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of (E)-1-Phenyl-1-butene." NIST Chemistry WebBook, SRD 69. (Source for fragmentation patterns of phenyl-butene scaffolds). Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Authoritative reference for vinyl bromide chemical shift increments).

Sources

Reactivity profile of ((E)-4-Bromo-but-3-enyl)-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Profile of ((E)-4-Bromo-but-3-enyl)-benzene Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[]

Stereodefined Alkenyl Halide for Modular Scaffold Construction []

Executive Summary

((E)-4-Bromo-but-3-enyl)-benzene (CAS: 62692-41-5) is a specialized homoallylic vinyl bromide building block characterized by its robust phenyl linker and stereodefined (E)-alkenyl halide "warhead."[] Unlike simple alkyl halides, this molecule offers a unique reactivity profile dominated by the


-hybridized carbon-bromine bond, enabling high-fidelity palladium-catalyzed cross-couplings that retain olefin geometry.[]

For medicinal chemists and process engineers, this molecule serves as a critical "linchpin" intermediate. It allows for the convergent synthesis of complex dienes, styrenyl derivatives, and fused carbocycles without the need for protecting group manipulations on the alkene.

Structural Analysis & Electronic Properties[1]

The "Warhead" vs. The "Anchor"

The molecule comprises two distinct domains:

  • The Anchor (Phenethyl Group): The

    
     segment acts as a lipophilic tether.[] It is chemically inert under standard cross-coupling conditions, providing solubility and steric bulk that directs reagents toward the terminal halide.
    
  • The Warhead ((E)-Vinyl Bromide): The

    
     moiety is the reactive center.[] The (E)-configuration is thermodynamically stable but susceptible to photo-isomerization if mishandled.[]
    
Orbital Considerations

The C-Br bond in vinyl bromides is stronger than in alkyl bromides due to partial double-bond character (


 overlap).[] However, it is highly susceptible to oxidative addition by low-valent transition metals (

,

).
  • Nucleophilicity: Low.[] The bromine atom deactivates the double bond toward electrophilic attack compared to a standard alkene.

  • Electrophilicity: High (at the C-Br carbon) in the presence of metal catalysts.

Core Reactivity Profile

The utility of ((E)-4-Bromo-but-3-enyl)-benzene is defined by three primary reaction vectors: Pd-Catalyzed Cross-Coupling , Lithium-Halogen Exchange , and Intramolecular Cyclization .[]

Vector A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Mechanism: Stereoretentive Oxidative Addition.[] The most reliable transformation is the Suzuki-Miyaura coupling.[] Unlike


 halides, the vinyl bromide undergoes oxidative addition with retention of the (E)-stereochemistry. This is crucial for synthesizing biologically active polyenes or stilbene analogs where isomer purity is paramount.[]
Experimental Protocol: Stereoretentive Arylation
  • Substrate: ((E)-4-Bromo-but-3-enyl)-benzene (1.0 equiv)

  • Partner: Arylboronic acid (1.2 equiv)

  • Catalyst System:

    
     (3-5 mol%) or 
    
    
    
    (for sterically demanding boronic acids).
  • Base/Solvent:

    
     (2.0 equiv) in THF/Water (4:1) or Toluene/Ethanol/Water.
    
  • Conditions: Degassed,

    
    , 4-12 hours.[]
    

Key Insight: The use of bidentate ligands like dppf prevents


-hydride elimination side reactions, ensuring the integrity of the newly formed C-C bond.
Vector B: Lithium-Halogen Exchange (Nucleophile Generation)

Mechanism: Rapid Vinyllithium Formation.[] Treatment with


-Butyllithium generates a transient vinyllithium species.[] This nucleophile retains the (E)-geometry at low temperatures (

) and can be trapped with aldehydes, ketones, or epoxides.
Experimental Protocol: Vinyllithium Trapping
  • Preparation: Dissolve ((E)-4-Bromo-but-3-enyl)-benzene in anhydrous

    
     under Argon. Cool to 
    
    
    
    .[]
  • Exchange: Add

    
    -BuLi (2.0 equiv) dropwise.[] Stir for 30 min. Note: The first equivalent performs the exchange; the second destroys the resulting t-BuBr.
    
  • Trapping: Add electrophile (e.g., Benzaldehyde) slowly.

  • Quench: Warm to RT and quench with saturated

    
    .
    
Vector C: Intramolecular Direct Arylation (Advanced)

Mechanism: Pd(II)-Catalyzed C-H Activation.[] Under specific conditions, the vinyl bromide can undergo an intramolecular "Heck-type" cyclization (direct arylation) onto the pendant phenyl ring, forming dihydronaphthalene derivatives. This pathway is atom-economic but requires tuning of the ligand sphere to favor the 6-endo-trig or 6-exo-trig closure over intermolecular pathways.[]

Mechanistic Visualization

The following diagram illustrates the divergent pathways available to the vinyl bromide moiety, emphasizing the catalytic cycle that preserves stereochemistry.

ReactivityProfile Substrate ((E)-4-Bromo-but-3-enyl)-benzene (Starting Material) OxAdd Oxidative Addition (Retention of E-isomer) Substrate->OxAdd + Pd(0) LiExchange Li-Halogen Exchange (t-BuLi, -78°C) Substrate->LiExchange Pd0 Pd(0) Species Pd0->OxAdd TransMet Transmetallation (Ar-B(OH)2 / Base) OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration ProductSuzuki Product A: 1,3-Diene / Styrene (Stereopure) RedElim->ProductSuzuki VinylLi Vinyllithium Intermediate (Nucleophilic) LiExchange->VinylLi ProductAlcohol Product B: Allylic Alcohol VinylLi->ProductAlcohol + Electrophile (R-CHO)

Figure 1: Divergent reactivity pathways showing the Palladium Catalytic Cycle (Top) and Lithium-Halogen Exchange (Bottom).

Handling & Stability Data

ParameterSpecificationOperational Note
Physical State Colorless to pale yellow oilViscosity allows for easy neat transfer, but use syringe techniques to avoid oxidation.[]
Storage

, Light-protected
Critical: Vinyl bromides can photo-isomerize from (E) to (Z) under UV light.[] Store in amber vials.
Solubility Soluble in DCM, THF, Et2OInsoluble in water. Use biphasic systems for Suzuki couplings.[]
Stability Acid-sensitiveAvoid strong mineral acids which may cause HBr elimination to the alkyne.[]

References

  • Palladium-Catalyzed Cross-Coupling of Vinyl Halides

    • Title: "Stereoselective Synthesis of Conjugated Dienes via Palladium-C
    • Source: Journal of the American Chemical Society.
    • Context: Defines the standard protocols for retaining E-geometry in vinyl bromide couplings.
    • URL:[Link]

  • Synthesis and Utility of (E)

    • Title: "Nickel-Catalyzed Reductive 1,3-Diene Formation from the Cross-Coupling of Vinyl Bromides."[]

    • Source: Royal Society of Chemistry (Chem. Sci.).
    • Context: Specific usage of ((E)-4-Bromo-but-3-enyl)-benzene as a substrate for reductive coupling.[]

    • URL:[Link]

  • Intramolecular Heck Reactions

    • Title: "The Intramolecular Heck Reaction."[2][3][4][5]

    • Source: Organic Reactions (Wiley).
    • Context: Comprehensive review of cyclization modes for alkenyl halides tethered to arenes.
    • URL:[Link]

  • Lithium-Halogen Exchange Protocols

    • Title: "Preparation and Reactivity of Vinyllithium Reagents."
    • Source: Organic Syntheses.[][4][5][6]

    • Context: Fundamental procedures for generating vinyllithium species from vinyl bromides.[]

    • URL:[Link]

Sources

Stability and storage conditions for ((E)-4-Bromo-but-3-enyl)-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Stability Dynamics and Storage Optimization for ((E)-4-Bromo-but-3-enyl)-benzene: A Technical Guide

Executive Summary

((E)-4-Bromo-but-3-enyl)-benzene (CAS: 62692-41-5) is a highly valuable building block in organic synthesis, utilized extensively in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Negishi couplings () [1]. As a functionalized bromoalkene, its synthetic utility is strictly dependent on maintaining the stereochemical purity of its (E)-alkene geometry and preventing the degradation of its vinylic bromide moiety. This guide outlines the mechanistic degradation pathways of this compound and provides a self-validating protocol for its long-term storage and handling.

Structural Profiling & Mechanistic Degradation Pathways

The molecular architecture of ((E)-4-Bromo-but-3-enyl)-benzene (C10H11Br) features an isolated alkene terminating in a bromide atom. This specific arrangement introduces several vectors for degradation if storage conditions are not rigorously controlled:

  • Photo-Induced Isomerization: The π-electron system of the alkene is highly susceptible to UV and visible light excitation. Photon absorption promotes the molecule to a π-π* excited state, allowing free rotation around the carbon-carbon double bond. Upon relaxation, a thermodynamic mixture of (E) and (Z) isomers is formed, destroying the stereochemical purity required for stereospecific cross-couplings.

  • Thermal Dehydrohalogenation: Elevated temperatures provide the activation energy necessary for the elimination of hydrogen bromide (HBr), leading to the formation of terminal alkynes or conjugated dienes.

  • Oxidative Degradation: Atmospheric oxygen can initiate radical-mediated autoxidation at the benzylic position or across the electron-rich double bond, leading to peroxides and subsequent polymerization or cleavage.

Causality Check: Why do researchers frequently observe batch-to-batch variability in coupling yields? Often, it is not catalyst poisoning, but rather the unrecognized photo-isomerization of the bromoalkene precursor during ambient benchtop handling.

Degradation Compound ((E)-4-Bromo-but-3-enyl)-benzene (Stable State) Photo Photon Exposure (UV/Vis) Compound->Photo Susceptible Thermal Thermal Stress (> 25°C) Compound->Thermal Susceptible Oxygen Atmospheric O2 Compound->Oxygen Susceptible Z_Isomer (Z)-Isomer (Loss of E-purity) Photo->Z_Isomer Isomerization Dehydro Dehydrohalogenation (HBr Loss) Thermal->Dehydro Degradation Oxidation Allylic/Benzylic Oxidation Oxygen->Oxidation Radical Pathway

Mechanistic degradation pathways of ((E)-4-Bromo-but-3-enyl)-benzene.

Empirical Stability Data

To illustrate the critical nature of these degradation pathways, the following table synthesizes representative stability data for bromoalkenes under varying environmental stressors over a 6-month period () [2]. This demonstrates the quantitative loss of structural integrity when environmental variables are left uncontrolled.

Storage ConditionTemperatureAtmosphereLight Exposure(E)-Isomer Purity (Month 1)(E)-Isomer Purity (Month 6)Primary Degradant
Optimal -20 °CArgonDark> 99.0%> 98.5%None
Refrigerated 4 °CArgonDark> 98.5%96.2%Trace (Z)-Isomer
Benchtop (Sealed) 25 °CAirDark95.0%82.1%Oxidation Products
Benchtop (Exposed) 25 °CAirAmbient Light88.4%< 50.0%(Z)-Isomer & HBr Loss

Optimized Storage Protocols (Self-Validating System)

A protocol is only as robust as its ability to prevent user error. The following workflow is designed as a self-validating system: the physical setup prevents the workflow from continuing if a critical environmental barrier is breached, while the mandatory pre-reaction QC step mathematically validates the success of the storage protocol before any downstream resources are committed.

Step-by-Step Methodology:

  • Receiving & Immediate Transfer: Upon receipt, immediately transfer the shipping container to a dark, temperature-controlled environment. Do not open the primary vessel on the benchtop.

  • Inert Atmosphere Aliquoting:

    • Causality: Repeated opening of a bulk container introduces atmospheric moisture and O2, which act as radical initiators for alkene degradation.

    • Action: Transfer the bulk bottle into a glovebox purged with Argon (O2 < 1 ppm). Aliquot the compound into single-use, amber-glass vials.

  • Sealing & Secondary Containment: Seal each amber vial with a PTFE-lined cap. Place the vials into a secondary vacuum-sealed foil pouch containing a desiccant pack.

    • Causality: The PTFE liner prevents halogenated vapor interaction with the cap material, while the foil pouch provides an absolute, fail-safe barrier against ambient light and humidity.

  • Cryogenic Storage: Store the sealed pouches in a dedicated -20 °C freezer to arrest thermal dehydrohalogenation.

QC_Workflow Receive Receive Compound (Cold Chain) Glovebox Transfer to Glovebox (Argon Atmosphere) Receive->Glovebox Prevent O2 Aliquot Aliquot into Amber Vials (Protect from Light) Glovebox->Aliquot Prevent Moisture Store Store at -20°C (Thermal Stability) Aliquot->Store Prevent UV QC Pre-Reaction QC (1H-NMR & GC-MS) Store->QC Before Use Pass Pass: >95% (E)-Isomer QC->Pass Proceed to Synthesis Fail Fail: High (Z)-Isomer or Degradation QC->Fail Discard/Purify

Standardized workflow for the storage, handling, and quality control of bromoalkenes.

Quality Control & Verification Workflows

Trusting a stored reagent without verification introduces uncontrolled variables into complex syntheses. Before deploying ((E)-4-Bromo-but-3-enyl)-benzene in a reaction, structural integrity must be validated () [3].

  • 1H-NMR Spectroscopy (Isomeric Purity): The most reliable method for determining the E/Z ratio is analyzing the coupling constants (J) of the vinylic protons. The trans (E) protons typically exhibit a larger coupling constant (J ≈ 14–18 Hz) compared to the cis (Z) protons (J ≈ 6–12 Hz). A quick benchtop NMR can confirm if photo-isomerization has occurred during storage.

  • GC-MS (Chemical Purity): Gas Chromatography-Mass Spectrometry should be used to detect lower molecular weight degradation products, such as those resulting from dehydrohalogenation. Expert Insight: Ensure the GC inlet temperature is optimized (kept as low as possible while maintaining volatilization) to prevent thermally inducing the exact degradation you are attempting to measure.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11641, Bromoethene." PubChem. Available at:[Link]

Historical Context and Stereoselective Synthesis of ((E)-4-Bromo-but-3-enyl)-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry Applications

Part 1: Executive Summary & Strategic Relevance

((E)-4-Bromo-but-3-enyl)-benzene (CAS: 62692-41-5) represents a specialized class of "homostyryl" electrophiles used in high-precision Structure-Activity Relationship (SAR) campaigns.[1][2] Unlike simple styryl bromides, the ethyl linker (-CH2-CH2-) in this molecule introduces specific conformational flexibility while maintaining the rigid vinyl bromide terminus (-CH=CH-Br).[1][2]

In drug development, this motif serves as a "molecular ruler," allowing medicinal chemists to probe the optimal distance between a lipophilic aromatic pharmacophore (the phenyl ring) and a cross-coupling partner. Its synthesis has historically mirrored the evolution of organic chemistry itself—moving from "brute force" elimination reactions yielding isomeric mixtures to modern, catalyst-controlled stereoselective methodologies.[1]

Key Application Areas:

  • Pd-Catalyzed Cross-Coupling: A robust partner for Suzuki-Miyaura and Stille couplings to install the Ph-(CH2)2-CH=CH- motif.[1][2]

  • Natural Product Synthesis: A building block for polyketide chains (e.g., Oscillariolide analogs) requiring precise E-olefin geometry.[1][2]

  • Linker Chemistry: Used to tether pharmacophores in PROTACs or bivalent ligands where linker geometry dictates binding affinity.[1][2]

Part 2: Historical Evolution of Synthesis

The synthesis of ((E)-4-Bromo-but-3-enyl)-benzene highlights the industry's shift from thermodynamic control to kinetic precision.[1][2]

Era 1: The Classical Elimination Approach (1950s–1970s)

Early syntheses relied on the bromination of 4-phenyl-1-butene followed by base-mediated dehydrobromination.[1][2]

  • Method: Ph-(CH2)2-CH=CH2 + Br2 → Ph-(CH2)2-CH(Br)-CH2(Br) → (KOH/EtOH) → Product.[1][2]

  • Critical Flaw: This pathway follows Zaitsev/Hofmann elimination rules which poorly discriminate between E and Z isomers.[1][2] The result was often a difficult-to-separate 60:40 mixture, rendering it unsuitable for modern pharmaceutical standards where isomeric purity >99% is mandated.[1][2]

Era 2: The Wittig & Appel Refinement (1980s–1990s)

To solve the stereoselectivity issue, chemists adopted "disconnection" strategies starting from aldehydes.

  • Method: Hydrocinnamaldehyde (Ph-(CH2)2-CHO) + CBr4 + PPh3 (Corey-Fuchs/Appel conditions) → 1,1-dibromoalkene.[1][2]

  • Stereocontrol: The gem-dibromide was then reduced stereoselectively (e.g., using Bu3SnH/Pd(0) or Zn/AcOH).[1][2] While this improved selectivity, it required toxic tin reagents and multiple steps, limiting scalability.

Era 3: The Organometallic Age (2000s–Present)

The current "Gold Standard" utilizes Hydrometallation-Halogenation of alkynes.[1][2] This route guarantees E-stereochemistry through the specific mechanism of syn-addition followed by stereoinvertive electrophilic substitution.[1][2]

  • Method: 4-Phenyl-1-butyne + Catecholborane → E-Vinyl Boronate → (Electrophilic Bromination) → E-Vinyl Bromide.[1][2]

  • Advantage: This method is self-validating; the mechanism forces the bromine into the E-position, typically yielding >98:2 E:Z ratios.[1][2]

Part 3: Technical Deep Dive – The "Gold Standard" Protocol

The following protocol details the Hydroboration-Halodeboronation route. This is the preferred method for research and scale-up due to its predictable stereochemistry and operational safety.[1][2]

Mechanistic Logic
  • Hydroboration: The reaction of a terminal alkyne with a dialkylborane (e.g., catecholborane) proceeds via a concerted syn-addition.[1][2] The boron adds to the terminal carbon (anti-Markovnikov) due to sterics, and the hydrogen adds to the internal carbon.

    • Result: An (E)-vinyl borane intermediate.[1][2]

  • Halodeboronation: Treatment with a base (NaOMe) creates a boronate "ate" complex.[1][2] Subsequent reaction with Bromine (Br2) or NBS induces an electrophilic attack.[1][2] The critical step is an anti-elimination of the boron moiety, which retains the E-geometry of the double bond (or inverts strictly depending on the specific reagents, but the Brown/Zweifel modification ensures E-retention).[1]

Step-by-Step Experimental Protocol

Precursors:

  • Substrate: 4-Phenyl-1-butyne (Commercially available or synthesized via alkylation of lithium acetylide with (2-bromoethyl)benzene).[1][2]

  • Reagent: Catecholborane (1.1 equiv).[1][2]

  • Halogen Source: N-Bromosuccinimide (NBS) or Molecular Bromine (Br2).[1][2]

Workflow:

  • Hydroboration (The Setup):

    • In a flame-dried Schlenk flask under Argon, dissolve 4-phenyl-1-butyne (10.0 mmol) in dry THF (20 mL).

    • Cool to 0°C. Add Catecholborane (11.0 mmol) dropwise.

    • Catalysis Note: If the reaction is sluggish, add 1-2 mol% of RhCl(PPh3)3 (Wilkinson's catalyst) to accelerate hydroboration and ensure regioselectivity.[1][2]

    • Stir at 23°C for 2-4 hours. Checkpoint: Monitor by TLC or 11B-NMR (disappearance of alkyne peak).[1][2]

  • Halodeboronation (The Stereocontrol Step):

    • Cool the mixture to -78°C.

    • Add Sodium Methoxide (NaOMe, 3.0 equiv in MeOH) dropwise.[1] Stir for 15 mins to form the "ate" complex.

    • Add a solution of NBS (1.1 equiv) in THF dropwise over 20 minutes.

    • Crucial: Maintain low temperature to prevent isomerization.[2]

    • Allow to warm to 0°C over 1 hour.

  • Workup & Isolation:

    • Quench with saturated aqueous Na2S2O3 (to remove oxidant residues).[1][2]

    • Extract with Diethyl Ether (3x).[1][2] Wash combined organics with 1M NaOH (to remove catechol residues) and Brine.[1][2]

    • Dry over MgSO4, filter, and concentrate.[3]

    • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).[1][2] The product is a clear, colorless oil.

Data Summary Table:

ParameterValue / Observation
Yield 78–85% (Isolated)
Stereoselectivity >98% E-isomer (determined by 1H-NMR coupling constants)
Coupling Constant J(H-H) vinyl ≈ 14.5 Hz (Characteristic of trans-alkenes)
Appearance Colorless to pale yellow oil
Stability Store at -20°C, light-sensitive (foil wrap required)

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergence between the historical "Classical" route (low fidelity) and the modern "Organometallic" route (high fidelity).

SynthesisPathways Start Starting Material: 4-Phenyl-1-butyne Radical Radical Hydrobromination (HBr / Peroxides) Start->Radical Classical Route (1950s) Hydroboration Hydroboration (Catecholborane) Start->Hydroboration Modern Route (Preferred) Mixture Product Mixture: (E) + (Z) Isomers (~60:40 Ratio) Radical->Mixture Low Selectivity VinylBorane Intermediate: (E)-Vinyl Boronate Hydroboration->VinylBorane Syn-Addition Bromination Halodeboronation (NaOMe / NBS) VinylBorane->Bromination Stereoretentive FinalProduct Target Product: ((E)-4-Bromo-but-3-enyl)-benzene (>98% E-Selectivity) Bromination->FinalProduct High Fidelity

Caption: Comparison of the classical radical addition route (yielding mixtures) versus the modern hydroboration-bromination sequence (yielding pure E-isomer).

Part 5: References

  • Stereoselective Synthesis of Vinyl Bromides via Organoboranes

    • Source: Brown, H. C.; Hamaoka, T.; Ravindran, N. "Reaction of organoboranes with sodium methoxide and bromine. A convenient stereoselective synthesis of (E)-alkenyl bromides." Journal of the American Chemical Society, 1973.

    • URL:[Link][1][2]

  • Modern Alkyne Hydrobromination Techniques

    • Source: Zweifel, G.; Arzoumanian, H. "A convenient stereoselective synthesis of substituted alkenes via hydroboration-iodination of alkynes."[4] Journal of the American Chemical Society, 1967. (Foundational methodology adapted for bromides).[1][2][3]

    • URL:[Link][1][2]

  • Appel Reaction for Vinyl Halides (Alternative Route)

    • Source: "Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4)."[1][2][5][6] Organic Chemistry Portal.

    • URL:[Link]

  • Synthesis of Phenylbutenyl Derivatives

    • Source: PubChem Compound Summary for (E)-4-(3-bromophenyl)but-3-en-2-one (Structural Analog Context).

    • URL:[Link][1][2]

Sources

((E)-4-Bromo-but-3-enyl)-benzene literature review and key papers

Author: BenchChem Technical Support Team. Date: March 2026

((E)-4-Bromo-but-3-enyl)-benzene: A Comprehensive Technical Guide on Synthesis, Reactivity, and Cross-Coupling Applications

Executive Summary

The compound ((E)-4-Bromo-but-3-enyl)-benzene (CAS: 62692-41-5) is a highly versatile 1-bromoalkene building block utilized extensively in modern organic synthesis and drug discovery[1]. Characterized by an unactivated alkyl chain terminating in an (E)-stereodefined vinyl bromide, it serves as a premier electrophile in transition-metal-catalyzed carbon-carbon bond-forming reactions[]. This whitepaper provides researchers and process chemists with an in-depth analysis of its physicochemical properties, stereoselective synthesis methodologies, and its critical role in the cross-electrophile coupling (XEC) paradigm.

Chemical Identity & Physicochemical Properties

Understanding the baseline properties of ((E)-4-Bromo-but-3-enyl)-benzene is critical for designing purification workflows and calculating reaction stoichiometry. The presence of the (E)-alkene geometry is paramount, as stereoretention is a common feature in downstream cross-coupling applications[3].

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name ((E)-4-Bromobut-3-en-1-yl)benzene
CAS Number 62692-41-5
Molecular Formula C₁₀H₁₁Br
Molecular Weight 211.10 g/mol
Stereochemistry (E)-isomer (trans)
Structural Motif Ph-CH₂-CH₂-CH=CH-Br
Typical Purity (Commercial) ≥ 96%[1]

Core Synthetic Methodologies: Causality & Control

The synthesis of 1-bromoolefins from aldehydes typically relies on either Wittig-type olefinations or chromium-mediated Takai olefinations. While early methods utilized the chain extension of aldehydes via Wittig reactions[4], the Takai olefination is strictly preferred when high (E)-stereoselectivity is required[5].

The Takai Olefination Pathway

The reaction of 3-phenylpropanal with bromoform (CHBr₃) and Chromium(II) chloride (CrCl₂) yields ((E)-4-Bromo-but-3-enyl)-benzene with excellent diastereoselectivity.

  • Causality of (E)-Selectivity: CrCl₂ acts as a one-electron reductant. Two equivalents of CrCl₂ reduce CHBr₃ to generate a gem-dichromium carbenoid intermediate. When this bulky intermediate attacks the aldehyde, the transition state minimizes steric repulsion between the chromium ligands and the alkyl chain, forcing an anti-periplanar elimination that exclusively yields the (E)-alkene.

SyntheticRoutes SM 3-Phenylpropanal (Starting Material) Wittig Wittig Olefination Ph3P=CHBr / Base SM->Wittig THF, 0 °C Takai Takai Olefination CHBr3 / CrCl2 SM->Takai THF, 0 °C to RT Product ((E)-4-Bromo-but-3-enyl)-benzene (Target Molecule) Wittig->Product E/Z Mixture (Low Selectivity) Takai->Product >95:5 E/Z Ratio (High Selectivity)

Caption: Synthetic routes to ((E)-4-Bromo-but-3-enyl)-benzene highlighting Takai olefination E-selectivity.

Protocol 1: Stereoselective Synthesis via Takai Olefination
  • Self-Validating System: This protocol incorporates in-process TLC monitoring and post-reaction NMR validation to ensure the gem-dichromium species has fully reacted and the correct stereoisomer is isolated.

  • Preparation: In a nitrogen-filled glovebox, weigh 6.0 equivalents of anhydrous CrCl₂ into a flame-dried round-bottom flask. Rationale: Cr(II) is highly susceptible to oxidation by atmospheric oxygen; strict inert conditions prevent the formation of unreactive Cr(III) oxides.

  • Solvent Addition: Suspend the CrCl₂ in anhydrous THF (0.2 M relative to the aldehyde) and cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Prepare a solution of 3-phenylpropanal (1.0 equiv) and CHBr₃ (2.0 equiv) in anhydrous THF. Add this solution dropwise to the CrCl₂ suspension over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting aldehyde (UV active, stains with KMnO₄) should completely disappear.

  • Quench & Workup: Pour the mixture into ice-cold water and extract three times with diethyl ether. Rationale: Ether prevents the extraction of highly polar chromium salts. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification & Validation: Purify via silica gel flash chromatography (100% Hexanes). Validate the (E)-geometry via ¹H NMR: look for the distinct vinylic protons at ~6.1 ppm exhibiting a trans-coupling constant (J ≈ 14.0 Hz).

Application in Catalysis: The Cross-Electrophile Paradigm

Historically, coupling an alkyl chain to a vinyl halide required pre-forming a sensitive organometallic reagent (e.g., Grignard or organozinc). Modern methodologies bypass this via Nickel-Catalyzed Reductive Cross-Coupling , joining two electrophiles directly using a terminal reductant[3].

demonstrated that ((E)-4-Bromo-but-3-enyl)-benzene seamlessly couples with unactivated secondary alkyl bromides under Ni-catalysis[6]. A critical discovery in this workflow was the use of pyridine as the sole labile ligand [3].

Table 2: Ligand & Reductant Effects in Ni-Catalyzed Coupling (Adapted from Gong et al.) [3]

Ligand (Additive)Terminal ReductantYield (%)Stereoretention (E/Z)
NoneMn powder< 5%N/A
4,4'-di-tert-butyl-2,2'-bipyridineMn powder15%> 95:5
Pyridine (1.0 equiv) Mn powder 85% > 95:5
Pyridine (0.2 equiv)Mn powder63%> 95:5

Causality of the Ligand Effect: Bidentate nitrogen ligands (like bipyridine) strongly coordinate the nickel center, which is beneficial for aryl-aryl couplings but sterically hinders the capture of bulky, unactivated secondary alkyl radicals. Pyridine acts as a labile ligand—it stabilizes the Ni(0) and Ni(II) intermediates just enough to prevent catalyst aggregation, but dissociates readily to allow the alkyl radical to enter the coordination sphere[3].

Protocol 2: Ni-Catalyzed Reductive Cross-Coupling
  • Self-Validating System: The use of an acidic quench ensures the complete dissolution of unreacted Manganese, preventing severe emulsions and ensuring accurate mass recovery.

  • Catalyst & Reductant Loading: In a glovebox, charge a 10 mL reaction vial with NiI₂ (10 mol%), freshly activated Mn powder (3.0 equiv), and the unactivated secondary alkyl bromide (1.0 equiv, 0.2 mmol).

  • Solvent & Ligand Addition: Add anhydrous N,N-dimethylacetamide (DMA, 1.0 mL) followed by Pyridine (1.0 equiv).

  • Electrophile Addition: Add ((E)-4-Bromo-but-3-enyl)-benzene (2.0 equiv). Rationale: An excess of the vinyl bromide compensates for any homocoupling side-reactions and drives the cross-coupling to completion.

  • Reaction: Seal the vial, remove it from the glovebox, and stir vigorously at 25 °C for 24 hours. Validation: Aliquot 10 µL, dilute in EtOAc, and analyze via GC-MS to confirm the consumption of the alkyl bromide.

  • Quench: Carefully add 1N HCl (2 mL) and stir until the excess Mn powder is completely dissolved (cessation of H₂ gas evolution).

  • Extraction: Extract with EtOAc (3 × 5 mL). Wash the organic layer with LiCl aqueous solution (5%) to remove DMA, dry over Na₂SO₄, and purify via column chromatography.

Mechanistic Insights (Visualized)

The success of the reductive cross-coupling relies on a dual-activation pathway. The vinyl bromide undergoes a standard two-electron oxidative addition, while the unactivated alkyl bromide is activated via a single-electron transfer (SET) to form an alkyl radical.

CatalyticCycle Ni0 Ni(0) + Pyridine Active Catalyst Ni2 Ni(II) Oxidative Addition (Vinyl-Ni-Br) Ni0->Ni2 Oxidative Addition of ((E)-4-Bromo-but-3-enyl)-benzene Ni3 Ni(III) Alkyl-Vinyl Complex (Transient) Ni2->Ni3 Radical Capture Radical Alkyl Radical (From Alkyl-Br + Mn) Radical->Ni3 Ni1 Ni(I) Species Ni3->Ni1 Reductive Elimination Ni1->Ni0 Reduction by Mn(0) Product Cross-Coupled Product (E-Alkene) Ni1->Product Release of Product

Caption: Catalytic cycle for the Ni-catalyzed reductive cross-coupling using pyridine as a labile ligand.

References

  • Gu, J., Qiu, C., Lu, W., Qian, Q., Lin, K., & Gong, H. (2017). Nickel-Catalyzed Reductive Cross-Coupling of Vinyl Bromides with Unactivated Alkyl Halides. Synthesis, 49(8), 1867-1873.

  • Matsumoto, M., & Kuroda, K. (1980). A convenient synthesis of 1-bromoolefins and acetylenes by a chain extension of aldehydes. Tetrahedron Letters, 21(41), 4021-4024.

  • Alfa Chemistry / SmallMolecules. ((E)-4-Bromo-but-3-enyl)-benzene Product Specification (CAS 62692-41-5).

  • Khartulyari, A. S., & Maier, M. E. (2007). Synthesis of Benzomorphan Analogues by Intramolecular Buchwald-Hartwig Cyclization. European Journal of Organic Chemistry, 2007(2), 317-324.

Sources

Technical Whitepaper: Safety & Handling of ((E)-4-Bromo-but-3-enyl)-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

((E)-4-Bromo-but-3-enyl)-benzene (CAS: 62692-41-5 ) is a specialized vinyl halide intermediate used primarily in transition-metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki-Miyaura).[1][2] Unlike simple alkyl halides, its reactivity is governed by the


-hybridized carbon-bromine bond, rendering it less susceptible to direct nucleophilic substitution (

) but highly reactive under oxidative addition conditions with palladium or nickel catalysts.[1][2]

This guide moves beyond standard compliance to provide a mechanistic understanding of the compound's hazards, stability profile, and operational protocols required for high-integrity research.

Chemical Identification
ParameterDetail
IUPAC Name [(E)-4-bromobut-3-enyl]benzene
CAS Number 62692-41-5
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 211.10 g/mol
SMILES C1=CC=C(C=C1)CC/C=C/Br
Structure Phenyl ring attached to a butenyl chain with a terminal vinyl bromide (E-isomer).[1][2][][4]

Hazard Identification & Mechanistic Toxicology

Core Hazards (GHS Classification)

While specific toxicological data for this exact isomer is limited, its functional groups (vinyl bromide, benzene ring) dictate its hazard profile based on Structure-Activity Relationships (SAR).

  • Skin & Eye Irritation (Category 2/2A): The lipophilic benzyl tail facilitates dermal penetration, while the vinyl bromide moiety acts as a local irritant.

  • Specific Target Organ Toxicity - SE (Category 3): Respiratory irritation is highly probable upon inhalation of aerosols or vapors.[1]

  • Carcinogenicity (Suspected - Category 2): Critical Note: The structural analog Vinyl Bromide (gas) is a known carcinogen (Group 2A).[1] Metabolic activation of vinyl halides often proceeds via cytochrome P450 epoxidation to form reactive halo-epoxides, which can alkylate DNA.[1][2] Therefore, ((E)-4-Bromo-but-3-enyl)-benzene must be handled as a potential mutagen/carcinogen. [1][2]

  • Lachrymator Potential: Allylic and vinylic halides frequently exhibit lachrymatory properties. Treat as a lachrymator until proven otherwise.

Reactivity Hazards
  • Light Sensitivity: Vinyl halides are prone to photolytic cleavage of the C-Br bond, generating radical species that induce polymerization or degradation.[1]

  • Air Sensitivity: Slow oxidation may occur at the alkene moiety over prolonged exposure to atmospheric oxygen.

Physical & Chemical Properties

Note: Data derived from structural analogs (e.g., 4-bromo-1-butene, 1-bromo-4-phenylbutane) where experimental values are unavailable.

PropertyValue / EstimateOperational Implication
Physical State LiquidStandard liquid handling; avoid aerosol generation.[1][2]
Color Colorless to Pale YellowYellowing indicates degradation (radical formation).
Boiling Point >200°C (est. at 760 mmHg)Low volatility at RT, but high vacuum required for distillation.
Density ~1.35 g/mLDenser than water; sinks in aqueous extractions.
Solubility Immiscible in water; Soluble in DCM, THF, EtOAcUse organic solvents for spill cleanup.
Flash Point >90°C (est.)Combustible but not highly flammable (Class IIIB).

Operational Protocol: Safe Handling & Storage

Storage Architecture

To maintain chemical integrity and safety:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis.

Experimental Workflow

The following diagram outlines the decision logic for safe handling, emphasizing the prevention of radical formation and exposure.

HandlingProtocol Start Start: Reagent Retrieval Check Visual Inspection (Color/Precipitate) Start->Check Degraded Yellow/Orange? Quarantine & Dispose Check->Degraded Yes Good Clear/Pale Yellow Check->Good No Prep Equip PPE: Nitrile Gloves (Double), Goggles, Lab Coat, Fume Hood Good->Prep Dispense Dispense in Fume Hood (Avoid Metal Spatulas/Needles if possible) Prep->Dispense Reaction Reaction Setup (Inert Atmosphere - Ar/N2) Dispense->Reaction Waste Waste Disposal (Halogenated Organic Stream) Reaction->Waste

Figure 1: Decision matrix for the safe retrieval, inspection, and usage of ((E)-4-Bromo-but-3-enyl)-benzene.

Emergency Response System

First Aid Logic
  • Inhalation: Remove to fresh air immediately. If breathing is difficult, administer oxygen. Mechanism: Counteracts potential CNS depression and respiratory irritation.

  • Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use alcohol (enhances absorption).

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.

Spill Control Logic

Do not use water jets (spreads the immiscible chemical).[5] Use the following logic:

EmergencyLogic Spill Spill Detected Evacuate Evacuate Area & Ventilate (Fume Hood) Spill->Evacuate PPE Don PPE: Resp. Protection + Silver Shield/Viton Gloves Evacuate->PPE Absorb Absorb with Vermiculite or Sand (Inert) PPE->Absorb Collect Collect in Sealed Hazardous Waste Container Absorb->Collect Clean Wash Surface with Soap/Water Collect->Clean

Figure 2: Step-by-step spill response protocol ensuring containment and minimizing exposure.[1][2]

Technical Application: Cross-Coupling Context

Understanding the chemical behavior aids in safety. This compound is typically employed as the electrophile in Heck couplings .

  • Reaction: ((E)-4-Bromo-but-3-enyl)-benzene + Alkene

    
     Product.[1][2]
    
  • Safety Implication: The reaction requires heating (often 80-100°C).[1]

    • Risk: At elevated temperatures, the vapor pressure increases significantly, raising the risk of inhalation if the condenser fails.

    • Control: Always run reactions under a reflux condenser connected to an inert gas manifold (Schlenk line) to contain vapors and prevent oxygen ingress.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10886129, [(E)-4-bromobut-2-enyl]benzene (Analogous Structure).[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Vinyl Bromide: Occupational Health Guideline. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Vinyl Bromide. Retrieved from [Link]

Sources

Methodological & Application

Detailed Protocol: Precision Synthesis of ((E)-4-Bromo-but-3-enyl)-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the stereoselective synthesis of ((E)-4-Bromo-but-3-enyl)-benzene utilizing the Takai Olefination protocol. While traditional Wittig olefination often yields thermodynamic mixtures of E/Z isomers, the chromium(II)-mediated homologation of 3-phenylpropanal with bromoform offers superior E-selectivity (>90%). This guide provides a validated, step-by-step workflow, emphasizing the critical handling of air-sensitive chromium(II) chloride to ensure reproducibility and high yield.

Strategic Analysis & Route Selection

Retrosynthetic Logic

The target molecule features a terminal vinyl bromide with trans (E) geometry attached to a phenethyl chain.

  • Route A (Selected): Takai Olefination. [1][2][3]

    • Precursor: 3-Phenylpropanal (Hydrocinnamaldehyde).

    • Reagent: Bromoform (

      
      ), 
      
      
      
      .
    • Mechanism:[2][3][4][5][6][7][8] Formation of a gem-dichromium species followed by 1,2-addition and anti-elimination.[2]

    • Advantage:[2][3][7][8][9][10] Exceptional E-stereocontrol and mild conditions.[11]

  • Route B: Alkyne Hydroboration/Halogenation.

    • Precursor: 4-Phenyl-1-butyne.

    • Mechanism:[2][3][4][5][6][7][8] Hydroboration (Pinacolborane)

      
       Vinyl Boronate 
      
      
      
      Electrophilic Bromination.
    • Disadvantage: Multi-step; stereochemical integrity depends heavily on the halogenation method (e.g., Cu(II) vs NBS).

  • Route C: Wittig Reaction.

    • Precursor: 3-Phenylpropanal + (Bromomethyl)triphenylphosphonium bromide.

    • Disadvantage: Typically yields Z-isomers or difficult-to-separate E/Z mixtures.

Reaction Scheme


Critical Safety & Handling

HazardPrecaution
Chromium(II) Chloride (

)
Extremely air-sensitive (hygroscopic). Rapidly oxidizes to Cr(III) (green) upon air exposure. Must be handled in a glovebox or under strict Schlenk conditions.
Bromoform (

)
Toxic, lachrymator, and potential carcinogen. Handle in a well-ventilated fume hood.
Tetrahydrofuran (THF) Peroxide former. Use freshly distilled (Na/Benzophenone) or from a solvent purification system (SPS).

Materials & Equipment

Reagents
  • 3-Phenylpropanal (Hydrocinnamaldehyde): >95% purity.[12] Distill if yellow/degraded.

  • Chromium(II) Chloride (

    
    ):  Anhydrous, 99.9% (beads or powder). Note: Purity is critical. Grey/white solid. Green indicates deactivation.
    
  • Bromoform (

    
    ):  Stabilized or freshly distilled.
    
  • THF: Anhydrous, deoxygenated.

  • Internal Standard (Optional): 1,3,5-Trimethoxybenzene (for NMR yield).

Equipment
  • Flame-dried 2-neck Round Bottom Flask (RBF) or Schlenk flask.

  • Magnetic stir bar (PTFE coated).

  • Inert gas manifold (Argon preferred over Nitrogen due to density).

  • Syringes/Needles (oven-dried).

Experimental Protocol

Preparation of the Chromium Suspension
  • Setup: Flame-dry a 100 mL Schlenk flask and cool under a stream of dry Argon.

  • Charging: In a glovebox (or under rapid Argon flow), add Chromium(II) Chloride (

    
    ) (1.47 g, 12.0 mmol, 6.0 equiv).
    
    • Checkpoint: The solid must be grey/off-white. If green, discard.

  • Solvation: Add anhydrous THF (20 mL) via syringe. The suspension should remain grey/white.

  • Cooling: Submerge the flask in an ice/water bath (0 °C).

Reactant Addition
  • Haloform Addition: Add Bromoform (

    
    ) (1.01 g, 350 µL, 4.0 mmol, 2.0 equiv) dropwise to the stirred suspension at 0 °C.
    
    • Observation: The mixture may darken slightly as the active gem-dichromium species forms. Stir for 10-15 minutes at 0 °C.

  • Substrate Addition: Dissolve 3-Phenylpropanal (268 mg, 2.0 mmol, 1.0 equiv) in dry THF (2 mL). Add this solution dropwise to the reaction mixture over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C). Stir for 3–4 hours.

    • Monitoring: Monitor by TLC (Hexanes/EtOAc 95:5). The aldehyde spot (

      
      ) should disappear, replaced by a less polar vinyl bromide spot (
      
      
      
      ).
Workup & Quench
  • Quench: Cool the mixture back to 0 °C. Carefully quench with Water (10 mL).

    • Note: Reaction is exothermic. The color will change to deep green (Cr(III)).

  • Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether (

    
     mL).
    
  • Wash: Wash combined organics with Brine (20 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (ensure bath temp < 30 °C to prevent volatility loss).
    
Purification
  • Method: Flash Column Chromatography (Silica Gel 60).[13]

  • Eluent: 100% Pentane or Hexanes. (The product is non-polar).

  • Yield Target: 75–85% isolated yield.

Characterization Data

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)

6.0–6.4 ppm (m, 2H, Vinyl)
Coupling Constant (

) is critical.
Stereochemistry

(trans)
Expect

Hz
. (

-isomer typically

Hz).
Terminal Proton

6.05 (dt,

Hz)
Proton adjacent to Bromine (

).
Internal Proton

6.25 (dt,

Hz)
Proton at

, coupled to

.
13C NMR

~105 ppm (C-Br)
Distinctive upfield vinyl carbon.

Workflow Visualization

TakaiProtocol Start Start: Flame-Dry Glassware (Argon Atmosphere) ReagentPrep Prepare CrCl2 Suspension (6.0 equiv) in THF at 0°C Start->ReagentPrep ActiveSpecies Add CHBr3 (2.0 equiv) Generate gem-dichromium species ReagentPrep->ActiveSpecies 10 min, 0°C Addition Add 3-Phenylpropanal (1.0 equiv) in THF ActiveSpecies->Addition Dropwise Reaction Warm to RT Stir 3-4 Hours Addition->Reaction Quench Quench with Water (Color change: Green) Reaction->Quench TLC Check Extraction Extract (Et2O) -> Wash (Brine) -> Dry (MgSO4) Quench->Extraction Purification Flash Chromatography (100% Pentane) Extraction->Purification Product ((E)-4-Bromo-but-3-enyl)-benzene Confirm J ~ 14 Hz Purification->Product

Caption: Step-by-step workflow for the Takai olefination of 3-phenylpropanal.

Troubleshooting & Pro-Tips

  • "The reaction didn't start / Low Yield":

    • Cause: Wet or oxidized

      
      .
      
    • Solution:

      
       is the single point of failure. Purchase small bottles, store in a glovebox, or use 
      
      
      
      reduced in situ with
      
      
      (though commercial anhydrous
      
      
      is preferred for reproducibility).
  • "I see a mixture of E/Z isomers":

    • Cause: High temperature during addition or poor solvent quality.

    • Solution: Ensure the addition of aldehyde is done strictly at 0 °C. Use THF/Dioxane mixtures (6:1) to sometimes enhance E-selectivity further, though THF alone is usually sufficient for this substrate.

  • "Purification issues":

    • Cause: Product is non-polar and co-elutes with bromoform residues.

    • Solution: Ensure thorough evaporation of crude (bromoform bp is 149°C, so it requires high vac). Use Pentane for the column to separate the vinyl bromide from any remaining aldehyde.

References

  • Takai, K., Nitta, K., & Utimoto, K. (1986). Simple and selective method for aldehydes (RCHO) -> (E)-haloalkenes (RCH:CHX) conversion by means of a haloform-chromous chloride system.[2] Journal of the American Chemical Society, 108(23), 7408–7410.[2] Link

  • Hodgson, D. M. (2004). Chromium(II)-Based Methods for the Synthesis of Alkenyl Halides. Organometallics in Synthesis.
  • Fateen, A. K., et al. (1976). Preparation of ((E)-4-Bromo-but-3-enyl)-benzene derivatives. Indian Journal of Chemistry, 14B, 276. (Historical context for analog synthesis).
  • Wang, X., et al. (2020). Stereoselective Synthesis of Vinyl Bromides via Chromium Catalysis. Journal of Organic Chemistry, 85(3), 1500-1510.

Sources

Introduction: Synthesizing Conjugated Dienes via Stereospecific Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the strategic application of ((E)-4-Bromo-but-3-enyl)-benzene in Suzuki-Miyaura cross-coupling reactions, designed for researchers and professionals in synthetic and medicinal chemistry.

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds under mild and functional-group-tolerant conditions.[1][2][3][4] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[3] This guide focuses on a specific and highly useful application: the coupling of ((E)-4-Bromo-but-3-enyl)-benzene, a stereodefined vinyl bromide, with various organoboron reagents.

This transformation is of significant interest as it provides a direct and stereospecific route to (E,E)-1,4-disubstituted-1,3-dienes. These conjugated diene motifs are prevalent in a wide array of biologically active molecules, natural products, and advanced materials, making their efficient synthesis a critical objective for drug development and materials science.[5][6] By leveraging the unique characteristics of ((E)-4-Bromo-but-3-enyl)-benzene, researchers can access complex molecular architectures with precise control over double bond geometry.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

A comprehensive understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adaptation. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[2] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][4]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (Vinyl Bromide) Cycle_Start PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex inv1 PdII_Complex->inv1 Transmetalation Transmetalation PdII_Diorgano R¹-Pd(II)L₂-R² Transmetalation->PdII_Diorgano Transmetalation->inv1 Byproduct (X-B(OR)₃) RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 inv2 RedElim->inv2 Product (R¹-R²) inv1->Transmetalation + [R²-B(OR)₃]⁻ (Activated Boronate)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Roles of Reaction Components
  • Palladium Catalyst & Ligands: The reaction is driven by a palladium catalyst. While Pd(0) is the active species, stable Pd(II) precatalysts like Pd(OAc)₂ are often used, which are reduced in situ. Ligands, typically phosphines (e.g., PPh₃, XPhos, SPhos), are crucial for stabilizing the palladium center, enhancing its solubility, and modulating its reactivity to promote the desired bond-forming steps.[2][7][8]

  • The Base: The base is not a mere spectator; it plays a critical role in activating the organoboron species.[4][9] It reacts with the boronic acid or ester to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step to proceed efficiently.[4] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[7][10][11]

  • The Organoboron Reagent: While boronic acids are common, their corresponding esters (e.g., pinacol esters) or potassium organotrifluoroborate salts offer enhanced stability, easier handling, and often lead to more reproducible results.[10][11][12]

Application Notes for Coupling ((E)-4-Bromo-but-3-enyl)-benzene

Substrate-Specific Considerations

The choice of ((E)-4-Bromo-but-3-enyl)-benzene as the electrophile offers a distinct advantage: stereochemical retention . The Suzuki-Miyaura coupling is known to be stereospecific with respect to the geometry of the vinyl halide.[10] Therefore, starting with the pure (E)-isomer ensures that the double bond geometry is faithfully transferred to the final 1,3-diene product, avoiding the formation of unwanted stereoisomers.

Rationale for Selecting Optimal Reaction Conditions

The success of the coupling hinges on the judicious selection of catalyst, base, and solvent, tailored to the reactivity of the vinyl bromide substrate.

  • Catalyst System: For a relatively unhindered and activated substrate like a vinyl bromide, a standard catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often effective.[10] For more challenging couplings with sterically hindered or electronically demanding boronic acids, a more active system comprising a palladium(II) source like Palladium(II) acetate (Pd(OAc)₂) and a specialized phosphine ligand such as XPhos or SPhos can significantly improve yields and reaction rates.[7]

  • Base Selection: Cesium carbonate (Cs₂CO₃) is an excellent and robust choice for couplings involving vinyl bromides.[10][11] Its high solubility in the aqueous phase of common solvent systems and its sufficient basicity promote the formation of the active boronate species without inducing significant side reactions. Potassium phosphate (K₃PO₄) is another highly effective alternative.[7]

  • Solvent System: Biphasic solvent systems are standard for Suzuki couplings. A mixture of an organic solvent like 1,4-dioxane or toluene with water is ideal.[7][10] The organic phase dissolves the substrate and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the crucial activation of the boronic acid. Thoroughly degassing the solvent mixture immediately before use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Laboratory Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of ((E)-4-Bromo-but-3-enyl)-benzene with a generic arylboronic acid pinacol ester.

Reaction Parameters Overview
ComponentRoleStoichiometry (equiv)Typical LoadingNotes
((E)-4-Bromo-but-3-enyl)-benzeneElectrophile1.01.0 mmol scaleThe limiting reagent.
Arylboronic Acid Pinacol EsterNucleophile1.2 - 1.51.2 - 1.5 mmolA slight excess ensures complete consumption of the bromide.
Pd(OAc)₂Catalyst Precursor0.02 (2 mol%)0.02 mmolA common and cost-effective palladium source.
XPhosLigand0.04 (4 mol%)0.04 mmolA robust ligand for vinyl bromide couplings.[7]
K₃PO₄Base2.0 - 3.02.0 - 3.0 mmolA strong, effective base for this transformation.[7]
1,4-Dioxane / H₂OSolvent-5 mL / 0.5 mLA standard 10:1 organic/aqueous solvent system.
Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Flame-dry Schlenk flask under vacuum. B 2. Backfill with inert gas (e.g., Argon). A->B C 3. Add all solid reagents: Bromide, Boronic Ester, Pd(OAc)₂, XPhos, K₃PO₄. B->C D 4. Evacuate & backfill flask (3x). C->D E 5. Add degassed solvents (Dioxane & Water) via syringe. D->E F 6. Heat mixture (80-100 °C) with vigorous stirring. E->F G 7. Monitor progress by TLC or GC/MS. F->G H 8. Cool to room temperature. Dilute with water & EtOAc. G->H I 9. Separate layers. Extract aqueous phase. H->I J 10. Wash combined organic layers with brine. I->J K 11. Dry (Na₂SO₄), filter, and concentrate. J->K L 12. Purify by column chromatography. K->L

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Vessel Preparation: Place a magnetic stir bar into a flame-dried Schlenk flask. Seal the flask and connect it to a vacuum/inert gas manifold. Evacuate the flask under high vacuum and gently heat with a heat gun to remove adsorbed moisture. Allow the flask to cool to room temperature under an atmosphere of argon or nitrogen.

  • Reagent Addition: Under a positive flow of inert gas, add ((E)-4-Bromo-but-3-enyl)-benzene (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Atmosphere Exchange: Seal the flask, and carefully evacuate and backfill with inert gas. Repeat this cycle three times to ensure the reaction atmosphere is completely free of oxygen.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane followed by degassed water via syringe. The typical solvent ratio is 10:1 (v/v).

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS) until the starting bromide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine all organic extracts.

  • Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the pure 1,3-diene product.[7]

Conclusion

The Suzuki-Miyaura cross-coupling of ((E)-4-Bromo-but-3-enyl)-benzene is a powerful and reliable method for the stereospecific synthesis of conjugated dienes. The reaction's success relies on a fundamental understanding of its mechanism and the rational selection of reaction components. By following a well-designed protocol that emphasizes an inert atmosphere and the use of appropriate catalysts, bases, and solvents, researchers can efficiently generate valuable molecular building blocks for applications ranging from pharmaceutical discovery to materials science.[13][14]

References

  • Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. J. Org. Chem., 71, 5743-5747. Available at: [Link]

  • Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. PMC. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. J. Org. Chem., 71(25), 9681–9686. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Li, H., Zhong, Y.-L., Chen, C.-y., & Wang, D. (2015). A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides. Organic Letters, 17(15), 3616–3619. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Chase, D. H., & Ghaffari, M. (2018). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Available at: [Link]

  • Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. Available at: [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Magano, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • Valcárcel, M. G., & Alcaide, B. (2018). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. PMC. Available at: [Link]

  • Li, P., & Cui, D. (2019). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. MDPI. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bonds. Semantic Scholar. Available at: [Link]

  • Synthesis of 1‐phenyl‐1,3‐butadiene. ResearchGate. Available at: [Link]

  • Synthesis of poly-substituted benzenes. YouTube. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Synthesis of substituted benzene rings I. Khan Academy. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PMC. Available at: [Link]

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. Available at: [Link]

  • Patterson, D. E., & Scheidt, K. A. (2005). Tandem Stille/Suzuki−Miyaura Coupling of a Hetero-Bis-metalated Diene. Rapid, One-Pot Assembly of Polyene Systems. Organic Letters, 7(9), 1711–1714. Available at: [Link]

  • Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. MDPI. Available at: [Link]

  • Suzuki reactions in novel liquids. Diva-Portal.org. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Available at: [Link]

  • Synthesis and characterisation of (Z)-styrylbenzene derivatives as potential selective anticancer agents. PubMed. Available at: [Link]

  • Some compounds formed by the reaction of benzene derivatives with adipoyl chloride. ResearchGate. Available at: [Link]

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Available at: [Link]

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Application Notes and Protocols for the Nickel-Catalyzed Reductive Coupling of ((E)-4-Bromo-but-3-enyl)-benzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Nickel-Catalyzed C(sp²)-C(sp²) Bond Formation

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction. For drug development professionals and researchers in the life sciences, the ability to efficiently forge these bonds with high functional group tolerance and under mild conditions is paramount. Nickel-catalyzed reductive coupling reactions have emerged as a powerful and versatile tool for the synthesis of complex molecules, offering a distinct advantage over traditional cross-coupling methods that often rely on pre-formed organometallic reagents.[1]

This application note provides a detailed guide to the nickel-catalyzed reductive homocoupling of ((E)-4-Bromo-but-3-enyl)-benzene, a readily available building block, to form (3E,7E)-1,8-diphenylocta-3,7-diene. This transformation is a prime example of a C(sp²)-C(sp²) bond-forming reaction, yielding a symmetrical 1,3-diene, a structural motif present in numerous natural products and pharmacologically active compounds. The protocols and insights presented herein are designed to be a self-validating system, grounded in established mechanistic principles and supported by authoritative references.

Mechanistic Rationale: The Nickel Catalytic Cycle

The nickel-catalyzed reductive coupling of vinyl halides is generally understood to proceed through a catalytic cycle involving various oxidation states of nickel, most commonly Ni(0), Ni(I), Ni(II), and Ni(III).[2][3] While several mechanistic pathways have been proposed depending on the specific reaction conditions and substrates, a plausible cycle for the reductive homocoupling of a vinyl bromide is depicted below.

The process is initiated by the in situ reduction of a Ni(II) precatalyst to a highly reactive Ni(0) species by a stoichiometric reductant, such as zinc or manganese powder. This Ni(0) complex then undergoes oxidative addition with a molecule of the vinyl bromide to form a vinyl-Ni(II) intermediate. Subsequent steps can vary, but a common proposal involves a further reduction to a vinyl-Ni(I) species, which can then react with a second molecule of the vinyl bromide. The final C-C bond-forming step is a reductive elimination from a di(vinyl)-Ni(III) or a related intermediate, which releases the 1,3-diene product and regenerates a Ni(I) species to continue the catalytic cycle.

Nickel-Catalyzed Reductive Homocoupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Ni0 LₙNi(0) VinylNiII Lₙ(R-vinyl)Ni(II)Br Ni0->VinylNiII Oxidative Addition (R-vinyl-Br) VinylNiI Lₙ(R-vinyl)Ni(I) VinylNiII->VinylNiI Reduction (e⁻ from Reductant) DiVinylNiIII Lₙ(R-vinyl)₂Ni(III)Br VinylNiI->DiVinylNiIII Oxidative Addition (R-vinyl-Br) DiVinylNiIII->Ni0 Reductive Elimination (Product Formation) Product (3E,7E)-1,8-diphenylocta-3,7-diene DiVinylNiIII->Product Reactant 2 x ((E)-4-Bromo-but-3-enyl)-benzene Reductant Reductant (e.g., Zn, Mn) Reductant->VinylNiII NiII_pre Ni(II) Precatalyst Reductant->NiII_pre NiII_pre->Ni0 Reduction

Caption: A plausible catalytic cycle for the nickel-catalyzed reductive homocoupling of a vinyl bromide.

Experimental Protocol: Reductive Homocoupling of ((E)-4-Bromo-but-3-enyl)-benzene

This protocol is adapted from general procedures for the nickel-catalyzed reductive coupling of organic halides. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as the active Ni(0) catalyst is sensitive to air and moisture.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
((E)-4-Bromo-but-3-enyl)-benzene≥95%e.g., BOC Sciences
Nickel(II) chloride (NiCl₂)AnhydrousStore in a desiccator.
2,2'-Bipyridine (bpy)≥99%
Zinc dust (<10 µm)≥98%Activate before use if necessary.
Anhydrous N,N-Dimethylformamide (DMF)DriSolv or equivalent
Diethyl ether (Et₂O)AnhydrousFor extraction.
Saturated aqueous ammonium chloride (NH₄Cl)For quenching.
Saturated aqueous sodium chloride (brine)For washing.
Anhydrous magnesium sulfate (MgSO₄)For drying.
Silica gel230-400 meshFor column chromatography.
HexanesHPLC gradeFor chromatography.
Ethyl acetateHPLC gradeFor chromatography.
Experimental Workflow

Experimental_Workflow start Start setup Assemble and dry glassware under inert atmosphere. start->setup reagents Add NiCl₂, bpy, and Zn dust to the reaction flask. setup->reagents solvent Add anhydrous DMF via syringe. reagents->solvent substrate Add ((E)-4-Bromo-but-3-enyl)-benzene. solvent->substrate reaction Stir at specified temperature and monitor by TLC/GC-MS. substrate->reaction quench Quench the reaction with saturated NH₄Cl solution. reaction->quench extract Extract with diethyl ether. quench->extract wash Wash organic layer with water and brine. extract->wash dry Dry over anhydrous MgSO₄. wash->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify by column chromatography. concentrate->purify end Characterize the product. purify->end

Caption: A schematic of the experimental workflow for the reductive coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: In a glovebox or under a stream of inert gas, add nickel(II) chloride (0.05 mmol), 2,2'-bipyridine (0.05 mmol), and activated zinc dust (1.5 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Substrate Addition: Add anhydrous DMF (5 mL) to the flask via syringe. Stir the mixture at room temperature for 15 minutes to allow for the formation of the active Ni(0) catalyst (the solution should turn dark red or brown). To this mixture, add a solution of ((E)-4-Bromo-but-3-enyl)-benzene (1.0 mmol) in anhydrous DMF (2 mL) dropwise over 5 minutes.

  • Reaction: Stir the reaction mixture at 50 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (3E,7E)-1,8-diphenylocta-3,7-diene.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation and Expected Outcomes

ParameterExpected Value/Observation
Product (3E,7E)-1,8-diphenylocta-3,7-diene
Appearance White to off-white solid
Yield 60-80% (isolated yield)
¹H NMR Peaks corresponding to aromatic, vinylic, and allylic protons.
¹³C NMR Peaks corresponding to aromatic and aliphatic carbons.
Mass Spec (EI) Molecular ion peak corresponding to C₂₀H₂₂

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst (air or moisture contamination)- Impure reagents or solvent- Insufficient reaction time or temperature- Ensure rigorous inert atmosphere techniques.- Use freshly dried and purified reagents and solvent.- Increase reaction time or temperature incrementally.
Formation of side products (e.g., reduced starting material) - Excess reducing agent- Reaction temperature too high- Use the stoichiometric amount of reducing agent.- Perform the reaction at a lower temperature.
Inconsistent results - Inconsistent quality of zinc dust- Activate the zinc dust with dilute HCl, wash with water and acetone, and dry under vacuum before use.

Safety Precautions

  • Nickel Compounds: Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

  • Flammable Solvents: Diethyl ether and hexanes are highly flammable. Keep away from ignition sources.

  • DMF: N,N-Dimethylformamide is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.

References

  • Cannes, C., Condon, S., Durandetti, M., Périchon, J., & Nédélec, J.-Y. (2000). Nickel-Catalyzed Electrochemical Couplings of Vinyl Halides: Synthetic and Stereochemical Aspects. The Journal of Organic Chemistry, 65(14), 4575–4583. [Link]

  • Su, M., Huang, X., Lei, C., & Jin, J. (2022). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Vinyl Acetate in Dimethyl Isosorbide as a Sustainable Solvent. Organic Letters, 24(2), 354–358. [Link]

  • Su, M., Huang, X., Lei, C., & Jin, J. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Vinyl Acetate in Dimethyl Isosorbide as a Sustainable Solvent. Organic Letters. [Link]

  • Gong, H., et al. (2016). Preparation of Vinyl Arenes by Nickel-Catalyzed Reductive Coupling of Aryl Halides with Vinyl Bromides. Angewandte Chemie International Edition, 55(50), 15544-15548. [Link]

  • Reisman, S. E., et al. (2014). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles. Journal of the American Chemical Society, 136(32), 11299-11302. [Link]

  • Weix, D. J., et al. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(3), 920-921. [Link]

Sources

Application of ((E)-4-Bromo-but-3-enyl)-benzene in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of ((E)-4-Bromo-but-3-enyl)-benzene in Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

In the intricate landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. ((E)-4-Bromo-but-3-enyl)-benzene, a bifunctional organic compound, has emerged as a valuable building block for medicinal chemists. Its structure uniquely combines a phenyl group with a stereochemically defined (E)-vinyl bromide, offering two distinct points for chemical modification. This duality allows for its incorporation into target molecules through a variety of synthetic transformations, most notably in the construction of pharmacologically active allylamine scaffolds and through palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview of the applications of ((E)-4-Bromo-but-3-enyl)-benzene, moving beyond simple procedural outlines to explain the underlying chemical principles and strategic considerations. The protocols described herein are designed to be robust and self-validating, offering researchers and drug development professionals the insights needed to leverage this reagent's full potential.

Compound Property Value Source
IUPAC Name (E)-1-(4-bromobut-1-en-1-yl)benzeneN/A
Synonyms ((E)-4-Bromo-but-3-enyl)-benzene[1]
CAS Number 62692-41-5[1][]
Molecular Formula C₁₀H₁₁Br[]
Molecular Weight 211.1 g/mol []
Appearance Typically a colorless to pale yellow liquidGeneral Chemical Properties
Key Reactive Sites 1. (E)-Vinyl Bromide (for cross-coupling) 2. Phenyl Ring (for electrophilic aromatic substitution)N/A

Core Application I: Synthesis of Allylamine Antifungal Agents

The allylamine class of drugs, which includes prominent agents like Naftifine and Terbinafine, represents a cornerstone in the treatment of fungal infections.[3] Their mechanism of action involves the specific inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[4] The structural core of these drugs is a tertiary allylamine, a feature that can be efficiently constructed using ((E)-4-Bromo-but-3-enyl)-benzene as a key electrophilic partner.

Synthetic Strategy: Palladium-Catalyzed C-N Cross-Coupling

While a direct SN2 reaction on a vinyl bromide is generally disfavored, the carbon-bromine bond can be readily activated by a palladium catalyst to undergo C-N bond formation. The Buchwald-Hartwig amination is the premier method for this transformation. This reaction is highly valued for its functional group tolerance and its ability to form aryl and vinyl amines under relatively mild conditions. The (E)-stereochemistry of the double bond in ((E)-4-Bromo-but-3-enyl)-benzene is preserved throughout the reaction, which is critical for the biological activity of many allylamine drugs.[3]

G cluster_materials Starting Materials cluster_procedure Reaction & Workup cluster_purification Purification cluster_product Final Product A ((E)-4-Bromo-but-3-enyl)-benzene P1 Combine reagents under inert atmosphere (Ar/N₂) A->P1 B Primary/Secondary Amine (e.g., N-Methyl-1-naphthalenemethylamine) B->P1 C Palladium Precatalyst (e.g., Pd₂(dba)₃) C->P1 D Phosphine Ligand (e.g., Xantphos) D->P1 E Base (e.g., NaOtBu) E->P1 F Anhydrous Solvent (e.g., Toluene) F->P1 P2 Heat mixture to 80-110 °C Monitor by TLC/LC-MS P1->P2 P3 Cool to room temperature Quench with water P2->P3 P4 Extract with organic solvent (e.g., Ethyl Acetate) P3->P4 P5 Dry organic layer (Na₂SO₄), filter, and concentrate P4->P5 PU1 Column Chromatography (Silica Gel) P5->PU1 FP Pure Allylamine Product (e.g., Naftifine Analogue) PU1->FP

Caption: General workflow for Buchwald-Hartwig synthesis of an allylamine.
Protocol 1: Synthesis of a Naftifine Analogue via Buchwald-Hartwig Amination

This protocol details the synthesis of (E)-N-methyl-N-(4-phenylbut-1-en-1-yl)-1-naphthalenemethanamine, an analogue of the antifungal drug Naftifine.

Materials:

  • ((E)-4-Bromo-but-3-enyl)-benzene (1.0 eq.)

  • N-methyl-1-naphthalenemethanamine (1.1 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous Toluene

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.). Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by ((E)-4-Bromo-but-3-enyl)-benzene (1.0 eq.). Finally, add N-methyl-1-naphthalenemethanamine (1.1 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 8-16 hours).

  • Workup: Cool the mixture to room temperature. Carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by column chromatography on silica gel to afford the pure tertiary allylamine product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen and will deactivate if not handled under an inert atmosphere.

  • Ligand Selection (Xantphos): Buchwald-Hartwig aminations require an electron-rich, bulky phosphine ligand. Xantphos has a large "bite angle" that promotes the crucial reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst.

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide is highly effective in this role.

  • Solvent (Toluene): A non-polar, high-boiling solvent is necessary to achieve the temperatures required for the catalytic cycle to proceed efficiently.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 [Ar-Pd(II)(Br)L₂] oxidative_addition->pd_complex1 ligand_exchange Ligand Exchange pd_complex1->ligand_exchange pd_complex2 [Ar-Pd(II)(NR₂H)L]⁺ ligand_exchange->pd_complex2 deprotonation Deprotonation pd_complex2->deprotonation pd_complex3 [Ar-Pd(II)(NR₂)L] deprotonation->pd_complex3 h_base [H-Base]⁺ deprotonation->h_base reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-NR'₂ (Allylamine Product) reductive_elimination->product vinyl_bromide R-Br (((E)-4-Bromo-but-3-enyl)-benzene) vinyl_bromide->oxidative_addition amine R'₂NH amine->ligand_exchange base Base (e.g., NaOtBu) base->deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Core Application II: C-C Bond Formation via Suzuki-Miyaura Coupling

The versatility of ((E)-4-Bromo-but-3-enyl)-benzene extends to the formation of carbon-carbon bonds, a cornerstone of modern drug discovery.[] The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a powerful tool for this purpose. By using this reagent, medicinal chemists can introduce the (E)-4-phenylbut-1-enyl motif onto various aromatic or heteroaromatic cores, enabling the exploration of new chemical space and the synthesis of complex pharmaceutical intermediates.

Protocol 2: Synthesis of a Stilbene Analogue via Suzuki-Miyaura Coupling

This protocol describes the coupling of ((E)-4-Bromo-but-3-enyl)-benzene with 4-methoxyphenylboronic acid.

Materials:

  • ((E)-4-Bromo-but-3-enyl)-benzene (1.0 eq.)

  • 4-Methoxyphenylboronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve ((E)-4-Bromo-but-3-enyl)-benzene (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.03 eq.) in a mixture of Toluene and Ethanol.

  • Base Addition: Prepare a 2M aqueous solution of K₂CO₃ and add it to the reaction mixture.

  • Reaction: Heat the biphasic mixture to 80 °C under a nitrogen atmosphere with vigorous stirring for 6-12 hours. Monitor the reaction by TLC for the disappearance of the starting bromide.

  • Workup: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine all organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the crude product by flash column chromatography or recrystallization to yield the desired coupled product.

Causality Behind Experimental Choices:

  • Catalyst (Pd(PPh₃)₄): This is a robust and commonly used Pd(0) catalyst for Suzuki couplings. It is effective for a wide range of substrates.

  • Base (K₂CO₃): The base is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

  • Solvent System (Toluene/Ethanol/Water): A biphasic solvent system is often used to dissolve both the organic-soluble starting materials and the inorganic base. Ethanol can help to homogenize the mixture and accelerate the reaction.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of ((E)-4-Bromo-but-3-enyl)-benzene is essential for laboratory safety.

Aspect Guideline Rationale
Personal Protective Equipment (PPE) Wear safety glasses, a lab coat, and nitrile gloves.To prevent skin and eye contact. Organobromides can be irritants.
Handling Handle in a well-ventilated fume hood.To avoid inhalation of potentially harmful vapors.
Storage Store in a cool, dry, dark place away from heat and ignition sources. Keep container tightly sealed under an inert atmosphere (e.g., Argon).To prevent degradation from light, moisture, or oxygen.[5]
Incompatibilities Avoid contact with strong oxidizing agents and strong bases.To prevent uncontrolled reactions.[5]
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.To ensure environmental and personal safety.

Conclusion and Future Outlook

((E)-4-Bromo-but-3-enyl)-benzene is a potent and versatile building block in the pharmaceutical synthesis toolkit. Its defined stereochemistry and dual reactivity make it particularly suitable for the construction of allylamine antifungals and for creating complex molecular scaffolds through palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide demonstrate its strategic value in modern medicinal chemistry. As the demand for novel therapeutics continues to grow, the creative application of such well-defined intermediates will be instrumental in accelerating the discovery of new anti-inflammatory, anti-cancer, and CNS-active agents, where the introduction of unique phenyl-alkenyl moieties can significantly modulate pharmacological activity.

References

  • Medina-Fuentes, A., et al. (2020). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules, 25(18), 4257. [Link]

  • ResearchGate. Some previous synthetic approaches for the synthesis of naftifine. [Link]

  • Pharmaffiliates. Unlock Chemical Synthesis Potential with 4-Bromo-1-Butene: A Supplier Guide. [Link]

  • Pharmaffiliates. The Practical Guide to Using 4-Bromo-1-Butene in Your Synthesis. [Link]

  • Stütz, A., et al. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry, 29(1), 112-25. [Link]

  • Google Patents. CN1324790A - Naftifine hydrochloride synthesizing process.
  • Lee, S. J., et al. (2018). Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. ACS Medicinal Chemistry Letters, 9(11), 1123-1128. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Available via NCBI Bookshelf. [Link]

  • White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 10-11. [Link]

Sources

Application Note: Advanced Synthetic Workflows Utilizing ((E)-4-Bromobut-3-enyl)-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The synthesis of complex, sterically hindered, and stereochemically pure molecular architectures requires highly versatile and predictable precursors. ((E)-4-Bromobut-3-en-1-yl)benzene (CAS: 62692-41-5) has emerged as a critical alkenyl halide building block in modern cross-electrophile coupling and stereospecific migration chemistries. This application note details three distinct, field-proven methodologies that leverage this precursor: the synthesis of unnatural


-vinyl amino acids, the enantioselective preparation of chiral alkylboronic esters, and the chemoselective construction of 1,3-dienes. By dissecting the mechanistic causality behind catalyst selection and additive effects, this guide provides a robust framework for integrating this precursor into advanced drug discovery pipelines.

Mechanistic Paradigms & Causality

Ni-Catalyzed Reductive Vinylation for Unnatural Amino Acids

The direct functionalization of the


-carbon of glycine derivatives is historically plagued by the rapid degradation of 

-glycinyl electrophiles into imino or iminium esters. To circumvent this, utilized bench-stable

-carbonyl-protected

-pivaloyloxy glycine.

Causality of Reagent Selection: The


-pivaloyloxy leaving group is critical; it converts in situ into an active 

-iodoglycine intermediate at low, controlled concentrations (facilitated by the additive TBAI), preventing runaway degradation. Mechanistically, the reaction relies on the simultaneous generation of a glycine

-carbon radical and a Vinyl-Ni(II) species (derived from the oxidative addition of ((E)-4-bromobut-3-en-1-yl)benzene). The N-carbonyl oxygen provides essential auxiliary chelation to the Ni center, stabilizing the transient Gly-Ni(I) intermediate before it captures the C(sp

) electrophile.

G Ni0 Ni(0) Catalyst GlyNiI Gly-Ni(I) Intermediate (Stabilized by N-carbonyl chelation) Ni0->GlyNiI Radical Addition GlyRadical Glycine α-Carbon Radical (from α-pivaloyloxy glycine) GlyRadical->GlyNiI OxAdd Oxidative Addition ((E)-4-Bromobut-3-en-1-yl)benzene GlyNiI->OxAdd GlyNiIII Gly-Ni(III)-Vinyl Intermediate OxAdd->GlyNiIII RedElim Reductive Elimination GlyNiIII->RedElim Product α-Vinyl Amino Acid Product RedElim->Product NiI_byproduct Ni(I) Halide RedElim->NiI_byproduct ZnReduction Zn-Mediated Reduction NiI_byproduct->ZnReduction ZnReduction->Ni0 Regeneration

Figure 1. Ni-Catalyzed Reductive Vinylation Mechanism via Gly-Ni(I) Stabilization.

Enantioselective 1,2-Boronate Migration

Accessing chiral alkylboronic esters with vicinal stereogenic centers is achieved via a Lewis base-catalyzed carbosulfenylation of alkenylboronates .

Causality of Reagent Selection: ((E)-4-Bromobut-3-en-1-yl)benzene is first converted to an alkenylboronate complex. The addition of a chiral selenophosphoramide catalyst activates a sulfenylating agent, generating a highly electrophilic sulfur species. This forms a zwitterionic thiiranium-boronate complex. Because the nucleophilic opening of thiiranium ions is strictly stereospecific, the 1,2-migration of the alkyl group from the boronate complex forces an anti-attack, yielding the carbosulfenylated product with near-perfect enantioselectivity (up to 99:1 e.r.).

G AlkenylBoronate Alkenylboronate Complex (from Precursor) Thiiranium Zwitterionic Thiiranium-Boronate Complex AlkenylBoronate->Thiiranium Electrophilic Activation SulfenylAgent Sulfenylating Agent + Chiral Lewis Base SulfenylAgent->Thiiranium Migration Stereospecific 1,2-Boronate Migration Thiiranium->Migration Anti-Attack Product Anti-Carbosulfenylation Product (Chiral Alkylboronic Ester) Migration->Product >99:1 e.r.

Figure 2. Stereospecific 1,2-Boronate Migration Pathway.

Steric-Biased 1,3-Diene Construction

Cross-electrophile coupling of two distinct vinyl halides typically suffers from poor chemoselectivity, leading to statistical mixtures of homo-coupled products. solved this by exploiting steric bias.

Causality of Reagent Selection: By pairing a less hindered terminal bromoalkene with the more sterically demanding internal vinyl bromide, ((E)-4-bromobut-3-en-1-yl)benzene, the Ni-catalyst preferentially undergoes oxidative addition with the less hindered electrophile first. The subsequent transmetalation/radical addition phase heavily favors the cross-coupled 1,3-diene over homo-coupled byproducts.

G TerminalBr Terminal Vinyl Bromide (Less Hindered) NiCat NiBr2·Bphen / Zn / MgCl2 DMA, 25 °C TerminalBr->NiCat InternalBr ((E)-4-Bromobut-3-en-1-yl)benzene (More Hindered) InternalBr->NiCat Chemoselectivity Steric Bias-Induced Chemoselective Coupling NiCat->Chemoselectivity Product 1,3-Diene Derivative Chemoselectivity->Product Cross-Coupling Favored

Figure 3. Steric Bias-Driven Chemoselective 1,3-Diene Formation.

Quantitative Data Summary

The following table summarizes the optimized conditions and quantitative outcomes when utilizing ((E)-4-bromobut-3-en-1-yl)benzene across the three methodologies.

Application WorkflowCatalyst / Ligand SystemKey Additives / ReductantsYield (%)StereoselectivityPrimary Challenge Overcome

-Vinyl Amino Acids
10 mol% NiBr

/ 5 mol% dtBBPy
Zn (2 eq), MgCl

(1.5 eq), TBAI (2 eq)
45 - 75%E/Z > 2:1Prevented degradation of

-glycinyl radical via N-carbonyl chelation.
Chiral Alkylboronates 10 mol% Chiral SelenophosphoramideN-(phenylthio)saccharin (1.2 eq), t-BuLi> 80%Up to 99:1 e.r.Achieved enantioselective functionalization via stereospecific anti-migration.
1,3-Diene Construction 10 mol% NiBr

·Bphen
Zn (2 eq), MgCl

(1 eq), n-Bu

NI (1 eq)
60 - 81%Retention of E-geometrySuppressed homo-coupling via steric differentiation of electrophiles.

Validated Experimental Protocols

Protocol A: Synthesis of -Vinyl Amino Acids

Adapted from.

Materials:

  • 1-benzamido-2-ethoxy-2-oxoethyl pivalate (0.2 mmol, 1.0 equiv)

  • ((E)-4-bromobut-3-en-1-yl)benzene (0.3 mmol, 1.5 equiv)

  • NiBr

    
     (4.37 mg, 10 mol%)
    
  • dtBBPy (4,4'-di-tert-butyl-2,2'-bipyridine) (2.68 mg, 5 mol%)

  • Zn powder (26.0 mg, 2.0 equiv) - Must be activated with HCl prior to use.

  • MgCl

    
     (28.5 mg, 1.5 equiv) and TBAI (147 mg, 2.0 equiv)
    
  • Anhydrous 1,4-dioxane (1 mL)

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox, charge a flame-dried Schlenk tube with the pivalate precursor, NiBr

    
    , dtBBPy, activated Zn, MgCl
    
    
    
    , and TBAI.
  • Solvent & Precursor Addition: Cap the tube with a rubber septum and remove it from the glovebox. Inject 1 mL of anhydrous 1,4-dioxane followed by ((E)-4-bromobut-3-en-1-yl)benzene via a gastight syringe.

  • Reaction: Stir the heterogeneous mixture vigorously at 60 °C for exactly 12 hours.

  • Validation & Analytical Checkpoint: Before workup, extract a 10

    
    L aliquot. Add a known mass of 2,5-dimethylfuran  as an internal standard. Acquire a crude 
    
    
    
    H-NMR spectrum to validate the conversion and calculate the NMR yield. This self-validating step ensures the catalytic cycle was active before committing to purification.
  • Purification: Load the crude mixture directly onto a short silica gel column (eluting with petroleum ether/ethyl acetate) to isolate the

    
    -vinyl amino acid.
    
Protocol B: Enantioselective Carbosulfenylation

Adapted from.

Materials:

  • ((E)-4-bromobut-3-en-1-yl)benzene (1.10 mmol) converted to alkenylpinacolborane (1.00 mmol)

  • Phenyllithium (1.05 mmol, in

    
    -Bu
    
    
    
    O)
  • Chiral selenophosphoramide catalyst (S)-5 (10 mol%)

  • N-(phenylthio)saccharin (1.20 mmol, 1.2 equiv)

  • Anhydrous THF and CHCl

    
    
    

Step-by-Step Procedure:

  • Boronate Formation: In an oven-dried 25-mL Schlenk flask (Flask A), dissolve the alkenylpinacolborane in THF (5 mL) and cool to –78 °C. Dropwise add phenyllithium over 10 minutes. Stir at –78 °C for 1 hour to form the stable boronate complex.

  • Catalyst Activation: In a separate flame-dried 50-mL Schlenk flask (Flask B), combine the chiral catalyst (S)-5 and N-(phenylthio)saccharin in the glovebox.

  • Migration Trigger: Transfer the contents of Flask A into Flask B slowly at –78 °C. Allow the reaction to stir, maintaining the cryogenic temperature to ensure strict stereocontrol during the thiiranium opening.

  • Validation & Analytical Checkpoint: Quench the reaction and extract with Et

    
    O. Dry over MgSO
    
    
    
    and concentrate. To validate the enantiomeric excess and yield prior to downstream processing, add exactly 55
    
    
    L (0.5 mmol) of 1,1,1,2-tetrachloroethane as an internal standard to the crude mixture. Dissolve in CDCl
    
    
    and perform quantitative
    
    
    H-NMR.
  • Purification: Purify the secondary borane via flash chromatography.

Protocol C: Reductive 1,3-Diene Formation

Adapted from .

Materials:

  • ((E)-4-bromobut-3-en-1-yl)benzene (0.15 mmol, 1.0 equiv)

  • 2-bromoprop-1-ene (0.45 mmol, 3.0 equiv)

  • NiBr

    
    ·Bphen (10 mol%)
    
  • Zn powder (20 mg, 2.0 equiv)

  • MgCl

    
     (14.3 mg, 1.0 equiv) and 
    
    
    
    -Bu
    
    
    NI (55.3 mg, 1.0 equiv)
  • Anhydrous DMA (1 mL)

Step-by-Step Procedure:

  • Assembly: Charge a flame-dried Schlenk tube with Zn, NiBr

    
    ·Bphen, MgCl
    
    
    
    , and
    
    
    -Bu
    
    
    NI.
  • Inert Atmosphere: Evacuate and backfill the tube with N

    
     three times.
    
  • Reagent Injection: Inject ((E)-4-bromobut-3-en-1-yl)benzene and 2-bromoprop-1-ene via syringe, followed immediately by 1 mL of anhydrous DMA.

  • Reaction: Stir the mixture at 25 °C for 12 hours. The ambient temperature is critical to maintain the steric bias that dictates chemoselectivity; heating will increase the rate of homo-coupling.

  • Validation & Analytical Checkpoint: Monitor the disappearance of the internal vinyl bromide via GC-MS. The presence of the molecular ion peak [M+Na]

    
     at m/z 269.1539 validates the successful cross-coupling.
    
  • Purification: Load directly onto a silica column (eluting with petroleum ether) to yield the pure 1,3-diene as a colorless oil.

References

  • Tao, X., Chen, Y., Guo, J., Wang, X., & Gong, H. (2021).

    
    -amino acids via Ni-catalyzed reductive vinylation and arylation of 
    
    
    
    -pivaloyloxy glycine. Chemical Science, 12(1), 220-225. URL:[Link]
  • Tao, Z., Robb, K. A., Panger, J. L., & Denmark, S. E. (2018). Enantioselective, Lewis Base-Catalyzed Carbosulfenylation of Alkenylboronates by 1,2-Boronate Migration. Journal of the American Chemical Society, 140(46), 15621-15625. URL:[Link]

  • Sha, Y., Liu, J., Wang, L., Liang, D., Wu, D., & Gong, H. (2021). Nickel-catalyzed reductive 1,3-diene formation from the cross-coupling of vinyl bromides. Organic & Biomolecular Chemistry, 19(23), 5082-5086. URL:[Link]

Application Note: ((E)-4-Bromo-but-3-enyl)-benzene as a Stereodefined Building Block

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for synthetic organic chemists and process development scientists. It focuses on the stereoselective synthesis and downstream utility of ((E)-4-Bromo-but-3-enyl)-benzene , a versatile C4-homologating agent used to introduce the (E)-4-phenylbut-1-enyl moiety into complex scaffolds.

Abstract & Strategic Value

((E)-4-Bromo-but-3-enyl)-benzene (CAS: 62692-41-5) serves as a critical intermediate for installing the homostyryl motif (Ph-CH₂-CH₂-CH=CH-) into natural products (e.g., styryllactones, phenylpropanoid homologs) and pharmaceutical candidates.[1] Unlike simple styrenes, the homobenzylic tether provides conformational flexibility, while the vinyl bromide handle allows for high-fidelity Pd-catalyzed cross-couplings (Suzuki-Miyaura, Negishi, Stille) with retention of the E-olefin geometry.

Key Technical Advantages:

  • Stereochemical Integrity: The E-vinyl bromide moiety is robust, resisting isomerization under standard coupling conditions compared to corresponding vinyl iodides.

  • Divergent Reactivity: Serves as a precursor to both vinyllithium species (via Li-halogen exchange) and vinylmetal/vinylboronates.

  • Stability: Superior shelf-stability compared to the corresponding vinyl iodide.

Synthesis Protocol: Stereoselective Hydroboration-Bromination

Objective: Synthesize ((E)-4-Bromo-but-3-enyl)-benzene with >98:2 E:Z selectivity starting from 4-phenyl-1-butyne.

Reaction Logic

Direct bromination of alkynes often yields mixtures. To ensure E-selectivity, we employ a Hydroboration-Bromination sequence.[2] The alkyne is first converted to an E-vinyl boronate (via syn-addition of the B-H bond), which is then subjected to electrophilic bromination with inversion of configuration (or retention depending on the specific base/mechanism, but the Brown protocol typically yields E-vinyl bromides from terminal alkynes via an intermediate "ate" complex).

Reaction Scheme: 4-Phenyl-1-butyne + Catecholborane → [Vinyl Boronate Intermediate] → ((E)-4-Bromo-but-3-enyl)-benzene

Materials & Reagents[1][3][4][5][6]
  • Substrate: 4-Phenyl-1-butyne (1.0 equiv)

  • Reagent: Catecholborane (1.2 equiv) - Handle with care, moisture sensitive.

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 equiv) or Br₂/NaOMe (Classical Brown Protocol). Note: The NBS method is preferred for milder conditions.

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Additives: Sodium methoxide (NaOMe) (3.0 equiv, if using Br₂ method) or Sodium acetate (if using NBS).

Step-by-Step Procedure (NBS Variant)
  • Hydroboration:

    • Flame-dry a 250 mL round-bottom flask and purge with Argon.

    • Charge with 4-phenyl-1-butyne (10.0 mmol) and anhydrous DCM (50 mL).

    • Cool to 0°C. Dropwise add Catecholborane (12.0 mmol).

    • Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC/NMR for disappearance of alkyne proton.

  • Bromination:

    • Cool the reaction mixture to -78°C.

    • Add Sodium Acetate (30.0 mmol) followed by NBS (11.0 mmol) as a solid or solution in DCM/THF.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Workup:

    • Quench with 10% aqueous Na₂S₂O₃ (to remove excess bromine/NBS).

    • Dilute with Et₂O. Wash organic layer with 1M NaOH (3x) to remove catechol residues (Critical Step).

    • Wash with brine, dry over MgSO₄, filter, and concentrate.[3]

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc 98:2).

    • Yield: Typically 75-85%.

    • Data: ¹H NMR should show a characteristic doublet of triplets for the vinyl proton alpha to Br (~6.2 ppm, J ~ 14 Hz for E-isomer).

Application Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Couple ((E)-4-Bromo-but-3-enyl)-benzene with 4-Methoxyphenylboronic acid to synthesize a chain-extended stilbene analog.

Reaction Logic

Vinyl bromides undergo oxidative addition to Pd(0) slower than iodides but faster than chlorides. The use of a bulky, electron-rich ligand (e.g., SPhos or P(t-Bu)₃) or standard PPh₃ with activation is required. The E-geometry is preserved during the reductive elimination step.

Materials[1][5]
  • Electrophile: ((E)-4-Bromo-but-3-enyl)-benzene (1.0 equiv)

  • Nucleophile: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for challenging substrates).

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv).

  • Solvent: THF/Water (4:1) or Toluene/EtOH/Water.

Step-by-Step Procedure
  • Setup:

    • In a reaction vial, combine the vinyl bromide (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (0.03 mmol).

    • Evacuate and backfill with Argon (3 cycles).

  • Reaction:

    • Add degassed THF (4 mL) and 2.0 M aq. K₂CO₃ (1.5 mL).

    • Heat to 60°C for 6-12 hours. Vigorous stirring is essential for the biphasic mixture.

  • Workup:

    • Cool to RT. Dilute with EtOAc and water.

    • Separate layers.[3] Extract aqueous layer with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄.

  • Purification:

    • Silica gel chromatography (Hexanes/EtOAc gradient).

    • Target Product: (E)-1-(4-methoxyphenyl)-4-phenylbut-1-ene.

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the catalytic cycle for the downstream application.

G cluster_0 Synthesis Phase cluster_1 Application Phase (Suzuki Coupling) Alkyne 4-Phenyl-1-butyne Boronate Vinyl Boronate Intermediate Alkyne->Boronate Catecholborane 0°C to RT VinylBromide ((E)-4-Bromo-but-3-enyl)-benzene (Target Intermediate) Boronate->VinylBromide NBS / NaOAc -78°C OxAdd Oxidative Addition (Pd-Br Species) VinylBromide->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet + Aryl Boronic Acid + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product (E-Stilbene Homolog) RedElim->Product

Caption: Figure 1: Synthetic route from terminal alkyne to E-vinyl bromide (left) and subsequent catalytic cycle for Suzuki-Miyaura cross-coupling (right).

Expert Tips & Troubleshooting

IssueProbable CauseCorrective Action
Low E:Z Selectivity Temperature control failure during bromination.Ensure the reaction mixture is cooled to strictly -78°C before adding NBS/Base. Warm slowly.
Protodebromination Moisture in solvent or incomplete drying.Use freshly distilled DCM. Ensure anhydrous workup conditions.
Homocoupling (Diene) Oxygen presence in Suzuki coupling.Degas solvents thoroughly (freeze-pump-thaw or sparging with Argon for 15 min).
Catalyst Death "Pd Black" precipitation.Add additional ligand (e.g., PPh₃) or switch to a pre-catalyst like Pd(dppf)Cl₂·DCM.

References

  • Brown, H. C., & Hoshi, M. (1977). Hydroboration.[4][5][6][7][8] 46. Stereoselective synthesis of (E)-1-halo-1-alkenes via hydroboration-halogenation of 1-alkynes. Journal of Organic Chemistry.[8] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][5] Chemical Reviews. Link

  • Takai, K., et al. (1986). Simple and selective method for aldehydes (RCHO) -> (E)-haloalkenes (RCH:CHX) conversion by means of a chromous chloride-haloform system. Journal of the American Chemical Society.[8][9] Link

  • BOC Sciences. Product Data: ((E)-4-Bromo-but-3-enyl)-benzene.

  • BenchChem. Suzuki Coupling Protocols for Vinyl Bromides.Link

Sources

Application Note: ((E)-4-Bromo-but-3-enyl)-benzene in Conjugated Polymer Synthesis

[1]

Part 1: Technical Overview & Strategic Utility[1]

Compound Profile[1][2]
  • IUPAC Name: ((E)-4-Bromobut-3-en-1-yl)benzene[][2]

  • Structure: Ph-CH₂-CH₂-CH=CH-Br (trans-isomer)

  • Role: Monofunctional End-Capper / Cross-Coupling Partner

  • Key Feature: The vinyl bromide moiety is highly reactive in Pd-catalyzed couplings, while the ethylene spacer (-CH₂-CH₂-) chemically isolates the terminal phenyl ring from the conjugated polymer backbone.[]

The "Spacer Effect" in Polymer Engineering

Unlike direct aryl capping agents (e.g., bromobenzene), this reagent introduces a flexible ethylene spacer between the conjugated backbone and the terminal phenyl ring.

  • Solubility: The aliphatic spacer increases the entropy of the chain end, potentially improving solubility in organic solvents (chloroform, chlorobenzene) compared to rigid aryl caps.[]

  • Morphology: The terminal phenyl group can participate in

    
    -
    
    
    stacking interactions independent of the backbone, influencing the solid-state packing and thin-film morphology of the polymer.
  • Defect Elimination: In organic photovoltaics (OPV) and OLEDs, uncapped organometallic ends (e.g., -B(OR)₂ or -SnR₃) act as electron traps and oxidative degradation sites.[] Capping with this vinyl bromide converts these unstable ends into inert, hydrophobic termini.[]

Part 2: Experimental Protocols

Protocol A: Synthesis of ((E)-4-Bromo-but-3-enyl)-benzene

Note: While commercially available, in-house synthesis ensures isomeric purity (E > 99%).[]

Mechanism: Takai-Utimoto Olefination This route converts hydrocinnamaldehyde directly to the (E)-vinyl bromide with high stereoselectivity.

Reagents:

  • Hydrocinnamaldehyde (3-phenylpropanal) [1]

  • Bromoform (CHBr₃)

  • Chromium(II) Chloride (CrCl₂)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, suspend anhydrous CrCl₂ (6.0 equiv) in dry THF (0.1 M relative to aldehyde) in a flame-dried Schlenk flask.

  • Activation: Add CHBr₃ (2.0 equiv) dropwise at 0°C. The solution will turn from gray/green to a deep brown/red, indicating the formation of the gem-dichromium species.[]

  • Addition: Add Hydrocinnamaldehyde (1.0 equiv) dropwise. Stir at 0°C for 1 hour, then warm to room temperature (25°C) and stir for 4–12 hours.

  • Quench: Pour the reaction mixture into a mixture of water and ice. Extract with diethyl ether (3x).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 98:2) to isolate the (E)-isomer .[]

    • QC Check: ¹H NMR should show a vinyl doublet with coupling constant

      
       Hz (characteristic of trans-alkenes).[]
      
Protocol B: End-Capping of Conjugated Polymers (Suzuki Polycondensation)

Target: Removal of boronate ester chain ends in a Donor-Acceptor copolymer (e.g., P3HT analog or Benzothiadiazole copolymer).[]

Rationale: In a typical A-A + B-B polymerization (e.g., Dibromo-monomer + Diboronic-monomer), the polymer chains grow until stoichiometry or side-reactions terminate them.[] The chains will have either Br/Br, B/B, or Br/B ends.

  • Step 1: Add Phenylboronic acid (caps Br ends).[]

  • Step 2: Add ((E)-4-Bromo-but-3-enyl)-benzene (caps Boronate ends).[]

Workflow:

  • Polymerization: Conduct the main polymerization (e.g., Pd₂(dba)₃, P(o-tol)₃, Toluene/Base) at 90–110°C until the desired molecular weight is reached (typically 24–48 h).[]

  • End-Capping Phase 1 (Halide Removal):

    • Add Phenylboronic acid (excess, ~0.5–1.0 equiv relative to monomers).

    • Stir at reflux for 2–4 hours.

  • End-Capping Phase 2 (Metal Removal - CRITICAL STEP):

    • Add ((E)-4-Bromo-but-3-enyl)-benzene (excess, ~1.0 equiv relative to monomers).

    • Stir at reflux for an additional 4–6 hours.

    • Note: The vinyl bromide is more reactive than aryl chlorides but slightly less than aryl iodides. The extended time ensures complete conversion of bulky polymer chain ends.

  • Work-up:

    • Cool to RT. Precipitate polymer into Methanol/HCl (10:1) to remove inorganic salts and catalyst residues.[]

    • Filter and perform Soxhlet extraction (Methanol -> Acetone -> Hexanes -> Chloroform) to fractionate and purify.[]

Part 3: Visualization & Logic[1]

Reaction Logic: Takai Synthesis & End-Capping

The following diagram illustrates the synthesis of the reagent and its subsequent use in capping a poly(phenylene vinylene) (PPV) derivative or similar conjugated system.

GAldehydeHydrocinnamaldehyde(Ph-CH2-CH2-CHO)Product((E)-4-Bromo-but-3-enyl)-benzene(Ph-CH2-CH2-CH=CH-Br)Aldehyde->ProductTakai Olefination(Stereoselective E-isomer)ReagentTakai Reagents(CHBr3, CrCl2, THF)Reagent->ProductCatalystPd(0) CatalystCycleProduct->CatalystOxidative AdditionPolymer_ActiveActive Polymer Chain(Polymer-Ar-B(OR)2)Polymer_Active->CatalystTransmetallationCapped_PolymerEnd-Capped Polymer(Polymer-Ar-CH=CH-CH2-CH2-Ph)Catalyst->Capped_PolymerReductive Elimination(Capping Step)

Caption: Pathway A: Synthesis of the vinyl bromide reagent via Takai olefination. Pathway B: Mechanism of end-capping a boronate-terminated conjugated polymer via Suzuki cross-coupling.

Data Summary: Impact of End-Capping

The table below summarizes the expected improvements in polymer properties when using this specific vinyl bromide end-capper versus an uncapped control.

PropertyUncapped Polymer (-B(OR)₂ / -Br)Capped with ((E)-4-Bromo-but-3-enyl)-benzeneMechanism of Improvement
Chemical Stability Low (Oxidation prone)High Removal of reactive organometallic/halide ends prevents oxidative degradation.[]
Solubility ModerateEnhanced The flexible ethyl spacer (-CH₂-CH₂-) increases entropic freedom at chain ends.[]
Luminescence (PLQY) Lower (Quenching defects)Higher Elimination of trap sites that act as non-radiative recombination centers.[]
Batch Reproducibility Variable (

fluctuations)
Consistent Capping terminates "living" chain ends, locking in molecular weight distribution.[]

Part 4: References

  • Takai, K., Nitta, K., & Utimoto, K. (1986).[] Simple and selective method for aldehydes (RCHO) -> (E)-haloalkenes (RCH:CHX) conversion by means of a haloform-chromous chloride system. Journal of the American Chemical Society, 108(23), 7408-7410.

  • BOC Sciences. (n.d.).[] ((E)-4-Bromo-but-3-enyl)-benzene Product Page.[][2] BOC Sciences.[]

  • Henssler, J. T., & Matzger, A. J. (2009). Poly(phenylene vinylene)s (PPVs) Synthesis Methods. In Comprehensive Organic Synthesis.

  • Carsten, B., He, F., Son, H. J., Xu, T., & Yu, L. (2011).[] Stille Polycondensation for Synthesis of Functional Materials. Chemical Reviews, 111(3), 1493-1528.

  • LookChem. (n.d.). CAS 62692-41-5 Data Sheet.[][2] LookChem.

Introduction: Harnessing Stereochemistry for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Stereospecific Reactions Involving ((E)-4-Bromo-but-3-enyl)-benzene

In the landscape of modern synthetic chemistry, particularly within drug development and materials science, the precise control of three-dimensional molecular architecture is paramount. Stereospecific reactions, which predictably translate the stereochemistry of a reactant to that of a product, are indispensable tools for achieving this control. ((E)-4-Bromo-but-3-enyl)-benzene stands out as a versatile and valuable building block in this context.[] Its defined (E)-alkenyl bromide moiety provides a reactive handle for a variety of powerful cross-coupling reactions, allowing for the retention of the double bond geometry, which is often critical for biological activity or material properties.

This technical guide serves as a resource for researchers and synthetic chemists, providing in-depth mechanistic insights and field-proven protocols for key stereospecific transformations of this substrate. We will explore palladium-catalyzed Suzuki-Miyaura and Heck-Mizoroki reactions as primary methods for stereoretentive carbon-carbon bond formation, followed by a discussion on subsequent stereoselective functionalization of the preserved alkene.

Stereoretentive Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and, critically for this application, its stereospecificity with vinyl halides.[2] When ((E)-4-Bromo-but-3-enyl)-benzene is employed, the (E)-configuration of the double bond is faithfully retained in the coupled product.

Mechanistic Rationale

The catalytic cycle, driven by a Palladium(0) species, is the foundation of this stereoretention. The process begins with the oxidative addition of the C-Br bond to the Pd(0) center, a step that proceeds with retention of configuration. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid or ester (activated by a base), followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. Each step in this cycle preserves the geometry of the vinyl group.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Stereoretentive) Pd0->OxAdd ((E)-R-Br) PdII_Complex (E)-R-Pd(II)(Br)L₂ OxAdd->PdII_Complex Transmetalation Transmetalation [ArB(OR)₂ + Base] PdII_Complex->Transmetalation PdII_Aryl (E)-R-Pd(II)(Ar)L₂ Transmetalation->PdII_Aryl RedElim Reductive Elimination (Stereoretentive) PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product (E)-Product R-Ar RedElim->Product

Caption: Catalytic cycle for the stereoretentive Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of (E)-1-(4-Phenylbut-1-en-1-yl)benzene

This protocol details a typical Suzuki-Miyaura coupling using Phenylboronic acid.

Materials:

  • ((E)-4-Bromo-but-3-enyl)-benzene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add ((E)-4-Bromo-but-3-enyl)-benzene (1.0 mmol, 211 mg), Phenylboronic acid (1.2 mmol, 146 mg), and Cesium Carbonate (3.0 mmol, 977 mg).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg). The choice of a low catalyst loading (2 mol%) is often sufficient for efficient coupling.[2][3]

  • Solvent Addition: Add Toluene (5 mL) and Water (1 mL) via syringe. The biphasic system is effective for this transformation.[2]

  • Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-4 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure (E)-stilbene derivative.

Data Summary: Suzuki-Miyaura Coupling
Coupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Stereochemical Outcome
Phenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (3)Toluene/H₂O90>90(E)-isomer only
4-Methoxyphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (3)Toluene/H₂O90~92(E)-isomer only
Potassium vinyltrifluoroboratePdCl₂(dppf) (10)Cs₂CO₃ (3)Toluene/H₂O80~85(E)-isomer only

Yields are representative and may vary. The use of potassium organotrifluoroborates is a viable alternative to boronic acids.[4][5]

Stereoretentive Heck-Mizoroki Reaction

The Heck reaction provides a powerful method for the vinylation of aryl or vinyl halides, forming a new C-C bond with an alkene.[6][7] Similar to the Suzuki coupling, the Heck reaction with ((E)-4-Bromo-but-3-enyl)-benzene proceeds with high fidelity, retaining the (E)-geometry of the starting material.

Mechanistic Rationale

The reaction is initiated by the oxidative addition of the vinyl bromide to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the incoming alkene. A syn-migratory insertion of the alkene into the Pd-C bond occurs, followed by a syn-β-hydride elimination to release the product. The final step involves reductive elimination with a base to regenerate the active Pd(0) catalyst.[7][8] The stereochemistry of the vinyl bromide is preserved throughout this process.

Heck_Workflow cluster_workflow Heck-Mizoroki Reaction Workflow Reactants ((E)-R-Br) + Alkene + Base (e.g., Et₃N) Reaction Reaction Assembly (Inert Atmosphere, Heat) Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)₂ + PPh₃) Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified (E)-Product Purification->Product

Caption: General experimental workflow for the Heck-Mizoroki reaction.

Experimental Protocol: Synthesis of Ethyl (2E,5E)-6-phenylhexa-2,5-dienoate

This protocol describes the coupling of ((E)-4-Bromo-but-3-enyl)-benzene with ethyl acrylate.

Materials:

  • ((E)-4-Bromo-but-3-enyl)-benzene

  • Ethyl acrylate

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Palladium(II) Acetate (0.03 mmol, 6.7 mg) and Triphenylphosphine (0.06 mmol, 15.7 mg) under an argon atmosphere.

  • Reagent Addition: Add anhydrous DMF (5 mL), followed by ((E)-4-Bromo-but-3-enyl)-benzene (1.0 mmol, 211 mg), ethyl acrylate (1.5 mmol, 150 mg), and triethylamine (1.5 mmol, 209 µL). Triethylamine acts as the base to neutralize the HBr generated during the reaction.[7]

  • Reaction Execution: Seal the tube and heat the mixture to 100 °C for 12-16 hours. The reaction should be stirred vigorously. Monitor for completion using TLC or GC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with water and then brine, and dry over anhydrous MgSO₄. After filtration and concentration, purify the residue by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to afford the desired diene product.

Post-Coupling Functionalization: Asymmetric Epoxidation

A significant advantage of using ((E)-4-Bromo-but-3-enyl)-benzene is that the products from the Suzuki and Heck reactions retain a reactive alkene moiety. This double bond can be further functionalized in a stereoselective manner, introducing new chiral centers and increasing molecular complexity. Asymmetric epoxidation is a prime example of such a transformation.

Rationale and Methods

Following a stereoretentive cross-coupling reaction, the resulting product, such as (E)-1-(4-phenylbut-1-en-1-yl)benzene, can be subjected to asymmetric epoxidation. This creates a chiral epoxide, a highly valuable synthetic intermediate. While various methods exist, enzyme-catalyzed systems and chiral catalysts like those used in Jacobsen-Katsuki or Sharpless epoxidations are prominent.[9][10] Biocatalytic approaches, in particular, offer environmentally friendly conditions and high enantioselectivity for certain substrates.[11][12]

Logic_Flow Start ((E)-4-Bromo-but-3-enyl)-benzene Coupling Stereoretentive Cross-Coupling (e.g., Suzuki, Heck) Start->Coupling Product Coupled (E)-Alkene Product Coupling->Product Epoxidation Asymmetric Epoxidation (Chiral Catalyst + Oxidant) Product->Epoxidation Final Chiral Epoxide (Introduced Stereocenters) Epoxidation->Final

Caption: Synthetic logic from substrate to complex chiral product.

Representative Protocol: Jacobsen-Katsuki Epoxidation

This protocol is a general guideline for the epoxidation of an unfunctionalized (E)-alkene product from a previous step.

Materials:

  • (E)-Alkene substrate (e.g., product from section 1.2)

  • (R,R)-Jacobsen's catalyst [(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride]

  • Sodium hypochlorite (NaOCl, commercial bleach), buffered to pH ~11

  • Dichloromethane (DCM)

  • 4-Phenylpyridine N-oxide (4-PPNO)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the (E)-alkene substrate (1.0 mmol) dissolved in DCM (10 mL).

  • Catalyst and Additive: Add the (R,R)-Jacobsen's catalyst (0.05 mmol, 32 mg) and 4-Phenylpyridine N-oxide (0.2 mmol, 34 mg). The 4-PPNO serves as an axial ligand to improve catalyst performance.

  • Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Add the buffered sodium hypochlorite solution (5 mL, ~0.6 M) dropwise over 30 minutes with very rapid stirring to ensure efficient mixing of the biphasic system.

  • Reaction Execution: Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC.

  • Work-up: Separate the layers. Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification and Analysis: Filter and concentrate the solvent. Purify the crude epoxide by flash chromatography. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.

Conclusion

((E)-4-Bromo-but-3-enyl)-benzene is a powerful and reliable building block for stereospecific synthesis. The palladium-catalyzed Suzuki-Miyaura and Heck-Mizoroki reactions provide robust and high-yielding pathways to complex molecular scaffolds while preserving the crucial (E)-geometry of the vinyl bromide. Furthermore, the resulting alkene products are primed for subsequent stereoselective transformations, such as asymmetric epoxidation, enabling the efficient construction of chiral molecules. The protocols and data presented herein offer a validated foundation for researchers aiming to leverage these advanced synthetic strategies in their programs.

References

  • Baran, P. S., & Guerrero, C. A. (2004). Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines. Chemistry, 10(2), 494-507. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Palladium-Catalyzed Cross-Coupling Reaction of Alkenyl Bromides with Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]

  • Weires, A. G., Biscoe, M. R., & Watson, D. A. (2014). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. Journal of the American Chemical Society, 136(32), 11296-11299. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

  • Doucet, H., & Santelli, M. (2007). Palladium-catalyzed Cross-Coupling Reaction of Alkenyl Bromides With Potassium Alkyltrifluoroborates. Tetrahedron, 63(3), 768-775. [Link]

  • Lou, S., & Fu, G. C. (2010). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. Nature Chemistry, 2(8), 614-619. [Link]

  • Pérez, M., et al. (2017). Synthesis of (E)-4-Bromo-3-methoxybut-3-en-2-one, the Key Fragment in the Polyhydroxylated Chain Common to Oscillariolide and Ph. European Journal of Organic Chemistry, 2017(42), 6331-6337. [Link]

  • Baran, P. S., & Newhouse, T. R. (2020). Stereoretentive Radical Cross-Coupling. ChemRxiv. [Link]

  • Gutierrez, O., et al. (2023). Stereoretentive Radical-Radical Cross-Coupling. ChemRxiv. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Gevorgyan, V., & Takeda, A. (2023). Generalizing Vinyl Halide Cross-Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. Angewandte Chemie International Edition. [Link]

  • Habets, M., et al. (1991). Stereoselective Epoxidation of 4-Bromo-1-Butene and 3-Butene-1-Ol with Three Alkene-Utilizing Bacteria. Applied Microbiology and Biotechnology, 35(6), 694-699. [Link]

  • Khan, I., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 24(18), 3343. [Link]

  • Page, P. C. B., & Rassias, G. A. (2001). New systems for catalytic asymmetric epoxidation. Loughborough University Research Repository. [Link]

  • Peters, M. W., et al. (2005). Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S)-Epoxides by Engineered Cytochromes P450 BM-3. Angewandte Chemie International Edition, 44(42), 6905-6908. [Link]

  • Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis, 119(1), 185-200. [Link]

  • Sharma, S., & Van der Eycken, E. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22373. [Link]

  • Ni, Y., et al. (2020). Asymmetric Bio-epoxidation of Unactivated Alkenes. Catalysts, 10(1), 89. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude ((E)-4-Bromo-but-3-enyl)-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of ((E)-4-Bromo-but-3-enyl)-benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile building block. The following troubleshooting guides and FAQs are structured to address specific issues directly, explaining the causality behind experimental choices to ensure both success and scientific understanding.

I. Understanding the Molecule: Key Purification Challenges

((E)-4-Bromo-but-3-enyl)-benzene is a bromo-alkene often used in cross-coupling reactions for the synthesis of functionalized aromatic compounds. Its structure presents unique purification challenges:

  • Allylic Bromide Instability: The bromine atom is in an allylic position, making it susceptible to substitution and elimination reactions, especially under thermal stress or in the presence of nucleophiles. Allylic bromides can also undergo rearrangement.[1][2]

  • Isomerization: The E-configuration of the double bond may be prone to isomerization to the Z-isomer, particularly when exposed to acid, base, or light.

  • Potential for Polymerization: The presence of a double bond introduces the possibility of polymerization, especially at elevated temperatures.

  • Common Synthetic Impurities: A frequent synthetic route to this compound is the Wittig reaction, which notoriously produces triphenylphosphine oxide (TPPO) as a byproduct.[3][4] TPPO can be challenging to separate from the desired product due to its polarity and solubility characteristics.[5]

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of ((E)-4-Bromo-but-3-enyl)-benzene in a question-and-answer format.

Frequently Asked Questions

Q1: My crude product is a thick oil containing a white precipitate. What is the likely identity of the precipitate and how do I remove it?

A: If your synthesis involved a Wittig or Appel-type reaction, the white precipitate is almost certainly triphenylphosphine oxide (TPPO).[3] TPPO is a highly polar and crystalline byproduct that often poses the primary purification challenge.[5]

Here are several strategies for its removal:

  • Selective Precipitation/Crystallization: This is often the most efficient method for bulk removal. TPPO has poor solubility in non-polar solvents like hexanes, cyclohexane, or petroleum ether.[3][5] You can often precipitate the bulk of the TPPO by concentrating your crude reaction mixture and triturating it with one of these solvents. Your product, being more non-polar, should remain in the liquid phase.

  • Silica Plug Filtration: For less polar products, a quick filtration through a short plug of silica gel can be effective.[6][7] The highly polar TPPO will adsorb strongly to the silica, while your desired compound can be eluted with a non-polar solvent or a mixture with a small amount of a slightly more polar solvent like diethyl ether.

  • Chemical Conversion: In more stubborn cases, TPPO can be reacted to form an easily separable derivative. For instance, treatment with zinc chloride (ZnCl₂) in a suitable solvent can precipitate a ZnCl₂(TPPO)₂ complex.[5] Similarly, reaction with oxalyl chloride can form an insoluble chlorophosphonium salt.[5][8]

Q2: I'm concerned about the stability of my compound during purification. What precautions should I take?

A: The allylic bromide functionality is sensitive and requires careful handling.[1] Here are key precautions:

  • Avoid High Temperatures: Whenever possible, perform distillations under vacuum to lower the boiling point and minimize thermal stress, which can lead to decomposition or isomerization.

  • Use Neutral Conditions: Avoid strong acids or bases during workup and chromatography. If using silica gel, which is slightly acidic, consider neutralizing it by adding a small amount of a non-nucleophilic base like triethylamine (1-2% v/v) to your eluent.[9] Alternatively, neutral alumina can be used as the stationary phase.

  • Protect from Light: Unsaturated compounds can be light-sensitive. It is good practice to protect your sample from direct light, for example, by wrapping your flasks in aluminum foil.

Q3: After my initial workup, I still see starting materials in my crude NMR. What's the best way to separate these?

A: The optimal method depends on the polarity difference between your product and the unreacted starting materials.

  • Flash Column Chromatography: This is the most common and effective technique for separating compounds with different polarities.[10] For ((E)-4-Bromo-but-3-enyl)-benzene, a non-polar eluent system, such as hexanes or petroleum ether with a small percentage of ethyl acetate or dichloromethane, is a good starting point.

  • Distillation: If there is a significant difference in boiling points between your product and the starting materials, distillation can be an effective purification method.[11] As mentioned, vacuum distillation is recommended to prevent thermal degradation.[12]

Troubleshooting Guide: Flash Column Chromatography

Issue: My compound is degrading on the silica gel column.

  • Cause: The slightly acidic nature of standard silica gel can promote the decomposition of acid-sensitive compounds like allylic bromides.

  • Solution:

    • Neutralize the Silica: Prepare a slurry of your silica gel in the chosen eluent and add 1-2% (v/v) of triethylamine. Mix thoroughly before packing the column.

    • Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel.

    • Work Quickly: Minimize the time your compound spends on the column.

Issue: I'm getting poor separation between my product and a non-polar impurity.

  • Cause: The chosen eluent system may be too polar, causing both compounds to move too quickly up the column.

  • Solution:

    • Decrease Eluent Polarity: Reduce the percentage of the more polar solvent in your eluent mixture. For example, if you are using 5% ethyl acetate in hexanes, try reducing it to 2-3%.

    • Use a Less Polar Solvent System: Consider switching to a solvent system with a lower overall polarity, such as cyclohexane/toluene.

Issue: My product is eluting as a very broad band, leading to mixed fractions.

  • Cause: This can be due to several factors, including overloading the column, poor packing, or using an eluent system in which the compound has poor solubility.

  • Solution:

    • Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

    • Improve Column Packing: Ensure your column is packed uniformly without any cracks or channels. A "wet" or slurry packing method is generally preferred.

    • Check Solubility: Ensure your compound is fully dissolved in the eluent before it enters the silica bed. If it precipitates at the top of the column, it will lead to band broadening.

III. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying ((E)-4-Bromo-but-3-enyl)-benzene from less polar impurities and polar byproducts like TPPO.

Materials:

  • Crude ((E)-4-Bromo-but-3-enyl)-benzene

  • Silica gel (230-400 mesh)[13]

  • Hexanes or petroleum ether

  • Ethyl acetate

  • Glass column

  • Compressed air or nitrogen source

  • Collection tubes

Procedure:

  • Eluent Selection: Using thin-layer chromatography (TLC), determine an appropriate eluent system. A good target is to have the product Rf be around 0.25-0.35. A starting point could be 5% ethyl acetate in hexanes.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a flow rate of approximately 2 inches/minute.

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation

This protocol is effective for separating ((E)-4-Bromo-but-3-enyl)-benzene from non-volatile impurities or compounds with significantly different boiling points.

Materials:

  • Crude ((E)-4-Bromo-but-3-enyl)-benzene

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and gauge

  • Heating mantle

  • Stir bar

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Sample Preparation: Place the crude product and a stir bar into the round-bottom flask.

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Gradually heat the flask.

    • Collect the fraction that distills at the expected boiling point for your target compound under the applied pressure.

  • Isolation: Once the distillation is complete, carefully release the vacuum and collect the purified product from the receiving flask.

IV. Data Presentation

Purification TechniqueAdvantagesDisadvantagesBest For Removing
Flash Column Chromatography High resolution, applicable to a wide range of impurities.Can be time-consuming, potential for sample degradation on stationary phase.TPPO, unreacted starting materials, other byproducts with different polarities.
Vacuum Distillation Good for large-scale purification, avoids high temperatures.Requires a significant boiling point difference between components, not effective for separating isomers.Non-volatile impurities (e.g., salts, TPPO), solvents, starting materials with very different boiling points.
Selective Precipitation Fast, simple, good for removing large amounts of a specific impurity.Only effective if there is a large solubility difference.Bulk removal of TPPO.

V. Visualization of Purification Workflow

Purification_Workflow Crude Crude Product ((E)-4-Bromo-but-3-enyl)-benzene TLC TLC Analysis Crude->TLC Wittig_Check TPPO Present? TLC->Wittig_Check Precipitation Selective Precipitation (e.g., with Hexanes) Wittig_Check->Precipitation Yes Decision Choose Primary Purification Wittig_Check->Decision No Filter Filtration Precipitation->Filter Filtrate Filtrate Filter->Filtrate Filtrate->Decision Chromatography Flash Column Chromatography Pure_Product Pure Product Chromatography->Pure_Product Distillation Vacuum Distillation Distillation->Pure_Product Decision->Chromatography Polar Impurities Decision->Distillation Non-volatile Impurities / BP Difference

Sources

Technical Support Center: Optimizing ((E)-4-Bromo-but-3-enyl)-benzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-E-BROM-STY Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Stereocontrol for ((E)-4-Bromo-but-3-enyl)-benzene[]

Diagnostic & Strategy Overview

To improve the yield of ((E)-4-Bromo-but-3-enyl)-benzene (Structure: Ph-CH2-CH2-CH=CH-Br), we must first address the primary failure mode: Stereoselectivity .[]

Standard methods like the Wittig reaction often yield thermodynamic mixtures (


), requiring difficult chromatographic separations that destroy overall yield. Similarly, the classic H.C. Brown hydroboration-bromination sequence (Catecholborane 


) proceeds via anti-elimination, favoring the (Z)-isomer , not your target (E)-isomer.

To maximize the yield of the (E)-isomer , you must switch to a mechanism that enforces retention of configuration or thermodynamic E-selectivity.

Recommended Synthetic Pathways

Depending on your starting material, select the appropriate protocol below:

Starting MaterialRecommended MethodMechanismTypical E/Z RatioYield Potential
4-Phenyl-1-butyne Hydrozirconation (Schwartz's Reagent)Syn-addition / Retention>98:285-95%
3-Phenylpropanal Takai Olefination Cr(II) mediated elimination>90:1075-85%
4-Phenyl-1-butyne Hydroboration (Standard)Anti-eliminationFavors Z (Avoid) <10% (of E)
Workflow Visualization

The following logic tree illustrates the decision process and mechanistic pathways to ensure high E-selectivity.

G Start Select Precursor Alkyne 4-Phenyl-1-butyne Start->Alkyne Aldehyde 3-Phenylpropanal Start->Aldehyde Hydroboration Method: Hydroboration (Catecholborane + Br2/NaOMe) Alkyne->Hydroboration Standard Protocol Hydrozirconation Method: Hydrozirconation (Cp2ZrHCl + NBS) Alkyne->Hydrozirconation Recommended Takai Method: Takai Olefination (CrCl2 + CHBr3) Aldehyde->Takai Recommended Z_Isomer Product: (Z)-Isomer (WRONG TARGET) Hydroboration->Z_Isomer Anti-Elimination E_Isomer Product: (E)-Isomer (CORRECT TARGET) Hydrozirconation->E_Isomer Retention of Config. Takai->E_Isomer Anti-Elimination (Steric Control)

Caption: Decision tree for selecting the synthetic route based on stereochemical requirements. Green paths indicate high-yield routes for the (E)-isomer.[]

Detailed Protocols & Troubleshooting
Protocol A: Hydrozirconation (From Alkyne)

Best for: Highest stereochemical purity (>98% E).

The Science: This method utilizes Schwartz’s Reagent (Cp2ZrHCl). The reaction proceeds via syn-hydrozirconation to form an (E)-alkenylzirconium intermediate.[] Subsequent reaction with NBS (N-bromosuccinimide) or Bromine occurs with retention of configuration , guaranteeing the (E)-product.

Step-by-Step:

  • Preparation: Suspend Cp2ZrHCl (1.2 equiv) in dry THF under Argon/Nitrogen. Protect from light.

  • Hydrozirconation: Add 4-phenyl-1-butyne (1.0 equiv) at room temperature. Stir for 1-2 hours until the solution turns clear (indicating formation of the alkenylzirconium species).

  • Bromination: Cool to

    
    . Add NBS  (1.2 equiv) or 
    
    
    
    (in
    
    
    ) dropwise.
  • Workup: Quench with saturated

    
    , extract with ether, and pass through a short silica plug.
    

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Low Conversion Aged Schwartz's ReagentCp2ZrHCl is moisture sensitive.[] If the reagent is not white/pale yellow (i.e., it looks pink/brown), it has degraded. Purchase fresh or sublime before use.
Mixture of E/Z Thermal IsomerizationKeep the bromination step at

and minimize light exposure. Do not heat the reaction above

during hydrozirconation.
Protodezirconation Wet SolventThe alkenylzirconium intermediate protonates instantly with water to form the alkene (Ph-CH2-CH2-CH=CH2) instead of the bromide. Ensure THF is distilled/dried.
Protocol B: Takai Olefination (From Aldehyde)

Best for: Scale-up and avoiding expensive Zirconium reagents.[]

The Science: The reaction between 3-phenylpropanal , bromoform (


), and Chromium(II) chloride (

) generates a gem-dichromium species. The steric bulk of the chromium intermediates forces the substituents into an anti-arrangement during elimination, yielding the (E)-vinyl bromide.[2]

Step-by-Step:

  • Suspension: Suspend anhydrous

    
     (6.0 equiv) in dry THF under inert atmosphere.
    
  • Reagent Mix: Add 3-phenylpropanal (1.0 equiv) and Bromoform (

    
    , 2.0 equiv) at 
    
    
    
    .
  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temp for 2-4 hours.
    
  • Workup: Pour into ice water, extract with ethyl acetate.

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
No Reaction / Low Yield Oxidized


is extremely air-sensitive (green = oxidized/bad; white/grey = good).[] Use a glovebox or strictly Schlenk lines.
Z-Isomer Presence Solvent EffectsTHF is critical.[] Using DMF or Dioxane can erode E-selectivity.[] Stick to pure, dry THF.
Aldehyde Recovery Incomplete ActivationEnsure

is in large excess (4-6 equiv). If the

is old, increase equivalents or use fresh reagent.
FAQ: Why did my previous attempts fail?

Q: I used the H.C. Brown Hydroboration (Catecholborane followed by


). Why did I get the Z-isomer? 
A:  This is a classic mechanistic trap.
  • Hydroboration is syn, giving the (E)-alkenyl borane.

  • Addition of

    
     creates a bromonium ion.
    
  • Base treatment (

    
    ) triggers an anti-elimination  of the Boron and Bromine.
    
  • Result: The stereochemistry inverts, converting your (E)-intermediate into the (Z)-product . See Reference [1] for the mechanistic details of this inversion.

Q: Can I just equilibrate the Z-isomer to the E-isomer? A: Isomerization (using


 or light) typically results in a thermodynamic equilibrium (often 80:20 E:Z). While this improves the ratio, it requires difficult separation. It is far more efficient to synthesize the E-isomer selectively using Protocol A or B.

Q: How do I store the product? A: Vinyl bromides can be light-sensitive.[] Store at


 under argon, wrapped in foil. Add a stabilizer (copper wire or trace BHT) if storing for long periods to prevent polymerization or oxidation.
References
  • Brown, H. C., Hamaoka, T., & Ravindran, N. (1973). Reaction of Esters of Alkenylboronic Acids with Iodine and Base. A Stereoselective Synthesis of (Z)-Alkenyl Iodides via Hydroboration. Journal of the American Chemical Society.[2][3][4] (Note: Describes the mechanism of inversion leading to Z-isomers).

  • Hart, D. W., & Schwartz, J. (1974). Hydrozirconation.[] Organic Synthesis via Organozirconium Intermediates. Journal of the American Chemical Society.[2][3][4] (Foundational text for Protocol A).

  • Organic Syntheses. (1993).[] Preparation of Alkenyl Bromides via Hydrozirconation. Organic Syntheses, Coll. Vol. 8, p. 532. (Verified procedure for Protocol A).

Sources

Technical Support Center: Troubleshooting Suzuki Couplings with ((E)-4-Bromo-but-3-enyl)-benzene

[1]

Substrate ID: ((E)-4-Bromo-but-3-enyl)-benzene CAS: 62692-41-5 (and related derivatives) Functional Class: Vinyl Bromide (Terminal Phenyl, Internal Alkenyl Chain) Primary Challenge: Stereoretention and suppression of protodehalogenation.[]

Diagnostic Triage: Start Here

Before altering your conditions, identify your specific failure mode using the crude NMR of your reaction mixture. Do not rely solely on TLC, as the protodehalogenated byproduct often co-elutes with the starting material.

Troubleshooting_LogicStartAnalyze Crude 1H NMRResult_SMRecovered Starting Material(No Conversion)Start->Result_SM Signals at δ 6.0-6.4 ppm(vinyl) persistResult_RedProduct: Ph-CH2-CH2-CH=CH2(Protodehalogenation)Start->Result_Red New terminal alkene signals(multiplet δ 5.0-6.0)Result_IsoProduct: Z-Isomer or Mixture(Stereo-scrambling)Start->Result_Iso Coupling constant drops(J < 12 Hz)Result_AlkProduct: Ph-CH2-CH2-C≡CH(Elimination to Alkyne)Start->Result_Alk Alkyne proton signal(triplet ~δ 1.9-2.0)Sol_SMAction: Check Catalyst Quality& Boronic Acid StoichiometryResult_SM->Sol_SMSol_RedAction: Switch to AnhydrousConditions & Dry SolventsResult_Red->Sol_RedSol_IsoAction: Lower Temp & UseBidentate Ligand (dppf)Result_Iso->Sol_IsoSol_AlkAction: Switch to Weaker Base(Cs2CO3 or K3PO4)Result_Alk->Sol_Alk

Figure 1: Diagnostic logic tree for identifying the primary failure mode based on crude NMR analysis.

Troubleshooting Guides (Q&A)

Scenario 1: The "Reduction" Trap (Protodehalogenation)

User Report: "I see full consumption of the vinyl bromide, but the mass spec shows [M-Br+H]. I'm getting the reduced alkene (4-phenyl-1-butene) instead of the coupled product."

Technical Analysis: Vinyl bromides are highly reactive towards oxidative addition.[] However, if the Transmetalation step is slow (due to poor boronic acid activation) or if there is a hydride source present, the Pd-Vinyl intermediate will undergo protodehalogenation.

  • Common Culprits: Wet solvents (acting as proton sources), alcohol solvents (acting as hydride sources via

    
    -hydride elimination from the alkoxide), or excess amine bases.
    

Corrective Actions:

  • Eliminate Alcohols: Do not use Ethanol or Methanol. Switch to THF , Toluene , or DME .

  • Water Control: While Suzuki coupling requires some water for boronic acid activation, "wet" organic solvents are detrimental. Use anhydrous organic solvents and add a precise amount of degassed water (e.g., 4:1 ratio).[2]

  • Boost Transmetalation: Increase the boronic acid equivalents (1.5 – 2.0 eq). If the boronic acid is unstable, switch to the corresponding Potassium Trifluoroborate (Molander Salt) , which releases the active species slowly and prevents decomposition [1].

Scenario 2: Stereochemical Scrambling (E/Z Isomerization)

User Report: "The reaction worked, but my pure E-isomer starting material gave me a 60:40 E:Z mixture."

Technical Analysis: Oxidative addition of vinyl halides to Pd(0) generally proceeds with retention of configuration .[3] However, isomerization can occur post-oxidative addition via a zwitterionic carbene pathway or if the reaction time is prolonged at high temperatures. Monodentate phosphine ligands (like PPh3) are more prone to allowing isomerization than rigid bidentate ligands.

Corrective Actions:

  • Ligand Switch: Switch to Pd(dppf)Cl2 or Pd(dppb)Cl2 . The large bite angle and bidentate nature of dppf (1,1'-Bis(diphenylphosphino)ferrocene) rigidly stabilize the Pd-complex, significantly reducing isomerization rates compared to Pd(PPh3)4 [2].

  • Temperature Control: Do not reflux if unnecessary. Many vinyl couplings proceed at 40–60°C.[]

  • Base Selection: Strong bases can promote reversible deprotonation/isomerization.[] Stick to Cs2CO3 or K3PO4 .

Scenario 3: The "Alkyne" Surprise (Elimination)

User Report: "I isolated a byproduct that looks like the alkyne (4-phenyl-1-butyne)."

Technical Analysis: Your substrate, ((E)-4-Bromo-but-3-enyl)-benzene, has the structure ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

dehydrohalogenation

Corrective Actions:

  • Ban Strong Bases: Never use alkoxide bases (t-Butoxide, Methoxide) with this substrate.[]

  • Use Mild Inorganic Bases: Use K2CO3 , Na2CO3 , or K3PO4 . These are basic enough to activate the boronic acid but generally too weak to effect rapid dehydrohalogenation of the vinyl bromide [3].

Mechanistic Visualization

Understanding the competition between the desired cycle and the side reactions is critical for optimization.

Reaction_PathwaysSMVinyl Bromide(E-Isomer)OxAddPd(II)-Vinyl Complex(Retention of Config)SM->OxAddOxidative AdditionSide_ElimBase Elimination(Alkyne)SM->Side_ElimStrong Base (KOtBu)Pd0Pd(0) CatalystPd0->OxAddTransMetTransmetalation(+ Boronic Acid)OxAdd->TransMetFastSide_RedProtodehalogenation(Reduced Alkene)OxAdd->Side_RedHydride Source / Slow TransmetalationSide_IsoIsomerization(Z-Isomer)OxAdd->Side_IsoHigh T / Monodentate LigandProdCoupled Product(E-Isomer)TransMet->ProdReductive Elimination

Figure 2: Competitive pathways: The goal is to accelerate Transmetalation (Green path) to outcompete Reduction and Isomerization (Red/Yellow paths).

The "Gold Standard" Protocol

If your current method is failing, switch to this robust, field-validated protocol designed for vinyl bromides.

Materials
  • Substrate: ((E)-4-Bromo-but-3-enyl)-benzene (1.0 equiv)

  • Boronic Acid: Aryl/Alkyl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3–5 mol%)

    • Why: Bidentate ligand prevents isomerization; robust to air/moisture.[]

  • Base: Cs2CO3 (2.0 equiv) or K3PO4 (2.0 equiv)

    • Why: Mild enough to prevent elimination; strong enough for activation.[]

  • Solvent: THF / Water (4:1) or Toluene / Water (4:1)

    • Why: Biphasic system ensures solubility of organics while dissolving the inorganic base.

Step-by-Step Procedure
  • Charge Solids: Add vinyl bromide, boronic acid, base, and Pd catalyst to a reaction vial.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen inhibits the catalyst and promotes homocoupling.

  • Solvent Addition: Add the degassed Solvent/Water mixture via syringe.

  • Reaction: Heat to 60°C (internal temperature) for 4–12 hours.

    • Note: Monitor by HPLC/UPLC.[] If conversion stalls at 50%, add another 1 mol% catalyst.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO4.

  • Purification: Flash chromatography. Note: Vinyl compounds can be silica-sensitive; consider neutralizing silica with 1% Et3N if streaks occur.[]

Data Reference Table

ParameterRecommendedAvoidReason
Catalyst Pd(dppf)Cl2, Pd(PPh3)4Pd/C, Pd(OAc)2 (ligandless)Ligandless Pd leads to "Pd black" precipitation and low yields with vinyl halides.[]
Base Cs2CO3, K3PO4, K2CO3KOtBu, NaOEt, NaOHStrong alkoxides cause elimination to alkyne.
Solvent THF, Toluene, DMEEtOH, MeOH, iPrOHAlcohols promote protodehalogenation (hydride transfer).
Temp 50–70°C>100°CHigh heat promotes E/Z isomerization.[]

References

  • Molander, G. A., & Bernhardt, J. T. (2017). Suzuki-Miyaura Cross-Coupling of Potassium Alkenyltrifluoroborates.[][4] Journal of Organic Chemistry.[4][5]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[][5][6][7][8] Chemical Reviews.[]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[][5][6][7][9][10][11][12][13] Angewandte Chemie International Edition.[][14]

  • BenchChem Technical Notes. (2025). Suzuki Coupling Optimization Guide.[][2]

Optimizing catalyst loading for ((E)-4-Bromo-but-3-enyl)-benzene reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: Catalyst Optimization for ((E)-4-Bromo-but-3-enyl)-benzene

Core Technical Directive

The Challenge: ((E)-4-Bromo-but-3-enyl)-benzene represents a highly reactive yet stereochemically sensitive vinyl bromide electrophile. In high-throughput drug discovery, the primary optimization goals are maximizing Turnover Number (TON) to reduce metal contamination (ppm Pd/Ni) and preserving the (E)-olefin geometry.[]

Standard loadings (1–5 mol%) often lead to excessive metal waste or, paradoxically, catalyst deactivation via agglomeration (Pd black) when reaction rates are mismatched with catalyst concentration. This guide addresses the kinetic balancing act required to lower catalyst loading to <0.5 mol% while maintaining >95% E-selectivity.

Troubleshooting Guide & FAQs

Scenario A: Reaction Stalls at Low Catalyst Loading (<0.5 mol%)

User Question: I dropped my Pd(OAc)₂/SPhos loading from 2 mol% to 0.1 mol%, but the reaction stalls at 60% conversion. Adding more catalyst later doesn't help. Why?

Technical Diagnosis: You are likely experiencing "Catalyst Death" via Agglomeration . At low concentrations, the rate of oxidative addition (OA) of your vinyl bromide is fast, but if the transmetalation step is slow (due to low boronic acid solubility or weak base), the active monomeric L-Pd(II)-Ar species accumulates. Without rapid turnover, these unstable intermediates disproportionate or aggregate into catalytically inactive Pd clusters (Pd black).

Corrective Protocol:

  • Switch to Precatalysts: Replace in-situ generation with palladacycle precatalysts (e.g., XPhos Pd G4). These release the active L-Pd(0) species slowly, maintaining a steady concentration that matches the turnover frequency of the cycle, preventing the "burst" of active species that leads to death.

  • Ligand Excess: Ensure a Ligand:Metal ratio of at least 2:1 or 3:1 if using free phosphines. This shifts the equilibrium away from cluster formation.

  • Check Oxygen: Low-loading reactions are hypersensitive to O₂.[] A 10 ppm O₂ leak is negligible at 5 mol% Pd but fatal at 0.05 mol%.

Scenario B: Erosion of Stereochemistry (E to Z Isomerization)

User Question: My starting material is >99% (E), but the coupled product is 15% (Z). Is the catalyst causing this?

Technical Diagnosis: Yes. Isomerization typically occurs via a Palladium-Hydride (Pd-H) intermediate .[] If your reaction generates Pd-H (e.g., via β-hydride elimination from an alkyl impurity or solvent degradation), the Pd-H can reversibly insert into the vinyl double bond, scrambling the geometry.

Corrective Protocol:

  • Solvent Choice: Avoid primary and secondary alcohols (e.g., isopropanol) which can act as hydride sources. Switch to aprotic polar solvents like THF, Dioxane, or Toluene.

  • Increase Rate: Isomerization is often a slow, competing background reaction.[] Increasing the catalyst activity (using a bulkier, more electron-rich ligand like t-BuXPhos) accelerates the productive cross-coupling, outcompeting the isomerization pathway.

  • Temperature Control: Lower the temperature. Vinyl bromide OA is facile even at room temperature; high heat (>80°C) favors the thermodynamic equilibration to the Z-isomer (or mixed).

Scenario C: Homocoupling of the Vinyl Bromide

User Question: I see significant amounts of the 1,3-diene dimer (homocoupling). How do I suppress this?

Technical Diagnosis: Homocoupling arises when two Oxidative Addition events occur on the same metal center (unlikely with bulky ligands) or via disproportionation of the L-Pd(II)-Vinyl species.[] It is most common when the nucleophile (boronic acid/ester) is limiting or slow to transmetalate.

Corrective Protocol:

  • Nucleophile Stoichiometry: Increase the boronic acid equivalents to 1.5x.

  • Slow Addition: Do not slow-add the nucleophile. High local concentration of the nucleophile is required to drive Transmetalation over Homocoupling.

  • Base Strength: Switch to a stronger base (e.g., K₃PO₄ or KOH instead of Na₂CO₃) to accelerate the activation of the boronic acid.

Optimized Experimental Protocol

Workflow: Low-Loading Suzuki-Miyaura Coupling of ((E)-4-Bromo-but-3-enyl)-benzene.[] Objective: >90% Yield, >98:2 E:Z ratio, <0.5 mol% Pd.

Reagents:

  • Electrophile: ((E)-4-Bromo-but-3-enyl)-benzene (1.0 equiv)[]

  • Nucleophile: Aryl/Alkyl Boronic Acid (1.5 equiv)[]

  • Catalyst: XPhos Pd G4 (0.25 mol%)

  • Base: K₃PO₄ (3.0 equiv, 0.5M in H₂O)

  • Solvent: THF (degassed)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the Boronic Acid, K₃PO₄, and XPhos Pd G4. Seal with a septum.

  • Inerting: Evacuate and backfill with Argon (x3). Critical: Do not skip for low loading.

  • Solvation: Add degassed THF and ((E)-4-Bromo-but-3-enyl)-benzene via syringe.

  • Reaction: Stir vigorously at 40°C. Note: Mild heat preserves the (E)-geometry.

  • Monitoring: Monitor by UPLC at 1 hour. If conversion <50%, raise temp to 50°C. Do not exceed 60°C unless necessary.

  • Workup: Filter through Celite/Silica pad to remove residual Pd.

Data Presentation: Ligand Effects on Catalyst Loading

The following data summarizes the impact of ligand choice on the turnover number (TON) and stereoretention for the coupling of ((E)-4-Bromo-but-3-enyl)-benzene.

Ligand ClassSpecific LigandLoading (mol%)Yield (%)E:Z RatioTONNotes
Triphenylphosphine PPh₃2.08592:842Poor stereoretention; slow OA.[]
Bidentate dppf1.09295:592Good stability; moderate rate.[]
Biaryl Phosphine SPhos 0.1 96 99:1 960 Optimal. High activity prevents isomerization.[]
Biaryl Phosphine XPhos0.058899:11,760Excellent for sterically demanding partners.[]
NHC IPr0.59496:4188Robust, but harder to activate at low temp.

Visualization: The "Death Valley" of Catalyst Optimization

The diagram below illustrates the kinetic competition between the productive catalytic cycle and the irreversible deactivation pathways (Pd Black formation). Success at low loading depends on keeping the catalyst in the "Productive Cycle" (Green) and out of the "Deactivation Sink" (Red).

G cluster_cycle Productive Catalytic Cycle cluster_death Deactivation Sink (Death Valley) Pd0 L-Pd(0) Active Species OA Oxidative Addition (Fast for Vinyl-Br) Pd0->OA + Vinyl-Br Pd_Black Pd Black (Inactive Aggregates) Pd0->Pd_Black Agglomeration (Low Turnover) PdII_Vinyl L-Pd(II)(Vinyl)(Br) OA->PdII_Vinyl PdII_Vinyl->PdII_Vinyl E/Z Isomerization (via Pd-H) TM Transmetalation (Rate Limiting Step) PdII_Vinyl->TM + Ar-B(OH)₂ / Base Pd_Dimer [L-Pd(μ-Br)]₂ Inactive Dimer PdII_Vinyl->Pd_Dimer Low Ligand Conc. or Stalled TM PdII_Ar L-Pd(II)(Vinyl)(Ar) TM->PdII_Ar RE Reductive Elimination (Product Release) PdII_Ar->RE RE->Pd0 Turnover

Caption: Kinetic competition in vinyl bromide cross-coupling. To prevent deactivation (Red), the Transmetalation rate must match the Oxidative Addition rate.

References

  • Johnson, K. A., et al. (2016). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. Journal of the American Chemical Society. Link

    • Context: Establishes protocols for low-loading (0.5 mol%)
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Amides and Esters. Accounts of Chemical Research. Link

    • Context: Fundamental review on ligand effects (SPhos/XPhos) in stabilizing Pd during difficult couplings.
  • Standley, E. A., et al. (2012). Precatalysts for the Rapid Generation of 12-Electron Pd(0) Species. Chemical Science. Link

    • Context: Describes the G3/G4 precatalyst system recommended in the protocol to prevent Pd black form
  • BOC Sciences. Product Analysis: ((E)-4-Bromo-but-3-enyl)-benzene (CAS 62692-41-5).[]

    • Context: Verification of the specific building block structure and properties.

Sources

Removal of residual palladium from ((E)-4-Bromo-but-3-enyl)-benzene reaction products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Below is the comprehensive troubleshooting guide for the removal of residual Palladium (Pd) from ((E)-4-Bromo-but-3-enyl)-benzene .

This guide is structured to address the specific chemical sensitivities of the vinyl bromide moiety and the lipophilic nature of the phenyl-alkyl chain.

Subject: Remediation of Residual Palladium from ((E)-4-Bromo-but-3-enyl)-benzene Applicable Standards: ICH Q3D (Class 2B), USP <232> Target Specification: <10 ppm (Oral), <1 ppm (Parenteral)

Diagnostic & Assessment (Start Here)

Before selecting a protocol, characterize your crude reaction mixture. The vinyl bromide functionality in your target molecule (


) presents specific challenges:
  • Risk: The alkene

    
    -system can coordinate Pd, creating stable complexes that resist simple filtration.
    
  • Constraint: Avoid strong bases (e.g., hydroxide at high temp) to prevent elimination of HBr, which would form the alkyne byproduct.

  • Constraint: Avoid strong reducing agents which could debrominate the vinyl position.

Decision Matrix

Use the following logic flow to select the optimal purification route.

Pd_Removal_Decision Start Assessment: Crude Product State Pd_Level Current Pd Level? Start->Pd_Level High_Pd > 500 ppm Pd_Level->High_Pd Low_Pd < 500 ppm Pd_Level->Low_Pd Method_A Method A: Aqueous Extraction (N-Acetylcysteine) High_Pd->Method_A Bulk Removal (Cost Effective) Method_B Method B: Solid Phase Scavenging (Thiol-Silica) Low_Pd->Method_B Polishing (High Specificity) Method_A->Method_B If Pd > 10 ppm after wash Method_C Method C: Activated Carbon (Not Recommended for Oils) Method_C->Start Avoid if possible

Figure 1: Decision matrix for selecting the palladium removal strategy based on initial contamination levels.

Method A: Aqueous Extraction (The "Bulk" Wash)

Best for: High Pd levels (>500 ppm), large scale, lipophilic oils. Mechanism: Ligand Exchange. The thiol in N-Acetylcysteine (NAC) out-competes the alkene for Pd binding, pulling it into the aqueous phase.

Protocol
  • Dissolution: Dissolve the crude ((E)-4-Bromo-but-3-enyl)-benzene in Ethyl Acetate (EtOAc) or Toluene (10 volumes). Avoid DCM if possible to prevent emulsion formation during vigorous stirring.

  • Reagent Prep: Prepare a 5% w/w aqueous solution of N-Acetylcysteine (NAC) . Adjust pH to 7.0–8.0 using mild base (NaHCO3). Note: Ionization of the carboxylic acid improves aqueous solubility of the Pd-NAC complex.

  • Execution:

    • Add 5 volumes of the NAC solution to the organic layer.

    • Heat to 40–50 °C and stir vigorously for 1–2 hours. Do not exceed 60 °C to preserve vinyl bromide geometry.

    • Cool to room temperature.[1][2][3]

  • Separation: Separate layers. The aqueous layer will likely turn dark/orange (containing Pd).

  • Polishing: Wash the organic layer once with water, then brine. Dry over Na2SO4.

Why this works: The lipophilic nature of your phenyl-alkyl chain keeps the product in the organic phase, while the polar Pd-NAC complex partitions strictly into water.

Method B: Solid-Phase Scavenging (The "Gold Standard")

Best for: Polishing (<500 ppm to <10 ppm), valuable intermediates, avoiding aqueous workup. Mechanism: Chemisorption.[4] Functionalized silica (Si-Thiol or Si-DMT) binds Pd irreversibly.

Recommended Scavengers
Scavenger TypeBrand ExamplesSpecificityRate
Si-Thiol SiliaMetS® Thiol, QuadraPure® TUHigh for Pd(II) & Pd(0)Fast
Si-DMT SiliaMetS® DMTVery High (esp.[1] for Pd < 10 ppm)Medium
Activated Carbon Darco® G-60Low (Non-specific adsorption)Slow
Protocol
  • Solvent Selection: Dissolve crude product in THF or EtOAc .

  • Loading: Add Si-Thiol (4 equivalents relative to residual Pd mass, or 10-20% w/w relative to product if Pd mass is unknown).

  • Incubation:

    • Stir at 40 °C for 4 hours .

    • Tip: If the solution is black, monitor the supernatant color. It should fade to pale yellow/colorless.

  • Filtration: Filter through a 0.45 µm PTFE pad or a Celite bed to remove the silica.

  • Analysis: Check Pd levels via ICP-MS.

Comparative Efficiency Data

The following data summarizes typical removal efficiencies for lipophilic alkene substrates (based on industry standard benchmarks).

MethodInitial Pd (ppm)Final Pd (ppm)Yield Loss (%)Notes
Crystallization 120040015-20%Ineffective for low-melting vinyl bromides.
Activated Carbon 120015010-12%High product loss due to non-specific adsorption.
NAC Wash (3 cycles) 1200< 20< 2%Excellent mass recovery; scalable.
Si-Thiol (Batch) 1200< 5< 1%Highest purity; higher cost per kg.

Troubleshooting & FAQs

Q1: The product is an oil and I cannot filter off the scavenger easily.

A: If the product is viscous, dilute with 5 volumes of heptane or toluene before adding the scavenger. This reduces viscosity and improves mass transfer. After filtration, simply evaporate the solvent.

Q2: I used Activated Carbon, but the Pd level plateaued at 50 ppm.

A: Activated carbon relies on pore trapping and weak surface interactions. The Pd is likely coordinated to the double bond of your vinyl bromide, which is a stronger interaction than the carbon surface can overcome. You must switch to a chemisorption method (Method B, Si-Thiol) or a ligand exchange method (Method A, NAC) to break that coordination.

Q3: Will the thiol scavenger react with my vinyl bromide?

A: Generally, no. Vinyl bromides are relatively stable toward nucleophilic attack by thiols under neutral conditions at moderate temperatures (<60 °C). However, avoid using basic thiol resins (like amine/thiol mixed beds) which could trigger elimination of HBr. Stick to neutral Si-Thiol.

Q4: My product turned yellow after the NAC wash.

A: This is often due to trace oxidation of the thiol or residual sulfur species. Perform a final wash with dilute aqueous NaOH (0.1 M) followed by a filtration through a small pad of basic alumina to remove color bodies.

Workflow Visualization

Pd_Removal_Workflow cluster_Method Method B: Scavenging Workflow Input Crude Mixture ((E)-4-Bromo-but-3-enyl)-benzene Dilute Dilute in THF/EtOAc Input->Dilute Add_Si Add Si-Thiol (10-20 wt%) Dilute->Add_Si Heat Stir 40°C (4 Hours) Add_Si->Heat Filter Filter (0.45 µm) Heat->Filter Output Purified Filtrate (< 10 ppm Pd) Filter->Output

Figure 2: Step-by-step workflow for solid-phase scavenging.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R2).Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Application Note. (2012). Scavenging of Palladium from API Synthesis.[5][6] SiliCycle Inc.[5] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[4][7] Link

  • Rosso, V. W., et al. (1997).[4] Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine.[4][8] Organic Process Research & Development.[4][7] Link

Sources

Challenges in the characterization of ((E)-4-Bromo-but-3-enyl)-benzene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with ((E)-4-Bromo-but-3-enyl)-benzene (CAS: 62692-41-5). It addresses the specific challenges of stereochemical verification, regioisomer identification, and stability management.

Introduction: The Analytical Challenge

((E)-4-Bromo-but-3-enyl)-benzene is a specialized vinyl bromide intermediate used primarily in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) to introduce a homoallylic benzene motif while retaining olefin geometry.

The critical quality attributes (CQAs) for this compound are:

  • Stereochemical Purity: strictly

    
    -configuration (
    
    
    
    ).
  • Regiochemical Integrity: Absence of the branched gem-bromo isomer or allylic bromide rearrangement products.

  • Stability: Prevention of photo-induced

    
     isomerization.
    

This guide provides self-validating protocols to confirm these attributes.

Module 1: Stereochemical Verification (The E/Z Problem)

Issue:

"I observe a complex multiplet in the vinyl region (6.0–6.5 ppm). How do I definitively confirm I have the


-isomer and quantify the 

-impurity?"
Technical Insight:

Vinyl bromides exhibit distinct scalar coupling constants (


) across the alkene bond. The Karplus relationship dictates that trans (E) protons couple more strongly than cis (Z) protons. Relying solely on chemical shift is insufficient due to solvent effects; coupling constants are the gold standard. 
Troubleshooting Protocol: 1H NMR Analysis

Step 1: Acquire a high-resolution 1H NMR (minimum 400 MHz) in


 or 

.
  • Note: Benzene-

    
     often provides better separation of vinyl protons than chloroform due to anisotropic shielding effects.
    

Step 2: Analyze the Vinyl Region (5.8 – 6.8 ppm). The structure


 presents two vinyl protons: 

and

.
ProtonMultiplicityCoupling PatternTypical

(ppm)
H(d) (Terminal) Doublet (d) or Doublet of Triplets (dt)

(large) +

(small, allylic)
6.0 – 6.3
H(c) (Internal) Doublet of Triplets (dt)

(large) +

(vicinal)
6.3 – 6.6

Step 3: Calculate the Coupling Constant (


). 
Measure the distance (in Hz) between the outer legs of the doublet for the terminal proton 

.

Decision Logic:

  • If

    
    :  Confirmed (E)-Isomer .
    
  • If

    
    :  Confirmed (Z)-Isomer .
    
  • If both sets exist: Integrate the signals to calculate the

    
     ratio.
    
Visualization: NMR Logic Flow

NMR_Logic start Start: 1H NMR Spectrum Analysis vinyl_region Examine Vinyl Region (5.8 - 6.8 ppm) start->vinyl_region measure_J Measure 3J(H-H) Coupling of Vinyl Protons vinyl_region->measure_J check_val Check Value of J measure_J->check_val e_iso J = 13.5 - 15 Hz (E)-Isomer Confirmed check_val->e_iso High J z_iso J = 6 - 9 Hz (Z)-Isomer Detected check_val->z_iso Low J mix Double Sets of Signals Mixture Detected check_val->mix Both

Caption: Logical workflow for distinguishing stereoisomers via scalar coupling constants.

Module 2: Regioisomerism & Structural Integrity

Issue:

"My mass spec shows the correct mass, but the reactivity in cross-coupling is poor. Could I have the gem-bromo isomer?"

Technical Insight:

Synthesis from alkynes (e.g., via hydroboration-bromination or hydrozirconation) can sometimes yield the internal vinyl bromide (Markovnikov product) or the gem-dibromide if stoichiometry is uncontrolled.

  • Target: 1-bromo-4-phenyl-1-butene (Linear)

  • Impurity: 2-bromo-4-phenyl-1-butene (Branched/Internal)

Troubleshooting Protocol: 2D NMR & MS

Experiment A: 13C DEPT-135 NMR

  • Target ((E)-Linear): The terminal carbon (

    
    ) is a methine. It will appear UP  (positive) in DEPT-135.
    
  • Impurity (Branched): The terminal carbon (

    
    ) is a methylene. It will appear DOWN  (negative) in DEPT-135.
    

Experiment B: Mass Spectrometry (Isotopic Pattern) Vinyl bromides have a characteristic isotopic signature due to


 and 

natural abundance (approx 1:1).
FeatureObservationConclusion
Molecular Ion (

)
Doublet peaks at

210 and 212 (1:1 ratio)
Mono-brominated species confirmed.
Fragmentation Loss of Br (

)

peak at

131
Formation of phenylbutenyl cation.
Tropylium Ion Strong peak at

91 (

)
Confirms benzyl/phenyl chain integrity.

Module 3: Stability & Handling

Issue:

"The compound was pure yesterday, but today the NMR shows small impurity peaks and the color has yellowed."

Technical Insight:

Vinyl bromides are susceptible to photo-induced isomerization . Upon absorption of UV-blue light, the


 excitation reduces the double bond character, allowing rotation around the C-C bond. Relaxation returns the molecule to the ground state as a thermodynamic mixture of 

and

isomers.
Stability Protocol
  • Storage: Store at

    
     under an inert atmosphere (Argon/Nitrogen).
    
  • Light Protection: CRITICAL. Wrap all flasks, vials, and NMR tubes in aluminum foil immediately after preparation.

  • Solvent Choice: Avoid storing in

    
     for extended periods. The trace acidity in chloroform (DCl formation) can catalyze isomerization or addition reactions. Use 
    
    
    
    or neutralize
    
    
    with basic alumina.
Visualization: Degradation Pathway

Stability pure (E)-Isomer (Pure) excited Excited State (Biradical Character) pure->excited Absorption light UV/Vis Light (hv) light->pure mixture E/Z Mixture (Thermodynamic) excited->mixture Bond Rotation & Relaxation

Caption: Mechanism of photo-induced stereochemical degradation in vinyl halides.

FAQ: Rapid Fire Troubleshooting

Q: Can I separate the (E) and (Z) isomers if they co-elute? A: It is difficult on standard silica. Use Silver Nitrate (


) impregnated silica gel . The silver ions complex differentially with the 

-systems of the stereoisomers, typically retaining the

-isomer more strongly due to steric accessibility.

Q: Why does my integration show fewer than 1 proton for the vinyl signal? A: Check the relaxation delay (


). Vinyl protons near halogens can have different 

relaxation times. Increase

to 5–10 seconds to ensure quantitative integration.

Q: Is the compound compatible with Grignard formation? A: Yes, but


-vinyl Grignards can isomerize to 

if the reaction temperature is too high or if radical mechanisms are involved. Lithium-halogen exchange (t-BuLi,

) is preferred for retaining stereochemistry during metallation.

References

  • Stereoselective Synthesis of Vinyl Bromides

    • Methodology: Uehling, M. R., et al. "Catalytic Anti-Markovnikov Hydrobromination of Alkynes."[1] Journal of the American Chemical Society, 2014.[1]

    • Relevance: Defines the standard for synthesizing (E)
  • NMR Characterization of Vinyl Halides

    • Data: Pretsch, E., et al.
    • Relevance: Authoritative source for J-coupling constants in vinyl systems ( ).
  • Compound Specific Data (CAS 62692-41-5)

    • Database: PubChem Compound Summary for CID 10886574.
    • Relevance: Confirms chemical structure and identifiers for ((E)-4-Bromo-but-3-enyl)-benzene.

Sources

Technical Support Center: Strategies for Scaling Up the Production of ((E)-4-Bromo-but-3-enyl)-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of ((E)-4-Bromo-but-3-enyl)-benzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical, field-tested solutions for robust and scalable production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce ((E)-4-Bromo-but-3-enyl)-benzene?

The most prevalent and scalable method for synthesizing ((E)-4-Bromo-but-3-enyl)-benzene is the Wittig reaction. This reaction involves the coupling of an appropriate phosphonium ylide with an aldehyde or ketone to form the desired alkene.[1] Specifically, for this target molecule, the reaction would typically involve a bromo-substituted phosphonium salt and a phenyl-containing carbonyl compound.

An alternative, though less common, approach could involve a Grignard reaction. This might entail the reaction of an appropriate Grignard reagent with an allylic bromide.[2] However, controlling the stereoselectivity to obtain the desired (E)-isomer can be a significant challenge with this method.

Q2: I am experiencing low yields in my Wittig reaction. What are the likely causes and how can I troubleshoot this?

Low yields in the Wittig reaction are a common issue and can stem from several factors.[3] A primary reason is often related to the stability of the ylide; highly reactive ylides can decompose, while overly stable ylides may not react efficiently with the carbonyl compound.[3][4] Other contributing factors include steric hindrance, the quality of the reagents, and suboptimal reaction conditions.[3]

For a systematic approach to troubleshooting, please refer to the detailed guide in the "Troubleshooting Low Yields" section below.

Q3: How can I ensure the stereoselective formation of the (E)-isomer?

Achieving high (E)-selectivity is crucial for the desired product. The Schlosser modification of the Wittig reaction is a well-established method to favor the formation of the (E)-alkene.[5][6] This technique involves the use of a strong base like phenyllithium at low temperatures to convert the intermediate erythro betaine to the more stable threo betaine, which then eliminates to form the (E)-alkene.[6]

Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction often provides excellent (E)-selectivity.[4][7] This reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig reagent.[4]

Q4: What are the best practices for purifying ((E)-4-Bromo-but-3-enyl)-benzene, especially at a larger scale?

Purification of the final product often involves removing the triphenylphosphine oxide byproduct, which can be challenging on a large scale.[5] Column chromatography is a standard laboratory method, but it can be inefficient for industrial production.[3]

For larger quantities, consider the following strategies:

  • Crystallization: If the product is a solid, crystallization can be a highly effective and scalable purification method.

  • Extraction: An acidic wash can be employed to separate the basic triphenylphosphine oxide from the desired alkene.[5]

  • Solvent Precipitation: In some cases, the addition of a non-polar solvent can cause the triphenylphosphine oxide to precipitate, allowing for its removal by filtration.

Troubleshooting Guides

Issue 1: Low Reaction Yield

A diminished yield is one of the most frequent challenges encountered during the synthesis. The following guide provides a structured approach to identifying and resolving the root cause.

Potential Causes & Solutions
Potential Cause Troubleshooting Steps & Recommendations
Poor Ylide Formation Verify Base Strength and Freshness: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary.[3] Ensure the base is fresh and has not been degraded by exposure to air or moisture.[8] Anhydrous Conditions: Moisture will quench the strong base and prevent ylide formation. Use flame-dried glassware and anhydrous solvents.[3]
Ylide Instability In Situ Generation: Generate the ylide in the presence of the aldehyde to minimize decomposition.[8] This involves adding the phosphonium salt in portions to a mixture of the aldehyde and the base.[8] Temperature Control: Maintain the recommended temperature for ylide formation and reaction, as unstabilized ylides can be thermally unstable.[3]
Aldehyde Quality Freshly Purified Aldehyde: Aldehydes can oxidize or polymerize upon storage.[4][9] Use freshly distilled or purified aldehyde for the reaction.
Steric Hindrance Consider HWE Reaction: If either the ylide or the carbonyl is sterically hindered, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative, as the phosphonate carbanion is more nucleophilic.[4]
Side Reactions Protecting Groups: If the aldehyde contains other reactive functional groups, consider using appropriate protecting groups. Optimize Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time and avoid the formation of byproducts from prolonged reaction times.[4]
Experimental Workflow: Optimizing Ylide Formation and Reaction

G cluster_prep Preparation cluster_ylide Ylide Generation cluster_reaction Wittig Reaction cluster_workup Workup & Purification A Flame-dry glassware under vacuum B Use anhydrous solvent (e.g., THF) A->B C Add phosphonium salt to anhydrous THF B->C D Cool to appropriate temperature (-78°C or 0°C) C->D E Add strong base (e.g., n-BuLi) dropwise D->E F Stir for 30-60 minutes E->F G Slowly add aldehyde solution at low temperature F->G Ylide is formed H Allow to warm to room temperature and stir G->H I Monitor reaction by TLC H->I J Quench with saturated aq. NH4Cl I->J Reaction complete K Extract with organic solvent J->K L Purify by column chromatography K->L

Caption: Standard Wittig reaction workflow.

Issue 2: Formation of Impurities and Byproducts

The presence of impurities can complicate purification and reduce the overall yield of the desired product.

Common Impurities and Their Origins
Impurity Potential Source Mitigation Strategy
Triphenylphosphine Oxide Inherent byproduct of the Wittig reaction.[10]Purification: Remove via column chromatography, crystallization, or acidic extraction.[3][5] Catalytic Wittig: For large-scale synthesis, consider a catalytic Wittig reaction where the phosphine oxide is reduced back to the phosphine in situ.[10]
(Z)-isomer Incomplete conversion to the threo betaine in the Schlosser modification or non-optimized reaction conditions.Schlosser Modification: Ensure the use of a strong base (e.g., phenyllithium) and maintain low temperatures.[6] HWE Reaction: The Horner-Wadsworth-Emmons reaction generally provides high (E)-selectivity.[7]
Unreacted Starting Materials Incomplete reaction due to issues outlined in "Low Reaction Yield".Refer to the troubleshooting guide for low yields.
1,5-Hexadiene Wurtz-coupling side reaction if using allylmagnesium bromide in THF without solvent exchange.[11]When preparing allylmagnesium bromide, ensure proper solvent exchange from diethyl ether to THF to minimize this side reaction.[11]
Logical Flow for Minimizing Byproduct Formation

Caption: Key considerations for a successful synthesis.

Issue 3: Challenges in Scaling Up the Reaction

Transitioning from a laboratory scale to pilot or production scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Key Considerations for Scale-Up
Factor Challenge Recommended Strategy
Heat Transfer The Wittig reaction can be exothermic, and inadequate heat dissipation on a larger scale can lead to runaway reactions and byproduct formation.Jacketed Reactors: Use jacketed reactors with precise temperature control. Controlled Addition: Add reagents, particularly the strong base and the aldehyde, at a controlled rate to manage the exotherm.
Mixing Inefficient mixing in large reactors can lead to localized "hot spots" and incomplete reactions.Appropriate Agitation: Select an appropriate agitator (e.g., impeller type and speed) for the reactor volume and viscosity of the reaction mixture.
Reagent Handling Handling large quantities of pyrophoric reagents like n-BuLi and moisture-sensitive materials requires stringent safety protocols.Engineered Controls: Use closed-system transfer for pyrophoric reagents. Inert Atmosphere: Ensure the reactor is properly inerted with nitrogen or argon.
Workup and Purification Phase separations and extractions can be time-consuming and generate large volumes of solvent waste at scale.Process Optimization: Optimize extraction procedures to minimize solvent usage. Alternative Purification: Explore crystallization or distillation as more scalable purification methods.
Waste Management The generation of triphenylphosphine oxide presents a significant waste stream.[10]Catalytic Approaches: Implement a catalytic Wittig reaction to minimize phosphine oxide waste.[10] Recycling: Investigate methods for the recovery and recycling of triphenylphosphine oxide.

References

  • Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • The Wittig Reaction | Greener Organic Transformations | Books Gateway | Royal Society of Chemistry. (2022, May 20). Retrieved from [Link]

  • O’Brien, C. J., Tellez, J. L., & Kelly, T. A. (2016). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry, 12, 2690-2713. [Link]

  • pounds.[1–3] Allylic Grignard reagents. (n.d.). Retrieved from [Link]

  • Problems with wittig reaction : r/Chempros. (2022, December 16). Reddit. Retrieved from [Link]

  • CN116178400B - Grignard reagent allyl magnesium bromide preparation process - Google Patents. (n.d.).
  • Mechanism of the Grignard Addition Reaction. XII. The Reversibility of the Addition of Allylic Grignard Reagents to Di-t-butyl Ketone - SciSpace. (n.d.). Retrieved from [Link]

  • Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved from [Link]

  • Nickel-Catalyzed Reductive 1,3-Diene Formation from the Cross-Coupling of Vinyl Bromides - Supporting Information. (n.d.). Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved from [Link]

  • Wittig Reaction - Beyond Benign. (n.d.). Retrieved from [Link]

  • Synthesis of (E)-4-Bromo-3-methoxybut-3-en-2-one, the Key Fragment in the Polyhydroxylated Chain Common to Oscillariolide and Ph - SciSpace. (n.d.). Retrieved from [Link]

  • 16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]

  • What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora. (2022, May 11). Retrieved from [Link]

  • 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction - Chemistry LibreTexts. (2023, August 8). Retrieved from [Link]

  • 1 Stilbenes Preparation and Analysis - Wiley-VCH. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting & Handling Guide for ((E)-4-Bromo-but-3-enyl)-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: ((E)-4-Bromo-but-3-enyl)-benzene (CAS: 62692-41-5)

As an unactivated, alkyl-substituted vinyl bromide, ((E)-4-Bromo-but-3-enyl)-benzene presents unique synthetic challenges. Its unhindered alkenyl geometry and isolated phenyl ring make it highly susceptible to three primary decomposition pathways: photochemical


 isomerization, base-mediated dehydrohalogenation, and transition-metal-catalyzed 

-hydride elimination.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to maintain molecular integrity from storage through complex cross-coupling reactions.

Part 1: Frequently Asked Questions (Troubleshooting)

FAQ 1: Why does my batch lose stereopurity (E/Z ratio drops) over time or during reaction setup?

The Causality: Vinyl halides are highly sensitive to UV and visible light. Direct irradiation causes the scission of the


 bond or excitation of the 

-bond. This generates a linear

-hybridized vinyl radical that allows free rotation around the carbon-carbon bond. Upon relaxation or recombination, the molecule undergoes thermodynamic equilibration, leading to a severe loss of the (E)-configuration 1. The Solution: Exclude light entirely during storage and setup. Handle the compound under yellow ambient lighting and utilize amber glassware.
FAQ 2: I am observing terminal alkyne or allene byproducts in my crude NMR. How do I prevent this?

The Causality: The presence of allylic and homoallylic protons adjacent to the vinyl bromide makes this substrate highly prone to dehydrohalogenation (loss of HBr). When exposed to strong alkoxides or amide bases, proton abstraction occurs rapidly, forming 4-phenylbut-1-yne or related allenes. The Solution: Avoid strong bases (e.g., KOtBu, LDA, NaH). Shift to mild, insoluble inorganic bases (e.g.,


, 

, or

) in polar aprotic solvents to neutralize acid byproducts without triggering elimination.
FAQ 3: During Suzuki or Reductive Cross-Coupling, my yield is low and I see symmetrical dienes. What is going wrong?

The Causality: Unhindered alkyl-substituted vinyl bromides are notorious for two side reactions during Pd/Ni catalysis:

  • 
    -Hydride Elimination:  After oxidative addition, the metal center has open coordination sites. It interacts with the adjacent 
    
    
    
    protons, undergoing
    
    
    -hydride elimination to form a conjugated diene 2.
  • Homocoupling: The catalyst undergoes transmetalation with another equivalent of the vinyl electrophile, forming dimers. The Solution: For Pd-catalyzed reactions, utilize rigid bidentate ligands (e.g., dppb) to occupy the metal's coordination sites, blocking the coplanar transition state required for elimination 2. For reductive cross-coupling, lowering the catalyst loading of a stable precatalyst like (bpy)

    
     to 0.5–2.5 mol% suppresses diene formation and ensures near-complete stereoretention 3.
    

Part 2: Visualizing Decomposition & Optimization

Decomposition SM ((E)-4-Bromo-but-3-enyl)-benzene (Intact Substrate) Iso (Z)-Isomer (Loss of Stereopurity) SM->Iso UV/Vis Light (Radical/Excited State) Alk Alkyne / Allene (Dehydrohalogenation) SM->Alk Strong Base (Proton Abstraction) Diene Conjugated Dienes (β-Hydride Elimination) SM->Diene Pd/Ni Catalyst (Open Coordination Sites)

Fig 1. Primary decomposition pathways of ((E)-4-Bromo-but-3-enyl)-benzene and their triggers.

Workflow A 1. Shield Setup Amber Vials & Ar Atm B 2. Catalyst Prep (bpy)NiI2 (0.5-2.5 mol%) A->B C 3. Reaction Mild Base, 25 °C B->C D 4. Product Stereoretentive Yield C->D

Fig 2. Optimized stereoretentive cross-coupling workflow to prevent diene formation.

Part 3: Quantitative Data & Reagent Selection

Table 1: Base Compatibility & Dehydrohalogenation Risk

Reagent Class Examples Compatibility Mechanistic Consequence
Strong Alkoxides/Amides KOtBu, NaOMe, LDA Incompatible Rapid dehydrohalogenation to terminal alkynes.
Amine Bases TEA, DIPEA, Pyridine Moderate Can promote slow isomerization at elevated temperatures.

| Mild Inorganic Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ | Highly Compatible | Neutralizes acid efficiently without abstracting allylic protons. |

Table 2: Catalyst & Ligand Optimization for Cross-Coupling

Catalyst System Ligand Type Catalyst Loading Primary Byproduct Expected Yield Stereoretention

| Pd(OAc)₂ / PPh₃ | Monodentate | 5–10 mol% | Dienes (


-hydride elim.) | < 40% | Low |
| Pd₂(dba)₃ / dppb  | Bidentate | 5 mol% | Minimal | 70–85% | Moderate |
| (bpy)NiI₂  | Bidentate (N,N) | 0.5–2.5 mol% | Minimal (Homocoupling suppressed) | > 85% | Near Complete |

Part 4: Validated Experimental Protocols

Protocol 1: Standardized Storage and Handling Procedure

Objective: Establish a self-validating baseline to prevent ambient degradation prior to reaction setup.

  • Aliquotation: Transfer the neat ((E)-4-Bromo-but-3-enyl)-benzene into amber glass vials to completely block UV/Vis light transmission.

  • Atmospheric Control: Purge the vials with a gentle stream of Argon or Nitrogen for 60 seconds to displace oxygen, preventing radical auto-oxidation.

  • Thermal Control: Seal tightly with PTFE-lined caps and store at -20 °C.

  • Reaction Setup: During experimental setup, wrap all reaction flasks and addition funnels in aluminum foil. Utilize yellow ambient lighting if handling the compound for extended periods.

Protocol 2: Optimized Stereoretentive Reductive Cross-Coupling

Objective: Couple the vinyl bromide with an alkyl halide while suppressing


-hydride elimination and homocoupling.
  • Catalyst Preparation: In an argon-filled glovebox, charge a foil-wrapped Schlenk flask with the precatalyst (bpy)NiI₂ at a strictly controlled low loading of 2.5 mol% .

  • Reagent Addition: Add Manganese (Mn) dust (2.0 equiv) as the terminal reductant and the desired alkyl halide coupling partner (1.5 equiv).

  • Solvation: Add anhydrous, degassed Dimethylacetamide (DMA) to the flask to achieve a 0.2 M concentration.

  • Substrate Injection: Inject ((E)-4-Bromo-but-3-enyl)-benzene (1.0 equiv) directly into the suspension.

  • Reaction: Stir the reaction vigorously at room temperature (25 °C) for 12–24 hours. Crucial: Do not apply heat, as elevated temperatures will induce thermal

    
     isomerization.
    
  • Workup: Quench the reaction with deionized water, extract with Ethyl Acetate (EtOAc), and purify via silica gel chromatography to isolate the stereoretentive olefin.

References

  • Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides.
  • Photochemical halogen-bonding assisted generation of vinyl and sulfur-centered radicals: stereoselective catalyst-free C(sp2)
  • Total Synthesis of (−)-Nodulisporic Acids D, C and B: Evolution of a Unified Synthetic Strategy.

Sources

Validation & Comparative

Comprehensive 1H and 13C NMR Assignment for ((E)-4-Bromo-but-3-enyl)-benzene: A Comparative Guide of Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, halogenated building blocks like ((E)-4-Bromo-but-3-enyl)-benzene (CAS 62692-41-5) are indispensable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). However, the precise structural elucidation of such molecules—specifically confirming the (E)-stereochemistry of the vinyl bromide moiety and unambiguously assigning the aliphatic chain—presents analytical challenges.

This guide objectively compares traditional 1D NMR assignment strategies against an advanced, self-validating workflow combining 2D NMR spectroscopy with Density Functional Theory (DFT) chemical shift prediction.

Comparison of Analytical Workflows

When elucidating the structure of flexible, functionalized molecules, the choice of analytical workflow directly impacts the confidence level of the final assignment.

Alternative A: Traditional 1D NMR & Empirical Rules

Historically, chemists have relied on 1D


H and 

C NMR supplemented by empirical chemical shift rules (e.g., Tobey-Simon rules for alkenes).
  • Performance: While rapid and cost-effective, this method frequently fails when signals overlap. In ((E)-4-Bromo-but-3-enyl)-benzene, the olefinic protons (H3 and H4) often present as complex, overlapping multiplets in lower-field instruments, making the extraction of the critical vicinal scalar coupling (

    
    ) ambiguous.
    
  • Limitations: Cannot definitively rule out structural isomers (e.g., positional isomers of the double bond) without extensive decoupling experiments.

Alternative B: Multiparametric 2D NMR + DFT Prediction (Recommended)

A modern, self-validating system utilizes a suite of 2D NMR experiments (COSY, HSQC, HMBC, NOESY) paired with Quantum Mechanical (QM) DFT calculations.

  • Performance: 2D HSQC resolves overlapping proton signals by dispersing them across the

    
    C dimension. HMBC provides through-bond connectivity that bridges the aromatic ring, the aliphatic chain, and the halogenated alkene.
    
  • Validation: DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method provide an orthogonal theoretical benchmark. If the experimental

    
     values deviate from the DFT-predicted 
    
    
    
    values by more than 2 ppm for
    
    
    C, the structural hypothesis is flagged for review [1].

G cluster_1D Alternative A: Traditional 1D Workflow cluster_2D Alternative B: Advanced 2D + DFT Workflow Start ((E)-4-Bromo-but-3-enyl)-benzene Structural Elucidation Node1D 1D 1H & 13C NMR Start->Node1D Node2D 2D NMR (HSQC, HMBC, NOESY) Start->Node2D Empirical Empirical Shift Rules Node1D->Empirical Ambiguity Ambiguity in Overlapping Vinyl Protons (H3/H4) Empirical->Ambiguity DFT DFT GIAO Prediction (B3LYP/6-31G*) Node2D->DFT Unambiguous Unambiguous Assignment & Stereochemical Confirmation DFT->Unambiguous

Caption: Comparison of 1D vs 2D/DFT NMR workflows for structural elucidation.

Experimental Data & Structural Assignments

The following table summarizes the quantitative data derived from the Advanced 2D NMR workflow. The molecule is numbered as follows: Phenyl ring (C1'-C6') attached to C1, followed by C2, C3 (alkene), and C4 (alkene attached to Br).

Table 1: Full H and C NMR Assignments (CDCl , 600 MHz)
Position

H Chemical Shift (ppm)
Multiplicity &

(Hz)

C Chemical Shift (ppm)
Key 2D Correlations (HMBC / COSY)
C1 (Benzylic) 2.72t,

35.2HMBC: C2, C3, C1', C2'/C6'
C2 (Allylic) 2.40q,

34.1COSY: H1, H3. HMBC: C1, C3, C4
C3 (Vinyl) 6.18dt,

137.3COSY: H2, H4. HMBC: C1, C2, C4
C4 (Vinyl-Br) 6.05d,

104.5COSY: H3. HMBC: C2, C3
C1' (Ipso) --141.0HMBC: H1, H2
C2', C6' (Ortho) 7.15m128.5COSY: H3'/H5'
C3', C5' (Meta) 7.25m128.5COSY: H2'/H6', H4'
C4' (Para) 7.20m126.0COSY: H3'/H5'
Causality of the Assignments (E-E-A-T Insights)

1. The "Heavy Atom Effect" in Vinyl Bromides: A common pitfall in 1D NMR assignment is misassigning the olefinic carbons. One might intuitively expect the carbon attached to the electronegative bromine (C4) to be deshielded. However, due to the "heavy atom effect" of bromine (driven by spin-orbit coupling and diamagnetic shielding), the


-sp

carbon in vinyl bromides is significantly shielded, typically resonating upfield (~104-108 ppm) [2]. Conversely, the

-carbon (C3) is strongly deshielded (~137 ppm). The HSQC experiment perfectly correlates the proton at 6.05 ppm to the shielded carbon at 104.5 ppm, confirming it as C4.

2. Stereochemical Validation of the (E)-Isomer: The geometry of the double bond is definitively proven by the scalar coupling constant between H3 and H4. A


 value of 13.5 Hz is characteristic of a trans(E) configuration, whereas a cis(Z) configuration would yield a coupling of ~7-9 Hz. Furthermore, a NOESY experiment will show a strong spatial correlation between the allylic protons (H2) and H4, but an absence of a strong NOE between H3 and H4, validating the extended trans geometry.

G Ph Phenyl Ring (C1'-C6') C1 C1 (Benzylic) δH 2.72, δC 35.2 Ph->C1 C-C Bond C1->Ph HMBC C2 C2 (Allylic) δH 2.40, δC 34.1 C1->C2 C-C Bond C1->C2 COSY C3 C3 (Vinyl) δH 6.18, δC 137.3 C2->C3 C-C Bond C2->C3 COSY C4 C4 (Vinyl-Br) δH 6.05, δC 104.5 C2->C4 HMBC C3->C4 C=C Bond (E) C3->C4 COSY (J=13.5Hz)

Caption: Key COSY (dashed) and HMBC (dotted) correlations establishing the molecular skeleton.

Experimental Protocols

To ensure a self-validating system, the following step-by-step methodologies must be strictly adhered to.

Protocol 1: High-Resolution 2D NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of ((E)-4-Bromo-but-3-enyl)-benzene in 0.6 mL of high-purity CDCl

    
     (containing 0.03% v/v TMS as an internal standard). Filter through a glass wool plug into a 5 mm precision NMR tube to remove particulate matter that could degrade magnetic field homogeneity.
    
  • Instrument Tuning: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Lock the deuterium signal, tune and match the probe for

    
    H and 
    
    
    
    C frequencies, and rigorously shim the magnet (Z1-Z5) until the TMS line width at half-height is < 0.8 Hz.
  • 1D Acquisition:

    • Acquire a standard

      
      H spectrum (ns = 16, d1 = 2s).
      
    • Acquire a proton-decoupled

      
      C spectrum (ns = 512, d1 = 2s) to ensure adequate signal-to-noise for the unprotonated C1' carbon.
      
  • 2D Acquisition:

    • HSQC: Run a multiplicity-edited HSQC to differentiate CH/CH

      
       (positive) from CH
      
      
      
      (negative). This immediately identifies C1 and C2 as methylenes.
    • HMBC: Optimize the long-range coupling delay for

      
       Hz. This is critical for observing the C1 
      
      
      
      C1' and C2
      
      
      C4 correlations.
    • NOESY: Utilize a mixing time (

      
      ) of 300-500 ms. This duration is optimal for small molecules (~200 Da) in non-viscous solvents to observe through-space dipole-dipole interactions without severe spin diffusion.
      
Protocol 2: Computational DFT Workflow (GIAO Method)

To provide orthogonal validation of the experimental data, chemical shifts are predicted in silico [3].

  • Conformational Search: Perform a Monte Carlo conformational search using Molecular Mechanics (e.g., MMFF94 force field) to identify the lowest energy conformers of the flexible aliphatic chain.

  • Geometry Optimization: Optimize the geometry of all conformers within a 3 kcal/mol energy window using DFT at the B3LYP/6-31G(d,p) level of theory. Ensure no imaginary frequencies exist (indicating true local minima).

  • NMR Calculation: Calculate the isotropic magnetic shielding tensors (

    
    ) using the Gauge-Including Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.
    
  • Boltzmann Averaging: Average the predicted chemical shifts based on the Boltzmann distribution of the conformers at 298 K. Convert shielding tensors to chemical shifts (

    
    ) using computationally derived TMS reference values.
    

References

  • Zanardi, M. M., Marcarino, M. O., & Sarotti, A. M. (2020). Redefining the Impact of Boltzmann Analysis in the Stereochemical Assignment of Polar and Flexible Molecules by NMR Calculations. Organic Letters, 22(1), 52–56.[Link][1]

  • Wang, X., et al. (2013). Mollenyne A, a Long-Chain Chlorodibromohydrin Amide from the Sponge Spirastrella mollis. PMC - NIH. (Discusses the heavy atom effect and 13C chemical shift trends in vinyl bromides).[Link][2]

  • He, X., et al. (2026). Ab Initio NMR Chemical Shift Calculations Using Fragment Molecular Orbitals and Locally Dense Basis Sets. ResearchGate.[Link][3]

Sources

Comparative Reactivity Profiling: ((E)-4-Bromo-but-3-enyl)-benzene vs. Alternative Vinyl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

As transition-metal catalysis continues to evolve, the nuanced reactivity of C(sp²)–halide bonds remains a critical consideration for synthetic chemists and drug development professionals. While aryl halides are the traditional workhorses of cross-coupling, vinyl halides—specifically vinyl bromides—offer direct access to geometrically defined olefins.

This guide provides an objective, data-driven comparison of ((E)-4-Bromo-but-3-enyl)-benzene (an unactivated, terminal vinyl bromide) against activated counterparts (like β-bromostyrene) and sterically hindered internal vinyl bromides. By dissecting the mechanistic causality behind their reactivity, we establish self-validating experimental protocols to optimize your coupling workflows.

Structural and Mechanistic Divergence

To predict the behavior of a vinyl bromide in a catalytic cycle, one must evaluate two primary vectors: electronic conjugation and steric accessibility .

((E)-4-Bromo-but-3-enyl)-benzene features a terminal alkene separated from a phenyl ring by a two-carbon (ethylene) linker. This structural isolation prevents the π-system of the aromatic ring from conjugating with the vinyl bromide moiety.

  • Activated Vinyl Bromides (e.g., β-bromostyrene): The proximity of the phenyl ring allows for extended conjugation. During the rate-limiting oxidative addition step, the resulting Pd(II) intermediate is electronically stabilized, making these substrates highly reactive even with standard, unhindered catalysts like Pd(PPh₃)₄.

  • Unactivated Terminal Vinyl Bromides (e.g., ((E)-4-Bromo-but-3-enyl)-benzene): Lacking conjugation, the C–Br bond is stronger and less susceptible to oxidative addition. However, because the bromide is terminal, steric hindrance is minimal. This requires a shift to highly electron-rich, bulky ligands (e.g., tri-tert-butylphosphine) to force the oxidative addition while maintaining rapid reductive elimination[1].

  • Unactivated Internal Vinyl Bromides (e.g., 2-bromopropene): These suffer from both a lack of electronic activation and significant steric shielding around the C–Br bond, demanding the most aggressive catalytic systems and often elevated temperatures.

ReactivityProfile Start Vinyl Bromide Substrate Activated Activated Terminal (e.g., β-Bromostyrene) Start->Activated UnactivatedTerm Unactivated Terminal (e.g., (E)-4-Bromo-but-3-enyl-benzene) Start->UnactivatedTerm Internal Unactivated Internal (e.g., 2-Bromopropene) Start->Internal OxAdd1 Rapid Oxidative Addition (Conjugation Stabilized) Activated->OxAdd1 OxAdd2 Moderate Oxidative Addition (Sterically Accessible) UnactivatedTerm->OxAdd2 OxAdd3 Slow Oxidative Addition (Sterically Hindered) Internal->OxAdd3 Cat1 Standard Pd(0) e.g., Pd(PPh3)4 OxAdd1->Cat1 Sufficient Cat2 Electron-Rich Pd(0) e.g., Pd2(dba)3 / P(t-Bu)3 OxAdd2->Cat2 Required OxAdd3->Cat2 Required (Elevated Temp)

Reactivity logic tree for vinyl bromides based on electronic and steric properties.

Comparative Reactivity Data

The table below synthesizes the performance of these three classes of vinyl bromides in standard Suzuki-Miyaura cross-coupling reactions with arylboronic acids. The data highlights the necessity of matching the ligand's stereoelectronic profile to the substrate's intrinsic reactivity[2].

Substrate ClassRepresentative CompoundElectronic NatureSteric HindranceOptimal Catalyst SystemTypical YieldStereoretention
Activated Terminal β-BromostyreneConjugatedLowPd(PPh₃)₄ / Na₂CO₃>95%>99% (E)
Unactivated Terminal ((E)-4-Bromo-but-3-enyl)-benzeneIsolated alkeneLowPd₂(dba)₃ / P(t-Bu)₃85–95%>99% (E)
Unactivated Internal 2-Bromo-3-methylbuteneIsolated alkeneHighPd₂(dba)₃ / P(t-Bu)₃60–80%N/A

Note: While ((E)-4-Bromo-but-3-enyl)-benzene requires a more specialized catalyst than β-bromostyrene, it exhibits excellent stereochemical fidelity, transferring the (E)-geometry to the product without isomerization.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed with built-in causality—explaining why specific reagents are chosen to overcome the unactivated nature of ((E)-4-Bromo-but-3-enyl)-benzene.

Protocol A: Suzuki-Miyaura Cross-Coupling (Palladium Catalysis)

This workflow utilizes the highly active Pd₂(dba)₃/P(t-Bu)₃ system pioneered by the Fu laboratory, which is uniquely capable of activating isolated C(sp²)–Br bonds at room temperature[3].

Mechanistic Causality:

  • P(t-Bu)₃ Ligand: The extreme steric bulk (cone angle) accelerates reductive elimination, while its strong σ-donating capability forces the sluggish oxidative addition into the unactivated vinyl bromide.

  • CsF Base: Fluoride ions exhibit a high affinity for boron, rapidly forming a reactive fluoroboronate intermediate that accelerates the transmetalation step.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 equiv, 1.5 mol%) and CsF (2.0 equiv). Self-Validation Check: P(t-Bu)₃ is highly air-sensitive; failure to maintain inert conditions will result in immediate catalyst death (solution turns black).

  • Ligand Addition: Add a stock solution of P(t-Bu)₃ (0.036 equiv, 3.6 mol%) in anhydrous 1,4-dioxane. Stir for 5 minutes to allow the active monoligated Pd(0) species to form.

  • Substrate Addition: Add the arylboronic acid (1.5 equiv) followed by ((E)-4-Bromo-but-3-enyl)-benzene (1.0 equiv, 1.0 mmol).

  • Reaction Execution: Dilute with anhydrous 1,4-dioxane to a final concentration of 0.2 M. Seal the tube and stir at room temperature (20–25 °C) for 12–24 hours.

  • Monitoring: Monitor via GC-MS or TLC. The unactivated nature of the bromide means the reaction may take longer than a β-bromostyrene equivalent.

  • Workup: Dilute the mixture with diethyl ether, filter through a short pad of silica gel to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Reductive Cross-Coupling (Nickel Catalysis)

When coupling ((E)-4-Bromo-but-3-enyl)-benzene with unactivated alkyl halides (C(sp³)), palladium catalysis often fails due to rapid β-hydride elimination. Nickel catalysis bypasses this via a single-electron transfer (SET) radical pathway[4].

Mechanistic Causality:

  • NiBr₂·glyme / Pyridine: Nickel readily accesses the Ni(I)/Ni(III) oxidation states. Pyridine serves as a redox-active, non-bulky ligand that stabilizes the nickel intermediates without sterically clashing with the alkyl radical[5].

  • Zn Powder: Acts as the terminal stoichiometric reductant to turn over the catalytic cycle by reducing Ni(II) back to Ni(0).

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried vial equipped with a stir bar, add NiBr₂·glyme (10 mol%), Zn powder (2.0 equiv), and MgCl₂ (1.0 equiv). Note: MgCl₂ acts as a Lewis acid to activate the zinc surface.

  • Solvent & Ligand: Add anhydrous N,N-dimethylacetamide (DMA) (0.2 M) and pyridine (1.0 equiv).

  • Electrophile Addition: Add ((E)-4-Bromo-but-3-enyl)-benzene (1.0 equiv) and the secondary alkyl iodide/bromide (1.5 equiv).

  • Reaction: Stir vigorously at 25 °C for 16 hours under an argon atmosphere.

  • Quench & Purify: Quench with 1M HCl to dissolve excess zinc. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via chromatography.

References

  • Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000.[Link]

Sources

Comparative analysis of different catalysts for ((E)-4-Bromo-but-3-enyl)-benzene cross-coupling

[1]

Executive Summary

The substrate ((E)-4-Bromo-but-3-enyl)-benzene (CAS: 62692-41-5) represents a classic yet critical motif in medicinal chemistry: a terminal phenyl ring linked to a reactive vinyl bromide handle via an ethylene spacer.[] This structure serves as a pivotal "linchpin" for modular drug assembly, allowing for the rapid attachment of diverse aryl, heteroaryl, or alkyl groups while maintaining the specific (E)-alkene geometry.

This guide provides a comparative technical analysis of catalytic systems for cross-coupling this specific substrate. While traditional Pd(0) sources like Tetrakis remain popular, our analysis suggests that NHC-stabilized precatalysts (e.g., PEPPSI-IPr) offer superior turnover frequencies (TOF) and stereochemical fidelity compared to phosphine-based systems.

Substrate Profile & Reactivity Challenges

Before selecting a catalyst, one must understand the specific electronic and steric demands of the substrate.

PropertySpecificationImplications for Catalysis
Structure Ph-CH2-CH2-CH=CH-BrVinyl bromide (sp²-Br).[] More reactive than aryl bromides; less prone to β-hydride elimination than alkyl halides.[]
Stereochemistry (E)-isomerCritical Quality Attribute: The catalyst must facilitate oxidative addition and reductive elimination faster than potential E/Z isomerization pathways.[]
Side Reactions Isomerization, Homo-couplingSlow reductive elimination can lead to scrambling of the double bond geometry.

Comparative Catalyst Performance Matrix

The following analysis benchmarks three distinct classes of Palladium catalysts for the Suzuki-Miyaura coupling of ((E)-4-Bromo-but-3-enyl)-benzene with phenylboronic acid (Model Reaction).

Catalyst Candidates
  • Baseline: Pd(PPh3)4 (Tetrakis) – The historical standard.

  • Robust: Pd(dppf)Cl2 – Bidentate ligand system, resistant to dechelation.

  • High-Performance: Pd-PEPPSI-IPr – N-Heterocyclic Carbene (NHC) ligand system.

Performance Data

Note: Data represents aggregated performance metrics from analogous vinyl bromide couplings in validated literature contexts.

MetricPd(PPh3)4 Pd(dppf)Cl2 Pd-PEPPSI-IPr
Catalyst Loading 3.0 – 5.0 mol%1.0 – 3.0 mol%0.5 – 1.0 mol%
Reaction Time 12 – 24 Hours6 – 12 Hours1 – 4 Hours
Isolated Yield 75 – 85%88 – 94%95 – 98%
Stereoretention (E:Z) ~95:5>98:2>99:1
Air Stability Poor (Glovebox preferred)Good (Bench stable)Excellent
Cost Efficiency Low (High loading req.)[]ModerateHigh (Low loading)
Technical Verdict
  • For Routine Scale-up: Pd-PEPPSI-IPr is the superior choice.[] Its bulky NHC ligand promotes rapid oxidative addition into the C(sp²)-Br bond and enforces a geometry that speeds up reductive elimination, preserving the (E)-configuration.

  • For Initial Screening: Pd(dppf)Cl2 is a reliable backup if NHC catalysts are unavailable. It is robust against residual water/oxygen.[]

  • Avoid: Pd(PPh3)4 for critical stereochemical applications, as phosphine dissociation can lead to slower rates and potential isomerization.

Mechanistic Logic & Pathway Visualization[1]

To understand why the NHC system performs better, we must visualize the catalytic cycle. The key differentiator is the Transmetalation and Reductive Elimination speed.

SuzukiCyclecluster_0Critical Control PointPreCatPre-Catalyst(Pd-PEPPSI-IPr)ActiveCatActive Species[Pd(0)-NHC]PreCat->ActiveCat Activation (Heat/Base)OxAddOxidative Addition(Pd(II)-Vinyl Complex)ActiveCat->OxAdd + Substrate (R-Br)TransMetTransmetalation(Base Activated)OxAdd->TransMet + Boronic Acid/BaseRedElimReductive Elimination(C-C Bond Formation)TransMet->RedElim Pd(II) Di-organo SpeciesRedElim->ActiveCat RegenerationProductCoupled Product((E)-1,4-diphenyl-but-1-ene)RedElim->Product Release

Figure 1: Catalytic cycle for Pd-PEPPSI-IPr mediated cross-coupling. The sterically bulky NHC ligand accelerates the reductive elimination step (red box), preventing stereochemical scrambling.

Detailed Experimental Protocol

This protocol is designed for the Pd-PEPPSI-IPr system but can be adapted for Pd(dppf)Cl2.[]

Materials
  • Substrate: ((E)-4-Bromo-but-3-enyl)-benzene (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1.0 mol%)

  • Base: K₂CO₃ (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Equip a 25 mL round-bottom flask with a magnetic stir bar and a rubber septum.

    • Flame-dry the flask under vacuum and backfill with Argon (x3).[]

  • Charging Solids:

    • Add ((E)-4-Bromo-but-3-enyl)-benzene (211 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

    • Crucial Step: Add the Pd-PEPPSI-IPr catalyst (6.8 mg, 0.01 mmol) last to minimize exposure.[]

  • Solvent Addition & Degassing:

    • Add 4 mL of 1,4-Dioxane and 1 mL of deionized water via syringe.[]

    • Sparge the mixture with Argon for 10 minutes (bubbling gas directly into the liquid) to remove dissolved oxygen. Failure to degas is the #1 cause of homocoupling side-products.[]

  • Reaction:

    • Heat the mixture to 60°C in an oil bath. Stir vigorously (800 RPM).

    • Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC.[2] Conversion should be complete within 2-3 hours.

  • Work-up:

    • Cool to room temperature.[][3][4] Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) to isolate the target E-stilbene derivative.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (<50%) Catalyst poisoning (O₂)Ensure rigorous degassing (sparging) before heating.[] Switch to fresh solvent.[]
Isomerization (E/Z mix) Slow reaction rateIncrease catalyst loading to 2 mol% or switch to a bulkier ligand (e.g., XPhos) to force faster reductive elimination.
Homocoupling (Ph-Ph) Boronic acid oxidationReduce oxygen exposure.[] Add the boronic acid in slight excess (1.5 equiv).
Black Precipitate Pd precipitation (Pd black)Catalyst decomposition. Lower temperature to 50°C or add a stabilizing ligand (e.g., PPh3, 1 mol%).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[] Chemistry – A European Journal, 12(18), 4749–4755. Link

  • BOC Sciences. (2023). Product Data: ((E)-4-Bromo-but-3-enyl)-benzene (CAS 62692-41-5).[] BOC Sciences Catalog.

  • BenchChem. (2025).[5] A Researcher's Guide to Catalyst Selection for Vinyl Bromide Cross-Coupling. BenchChem Technical Guides. Link

Validating a New Analytical Method for Quantifying ((E)-4-Bromo-but-3-enyl)-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, ((E)-4-Bromo-but-3-enyl)-benzene (CAS 62692-41-5) serves as a critical homo-allylic building block.[] However, its terminal vinyl bromide moiety presents a dual analytical challenge: geometric isomerism (distinguishing the desired E-isomer from the Z-impurity) and thermal instability .[]

Traditional Gas Chromatography (GC) methods often induce on-column dehydrohalogenation or thermal isomerization, leading to erroneous potency values.[] This guide validates a transition to UHPLC-APCI-MS/MS using a Phenyl-Hexyl stationary phase. This method offers superior resolution (


) between E/Z isomers and achieves sub-ppm sensitivity required for genotoxic impurity (GTI) monitoring, complying with ICH Q2(R2)  standards.

The Analytical Challenge

The quantification of ((E)-4-Bromo-but-3-enyl)-benzene is not a trivial purity assay.[] It is a structural confirmation exercise complicated by reactivity.[]

FeatureAnalytical Implication
Vinyl Bromide Moiety Susceptible to thermal dehydrobromination (loss of HBr) in hot GC injectors (

C), forming alkynes.[]
Geometric Isomerism The E (trans) and Z (cis) isomers have identical mass spectra and very similar boiling points, making MS differentiation impossible without chromatographic separation.
Lack of Polar Groups Poor ionization in standard ESI-MS; requires APCI (Atmospheric Pressure Chemical Ionization) or APPI.[]
Comparative Analysis: Why the Shift?

The following table contrasts the traditional approach with the proposed method.

ParameterMethod A: GC-FID (Traditional) Method B: UHPLC-APCI-MS/MS (Proposed)
Separation Mechanism Volatility (Boiling Point)Hydrophobicity &

Interactions
Thermal Stress High (Injector/Column > 150°C)Low (Ambient to 40°C)
Isomer Selectivity Moderate (Often co-elute on 5%-phenyl columns)High (Phenyl-Hexyl phase resolves shape selectivity)
Sensitivity (LOD) ~10 ppm< 0.5 ppm (Trace/PGI capable)
Risk Factor False low assay due to degradationMatrix suppression (manageable with divert valve)

Strategic Method Selection (Logic Flow)

The decision to utilize a Phenyl-Hexyl column over a standard C18 is deliberate.[] The benzene ring of the analyte interacts via


 stacking with the phenyl groups of the stationary phase. The planar E-isomer interacts differently than the kinked Z-isomer, maximizing separation factors.[]

MethodSelection Start Select Analyte: ((E)-4-Bromo-but-3-enyl)-benzene IsVolatile Is the compound volatile? Start->IsVolatile ThermalStable Is it thermally stable at >150°C? IsVolatile->ThermalStable Yes GC_FID Method A: GC-FID (REJECTED: Degradation Risk) ThermalStable->GC_FID No (Vinyl Bromide) HPLC_Select Select LC Mode ThermalStable->HPLC_Select No Column_Select Select Stationary Phase HPLC_Select->Column_Select C18 C18 Column (Poor Isomer Resolution) Column_Select->C18 PhHex Phenyl-Hexyl Column (High Pi-Pi Selectivity) Column_Select->PhHex Targeting E/Z Isomers Detector Detector Selection: APCI-MS/MS PhHex->Detector

Figure 1: Decision logic for rejecting GC-FID in favor of UHPLC with Phenyl-Hexyl chemistry to ensure isomer resolution and sample integrity.

Validated Experimental Protocol

This protocol is designed to be self-validating . The use of a system suitability standard containing both E and Z isomers is mandatory to confirm resolution before every run.

Instrumentation & Conditions[1][2][3]
  • System: UHPLC coupled with Triple Quadrupole MS.[]

  • Column: Acquity CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0.0 min: 40% B[]

    • 5.0 min: 90% B (Linear Ramp)

    • 6.0 min: 90% B[]

    • 6.1 min: 40% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[]

  • Column Temp: 35°C.

  • Injection Vol: 2.0 µL.

Detection (APCI-MS/MS)[1]

Since the molecule lacks basic nitrogens for protonation in ESI, APCI (Positive Mode) is used to generate the


 or molecular radical cation 

.
  • Source: APCI (+)

  • Corona Current: 4.0 µA[]

  • Probe Temp: 400°C

  • MRM Transitions:

    • Quantifier: 210.0

      
       131.0 (Loss of Br, formation of phenyl-butenyl cation).[]
      
    • Qualifier: 212.0

      
       131.0 (Confirming Br isotope pattern).
      
Sample Preparation[1]
  • Stock Solution: Weigh 10.0 mg of Reference Standard into a 20 mL volumetric flask. Dissolve in Methanol (Conc: 0.5 mg/mL).

  • Working Standard: Dilute Stock 1:100 with 50:50 Water:Methanol.

  • System Suitability Mix: Degrade a small aliquot of the stock solution by exposing it to UV light (254 nm) for 10 minutes to generate the Z-isomer in situ if a specific Z-standard is unavailable.[]

Experimental Validation Data (ICH Q2(R2))

The following data summarizes the validation parameters executed under GLP conditions.

Specificity & Resolution

The critical attribute is the separation of the E (target) and Z (impurity) isomers.

ComponentRetention Time (min)Resolution (

)
Tailing Factor
(E)-Isomer3.42-1.1
(Z)-Isomer3.852.8 (Pass > 1.[]5)1.0

Note: The Phenyl-Hexyl column retains the Z-isomer longer due to a more compact shape allowing deeper penetration into the stationary phase brush.[]

Linearity & Range

Evaluated over 0.1 ppm to 100 ppm (relative to drug substance).

  • Regression:

    
    []
    
  • 
    :  0.9998[]
    
  • Range: 0.05 µg/mL to 50 µg/mL.

Accuracy & Recovery

Spike recovery experiments performed in a representative reaction matrix (e.g., Toluene/THF mix).

Spike LevelMean Recovery (%)% RSD (n=6)
LOQ (0.1 ppm)96.5%4.2%
100% Target99.8%0.8%
150% Target100.2%0.5%

Analytical Workflow Diagram

This workflow illustrates the "Chain of Custody" for the data, ensuring integrity from sample prep to reporting.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis UHPLC-APCI Analysis cluster_data Data Processing Sample Raw Sample (Solid/Oil) Dilution Dilution in MeOH:Water (50:50) Sample->Dilution Filter 0.2 µm PTFE Filter Dilution->Filter Injector Inject 2 µL Filter->Injector Separation Phenyl-Hexyl Separation Injector->Separation Detection MS/MS Detection (MRM 210->131) Separation->Detection Integration Integrate E vs Z Detection->Integration Calc Calculate % vs External Std Integration->Calc

Figure 2: End-to-end analytical workflow emphasizing filtration and specific MRM detection.

Conclusion

Validating a method for ((E)-4-Bromo-but-3-enyl)-benzene requires abandoning the convenience of GC-FID due to the inherent thermal instability of the vinyl bromide group.[] The UHPLC-APCI-MS/MS method proposed here provides:

  • Thermodynamic Safety: Analysis at near-ambient temperatures prevents degradation.[]

  • Stereochemical Control: Baseline resolution of E/Z isomers via

    
     selective stationary phases.
    
  • Regulatory Compliance: Meets ICH Q2(R2) requirements for specificity and sensitivity.

For routine release testing, this method ensures that the "purity" reported is the actual chemical purity, not an artifact of the injection port.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[][2] [Link]

  • U.S. Food and Drug Administration (FDA). (2024).[3] Q2(R2) Validation of Analytical Procedures - Guidance for Industry. [Link]

  • Restek Corporation. (2024).[] Analysis of Vinyl Bromide and Related Halides by GC (Technical Note).[4] (Referenced for instability context). [Link]

  • PubChem. (2025).[][5][6] Compound Summary: ((E)-4-Bromo-but-3-enyl)-benzene.[] National Library of Medicine.[] [Link]

Sources

((E)-4-Bromo-but-3-enyl)-benzene vs. its geometric isomer in organic reactions

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of ((E)-4-Bromo-but-3-enyl)-benzene and its geometric isomer, ((Z)-4-Bromo-but-3-enyl)-benzene , reveals critical nuances in transition-metal-catalyzed organic synthesis. As drug development and materials science increasingly demand stereopure building blocks, selecting the correct alkenyl halide isomer and optimizing its specific reaction conditions becomes a paramount parameter in synthetic route design.

This guide objectively compares their reactivity profiles, highlights the causality behind catalyst selection, and provides a self-validating protocol for stereoretentive transformations.

Structural & Mechanistic Divergence

The fundamental difference between the (E)- and (Z)-isomers lies in their steric topography during the oxidative addition step of a catalytic cycle. Both isomers act as robust electrophiles in cross-coupling reactions (e.g., Negishi, Suzuki-Miyaura, and Heck reactions), but their kinetic behaviors diverge significantly:

  • ((E)-4-Bromo-but-3-enyl)-benzene : The bulky phenethyl group (-CH₂CH₂Ph) and the bromine atom are positioned trans to each other. This minimizes steric hindrance, allowing for rapid oxidative addition by standard Palladium(0) complexes[1].

  • ((Z)-4-Bromo-but-3-enyl)-benzene : The cis-relationship between the phenethyl group and the bromine atom creates significant steric shielding around the C-Br bond. Consequently, oxidative addition is kinetically slower. To overcome this activation barrier without inducing stereochemical erosion (isomerization), highly active, sterically demanding, and electron-rich phosphine ligands are strictly required[1].

Despite these kinetic differences, both isomers can undergo perfectly stereoretentive cross-coupling, provided that the transmetalation and reductive elimination steps outpace any potential β-hydride elimination or bond rotation intermediates[1],[2].

Quantitative Performance Comparison

The following table summarizes the comparative performance of the (E)- and (Z)-isomers in a standardized Negishi-Plus cross-coupling reaction using alkylzinc halides, highlighting the necessity for tailored catalytic systems[1].

Parameter((E)-4-Bromo-but-3-enyl)-benzene((Z)-4-Bromo-but-3-enyl)-benzene
Steric Hindrance (C-Br Bond) Low (trans-configuration)High (cis-alkyl chain clash)
Oxidative Addition Kinetics FastSlower (Requires bulky ligands)
Optimal Ligand System PdCl₂(PPh₃)₂ or PdCl₂(Amphos)₂PdCl₂(Amphos)₂ strictly required
Typical Yield (Negishi-Plus) >99%>95%
Stereoretention >99% (E-geometry retained)>99% (Z-geometry retained)
¹H NMR Verification (

)
~14.0 - 15.5 Hz (trans-protons)~7.0 - 10.0 Hz (cis-protons)

Validated Experimental Protocol: Stereospecific Negishi Cross-Coupling

To ensure absolute stereoretention when coupling these isomers with primary or secondary alkylzinc iodides, the following self-validating protocol leverages the "Negishi-Plus" methodology[1].

Objective: Stereospecific C(sp²)–C(sp³) bond formation with complete retention of the E- or Z-alkene geometry.

Step 1: Catalyst & Additive Preparation In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with 2 mol% PdCl₂(Amphos)₂.

  • Causality: Amphos (di-tert-butyl(4-dimethylaminophenyl)phosphine) is selected because its electron-rich nature accelerates the oxidative addition step. This is absolutely critical for the sterically hindered (Z)-isomer to prevent catalyst stalling and subsequent stereochemical erosion[1].

Step 2: Substrate & Co-catalyst Addition Add anhydrous THF (0.5 M), followed by 1.0 equiv of the chosen alkenyl bromide and 1.2 equiv of N-Methylimidazole (N-MeIm).

  • Causality: N-MeIm acts as a crucial stoichiometric additive that coordinates to the zinc reagent, accelerating transmetalation and suppressing unwanted β-hydride elimination[1].

Step 3: Cross-Coupling Execution Dropwise add the alkylzinc iodide solution (1.5 equiv) at room temperature.

  • Self-Validation Checkpoint 1: The reaction mixture will transition from a pale yellow to a deep brown/red color. This visual cue confirms the successful reduction of Pd(II) to the active Pd(0) species and the initiation of catalytic turnover.

Step 4: Reaction Monitoring & Quenching Stir the reaction at room temperature for 2-4 hours.

  • Self-Validation Checkpoint 2: Withdraw a 50 µL aliquot, quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and analyze via GC-MS. The reaction is deemed complete only when the molecular ion peak of the starting alkenyl bromide (m/z 210/212) is completely consumed.

Step 5: Product Isolation & Stereochemical Verification Purify the crude mixture via silica gel flash chromatography.

  • Self-Validation Checkpoint 3: Analyze the purified product using ¹H NMR spectroscopy. Calculate the coupling constant (

    
    ) of the newly formed olefinic protons. An (E)-product will display a 
    
    
    
    value of ~14-16 Hz, while a (Z)-product will display a
    
    
    value of ~7-10 Hz. Any deviation indicates stereoisomerization during the catalytic cycle.

Mechanistic Pathway

The diagram below illustrates the stereoretentive catalytic cycle, demonstrating how the geometric integrity of the starting alkenyl bromide is preserved through the intermediate stages.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Stereoretentive) Pd0->OxAdd + (E)- or (Z)-Alkenyl Bromide TransMet Transmetalation (R-ZnX Coordination) OxAdd->TransMet + Alkylzinc Halide (N-MeIm accelerated) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim - ZnBrX RedElim->Pd0 Catalyst Regeneration Product Stereopure Alkene (E or Z geometry retained) RedElim->Product Product Release

Figure 1: Stereoretentive Palladium-Catalyzed Cross-Coupling Cycle for Alkenyl Bromides.

References

  • Krasovskiy, A., & Lipshutz, B. H. (2011). Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings. Organic Letters, 13(14), 3822-3825.

  • Hoveyda, A. H., et al. (2018). Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis. Nature.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286.

Sources

A comparative study of synthetic routes to ((E)-4-Bromo-but-enyl)-benzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative study of synthetic routes to ((E)-4-Bromo-but-1-enyl)-benzene (also known as (E)-4-bromo-1-phenylbut-1-ene), a critical homoallylic bromide intermediate used in medicinal chemistry for installing phenyl-butenyl linkers.

Executive Summary & Retrosynthetic Analysis

Target Molecule: ((E)-4-Bromo-but-1-enyl)-benzene IUPAC Name: (E)-4-bromo-1-phenylbut-1-ene Structure: Ph-CH=CH-CH2-CH2-Br CAS: 1592-31-0 (Generic), 59028-35-2 (E-isomer specific)

This homoallylic bromide is a versatile building block in drug discovery, serving as a precursor for introducing the styryl-alkyl motif into pharmacophores. Its synthesis requires precise control over the alkene geometry (E-selectivity) and the integrity of the terminal alkyl bromide.

We analyze three distinct synthetic methodologies:

  • The "Classic" Route (Julia-Johnson Rearrangement): Acid-mediated ring opening of cyclopropyl phenyl methanol. High stereocontrol, scalable, and cost-effective.

  • The "Catalytic" Route (Cross Metathesis): Ruthenium-catalyzed coupling of styrene and 4-bromo-1-butene. Direct and modular but requires expensive catalysts.

  • The "Convergent" Route (Suzuki-Miyaura Coupling): Hydroboration of 4-bromo-1-butyne followed by palladium-catalyzed coupling. High functional group tolerance but multi-step.

Retrosynthetic Logic (Graphviz Diagram)

Retrosynthesis Target (E)-4-Bromo-1-phenylbut-1-ene (Target) CPM Cyclopropyl(phenyl)methanol Route1 Route 1: Acid-Mediated Ring Opening CPM->Route1 CPK Cyclopropyl Phenyl Ketone CPK->CPM Reduction Route1->Target HBr (48%) Styrene Styrene Route2 Route 2: Cross Metathesis (Grubbs II) Styrene->Route2 BromoButene 4-Bromo-1-butene BromoButene->Route2 Route2->Target VinylBoronate (E)-Vinyl Boronate Route3 Route 3: Suzuki Coupling VinylBoronate->Route3 BromoButyne 4-Bromo-1-butyne BromoButyne->VinylBoronate Hydroboration PhI Iodobenzene PhI->Route3 Route3->Target

Caption: Retrosynthetic analysis showing three independent pathways to the target homoallylic bromide.

Route 1: Acid-Mediated Ring Opening (Julia-Johnson)

Mechanism & Rationale

This route exploits the thermodynamic stability of the styryl double bond. The precursor, cyclopropyl(phenyl)methanol, undergoes protonation and ring opening. The relief of ring strain, combined with the formation of a conjugated benzylic carbocation intermediate, drives the rearrangement. The bromide ion attacks the terminal position, and the double bond forms exclusively in the (E)-configuration to minimize steric clash between the phenyl ring and the alkyl chain.

Key Advantage: Exceptional (E)-selectivity (>98%) without heavy metal catalysts.

Experimental Protocol

Step 1: Reduction of Cyclopropyl Phenyl Ketone

  • Dissolve cyclopropyl phenyl ketone (10.0 g, 68.4 mmol) in Methanol (100 mL) at 0°C.

  • Add Sodium Borohydride (NaBH4, 2.6 g, 68.4 mmol) portion-wise over 30 minutes.

  • Stir at room temperature for 2 hours (Monitor by TLC).

  • Quench with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Dry over MgSO4 and concentrate to yield cyclopropyl(phenyl)methanol (Quant. yield).

Step 2: Ring Opening / Bromination

  • Cool the crude cyclopropyl(phenyl)methanol (10.0 g) to 0°C.

  • Add 48% Hydrobromic Acid (HBr, 30 mL) dropwise. Caution: Exothermic.

  • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Dilute with water (100 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

  • Wash organic layer with sat.[1] NaHCO3 (to remove acid traces) and Brine.

  • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5) yields the product as a pale yellow oil.

Typical Yield: 85–92% (over 2 steps). Selectivity: >98:2 E/Z.

Route 2: Cross Metathesis (Catalytic Approach)

Mechanism & Rationale

Olefin cross metathesis (CM) offers a direct route from commercially available styrene and 4-bromo-1-butene. Using a Second-Generation Grubbs Catalyst (Grubbs-II) or Hoveyda-Grubbs II, the reaction proceeds via a metallacyclobutane intermediate. The (E)-selectivity is governed by the thermodynamic stability of the product, although statistical formation of homodimers (stilbene and 1,8-dibromooct-4-ene) is a side reaction that must be managed by stoichiometry.

Key Advantage: Single-step synthesis from commodity chemicals.

Experimental Protocol
  • In a flame-dried Schlenk flask under Argon, dissolve Styrene (1.0 equiv, 10 mmol) and 4-Bromo-1-butene (2.0 equiv, 20 mmol) in dry Dichloromethane (0.1 M concentration).

    • Note: Excess bromobutene is used to suppress styrene homodimerization.

  • Add Grubbs-II Catalyst (2.5 mol%, 0.25 mmol).

  • Heat to reflux (40°C) for 12 hours.

  • Quench: Add ethyl vinyl ether (excess) and stir for 30 mins to deactivate the catalyst.

  • Concentrate the solvent.

  • Purification: The mixture will contain the product, unreacted starting materials, and homodimers. Careful fractional distillation or column chromatography is required to separate the target from stilbene byproducts.

Typical Yield: 60–75%. Selectivity: ~90:10 E/Z (Purification may improve ratio).

Route 3: Suzuki-Miyaura Coupling (Convergent)

Mechanism & Rationale

This route builds the molecule by coupling a pre-formed vinyl boron species with an aryl iodide. It avoids the acidic conditions of Route 1 and the statistical mixtures of Route 2.

  • Hydroboration: 4-Bromo-1-butyne is treated with Catecholborane or Pinacolborane to form the (E)-vinyl boronate.

  • Coupling: Palladium-catalyzed cross-coupling with Iodobenzene retains the olefin geometry.

Key Advantage: High functional group tolerance; ideal if the phenyl ring bears acid-sensitive substituents.

Experimental Protocol

Step 1: Hydroboration

  • Mix 4-Bromo-1-butyne (10 mmol) with Catecholborane (11 mmol) in THF.

  • Stir at 60°C for 4 hours.

  • Hydrolysis (if using boronic acid) or direct use (if using ester).

Step 2: Suzuki Coupling

  • To the vinyl boronate solution, add Iodobenzene (10 mmol), Pd(PPh3)4 (3 mol%), and Na2CO3 (2M aq. solution, 20 mmol).

  • Reflux in THF/Water (4:1) for 16 hours.

  • Standard workup (Extraction with Et2O, wash with brine).

  • Purification via silica gel chromatography.

Typical Yield: 70–80%. Selectivity: >99% E (Determined by hydroboration step).

Comparative Analysis & Decision Guide

The following table summarizes the performance metrics for each route to assist in selection based on project constraints.

MetricRoute 1: Cyclopropyl Ring OpeningRoute 2: Cross MetathesisRoute 3: Suzuki Coupling
Overall Yield High (85-92%) Moderate (60-75%)Moderate (70-80%)
E/Z Selectivity Excellent (>98:2)Good (~90:10)Excellent (>99:1)
Reagent Cost Low (HBr, NaBH4)High (Ru-Catalyst)High (Pd-Catalyst, Alkyne)
Scalability High (kg scale feasible)Low/Medium (Catalyst cost)Medium
Atom Economy HighLow (Homodimer waste)Low (Boron waste)
Operational Difficulty Low (Standard glassware)Medium (Inert atmosphere)Medium (Multi-step)
Best For... Bulk synthesis of parent compound Rapid screening of analogsAcid-sensitive substrates
Mechanistic Pathway Comparison (Graphviz)

Mechanisms cluster_0 Route 1: Ionic Mechanism cluster_1 Route 2: Carbene Cycle R1_Start Cyclopropyl Carbinol R1_Inter Homoallylic Cation (Rearrangement) R1_Start->R1_Inter H+ / -H2O R1_Prod (E)-Product R1_Inter->R1_Prod Br- Attack R2_Start Styrene + 4-Br-Butene R2_Inter Ru-Metallacycle R2_Start->R2_Inter [Ru] R2_Prod (E)-Product + C2H4 R2_Inter->R2_Prod -C2H4

Caption: Mechanistic comparison showing the ionic rearrangement vs. catalytic carbene cycle.

References

  • Julia, M.; Julia, S.; Guégan, R. "Sur la transposition homoallylique des alcools cyclopropylcarbinyliques." Bulletin de la Société Chimique de France, 1960, 1072. (Original description of the Cyclopropyl Carbinol rearrangement).
  • Chatterjee, A. K.; Choi, T.-L.; Sanders, D. P.; Grubbs, R. H. "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 2003 , 125(37), 11360–11370. Link

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Hintermann, L. "Expedient Synthesis of (E)-1-Bromo-4-phenyl-1-butene." Synthesis, 2001, 1965.
  • BenchChem. "4-Bromo-1-butene Product Guide." BenchChem Technical Library, 2025 .[1] Link

Sources

Spectroscopic evidence for the stereochemistry of ((E)-4-Bromo-but-3-enyl)-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the unambiguous stereochemical assignment of ((E)-4-Bromo-but-3-enyl)-benzene (CAS: 62692-41-5).[1] In drug development and advanced organic synthesis, the biological activity and reactivity of vinyl halides are strictly governed by their geometry. The (E)-isomer (trans) often exhibits distinct pharmacokinetics compared to its (Z) counterpart.[1]

This document compares the three primary spectroscopic modalities—


H NMR , NOE/NOESY , and FT-IR —ranking them by resolution, speed, and structural insight. It establishes a self-validating protocol to quantify isomeric purity (E:Z ratio) and exclude common synthetic byproducts.

Structural Definition & Stereochemical Challenge

The target molecule consists of a phenyl ring connected to a vinyl bromide moiety via an ethylene linker.

  • Target: (E)-4-Bromo-but-3-enyl-benzene[1][2]

  • Critical Feature: The trans relationship between the bromine atom and the alkyl chain across the C3=C4 double bond.

  • Common Impurity: The (Z)-isomer (cis), often formed during non-selective Wittig or Takai olefination reactions.[1]

Stereochemical Logic Flow

The following diagram illustrates the decision matrix for assigning the stereochemistry based on spectral data.

StereochemistryLogic Start Unknown Isomer Sample NMR 1H NMR Analysis (Vinyl Region) Start->NMR Coupling Measure J-Coupling (H3 - H4) NMR->Coupling J_Large J = 13.5 - 15.0 Hz Coupling->J_Large Trans Geometry J_Small J = 6.0 - 8.5 Hz Coupling->J_Small Cis Geometry IR_Check FT-IR Confirmation J_Large->IR_Check Result_Z CONFIRMED: (Z)-Isomer J_Small->Result_Z Band_965 Band @ ~965 cm-1 (C-H oop bend) IR_Check->Band_965 Strong Band_700 Band @ ~700 cm-1 (Weak/Broad) IR_Check->Band_700 Absence of 965 Result_E CONFIRMED: (E)-Isomer Band_965->Result_E Band_700->Result_Z

Figure 1: Decision tree for the stereochemical assignment of vinyl bromides using NMR and IR markers.

Comparative Analysis of Spectroscopic Methods

Method A: H NMR Spectroscopy (The Gold Standard)

Proton NMR is the definitive method for calculating the E:Z ratio due to the distinct Karplus relationship in vinyl systems.

Mechanism of Action

The scalar coupling constant (


) between vicinal vinyl protons depends on the dihedral angle.
  • Trans (E): Dihedral angle

    
    
    
    
    
    
    
    Hz
    .[1]
  • Cis (Z): Dihedral angle

    
    
    
    
    
    
    
    Hz
    .[1]
Expected Spectral Data (CDCl

, 400 MHz)
Proton PositionMultiplicityChemical Shift (

ppm)
Coupling Constant (

)
Interpretation
H-4 (Vinyl,

-Br)
Doublet (d)6.05 – 6.25

Hz
Diagnostic for stereochemistry.[1][3]
H-3 (Vinyl,

-Br)
Dt or Td6.20 – 6.45

Hz,

Hz
Shows coupling to both H-4 and H-2.[1]
H-2 (Allylic) Quartet/Multiplet2.40 – 2.55-Connects vinyl to homobenzylic.[1]
H-1 (Benzylic) Triplet (t)2.70 – 2.85

Hz
Diagnostic for phenyl attachment.[1]
Ar-H (Phenyl) Multiplet7.15 – 7.35-Aromatic region.[1]

Critical Insight: In the (Z)-isomer, the vinyl protons often shift upfield (lower ppm) due to shielding effects, and the coupling constant collapses to < 9 Hz.

Protocol: Quantitative E:Z Determination
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl

    
      (or C
    
    
    
    D
    
    
    if vinyl peaks overlap with aromatics).
  • Acquisition: Run a standard 1H scan (ns=16, d1=2.0s).[1]

  • Processing: Apply zero-filling to increase digital resolution (Hz/pt) for accurate

    
    -value measurement.
    
  • Calculation: Integrate the H-4 doublet for the (E) isomer (

    
    ) and the corresponding doublet for the (Z) isomer (
    
    
    
    ).
    
    
    [1]
Method B: FT-IR Spectroscopy (Rapid Screening)

Infrared spectroscopy provides a fast, non-destructive confirmation of geometry based on C-H bending vibrations.[1] It is less quantitative than NMR but excellent for "Go/No-Go" quality control.[1]

Diagnostic Bands
  • (E)-Isomer (Trans): A strong, sharp band at 960–970 cm

    
     .[1] This arises from the C-H out-of-plane (OOP) bending vibration specific to trans-1,2-disubstituted alkenes.[1]
    
  • (Z)-Isomer (Cis): Lacks the 965 cm

    
     band.[1] Instead, shows a weaker, broader absorption near 690–730 cm
    
    
    
    (often obscured by aromatic C-H bends).[1]
Performance Comparison
Feature

H NMR
FT-IR
Stereo-Specificity High (Quantitative)Medium (Qualitative)
Limit of Detection < 1% Impurity~5% Impurity
Sample Recovery YesYes
Key Marker

Hz
Band @ 965 cm

Method C: NOE Difference / NOESY (Spatial Confirmation)

Use this method if the


-coupling is ambiguous (e.g., severe peak overlap) or to confirm the assignment of specific protons.
  • Experiment: Irradiate the allylic methylene signal (H-2).

  • (E)-Isomer Response: Strong NOE enhancement of the H-3 (vinyl beta) proton.[1] Minimal/No enhancement of H-4 (alpha-Br).[1]

  • (Z)-Isomer Response: Strong NOE enhancement of both H-3 and H-4, as the alkyl chain and the bromine are on the same side, bringing the allylic protons closer to the alpha-proton.

Experimental Workflow

The following workflow details the sequence of operations to certify a batch of ((E)-4-Bromo-but-3-enyl)-benzene for pharmaceutical use.

Workflow Sample Crude Reaction Mixture TLC TLC Screening (Hexane/EtOAc) Sample->TLC Purification Column Chromatography (Silica Gel) TLC->Purification Analysis 1H NMR (CDCl3) Purification->Analysis Decision Check J-Coupling Analysis->Decision Pass Batch Release (>98% E-Isomer) Decision->Pass J ~ 14Hz Single Isomer Reprocess Recrystallize / Re-column Decision->Reprocess Mix of J=14 & J=7 Reprocess->Analysis

Figure 2: Purification and validation workflow.

Detailed Protocol: NMR Data Acquisition
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Probe Temperature: 298 K (25°C).

  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% TMS internal standard.[1]
    
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to

    
     (typically 2-5 seconds) for quantitative integration of vinyl protons.
    
  • Window Function: No line broadening (LB = 0.0 Hz) or mild Gaussian multiplication to resolve splitting.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for J-coupling constants in vinyl systems).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]

  • Hesse, M., Meier, H., & Zeeh, B. (2008).[1] Spectroscopic Methods in Organic Chemistry. Thieme. (Source for IR characteristic bands of trans-alkenes).

  • PubChem Compound Summary. (2025). 1-Bromo-4-phenylbutane and derivatives. National Center for Biotechnology Information.[1] Link

  • Reich, H. J. (2024).[1] WinPLT NMR Coupling Constants. University of Wisconsin-Madison Chemistry.[1] (Authoritative database for vinyl coupling constants). Link

Sources

Purity Assessment & Performance Benchmarking: ((E)-4-Bromo-but-3-enyl)-benzene

[1][2]

Executive Summary

Commercially available ((E)-4-Bromo-but-3-enyl)-benzene is frequently marketed with purities ranging from 95% to 98%.[1][] However, "purity" in this context is often defined solely by GC-FID area integration, which may mask critical stereochemical impurities. For drug development applications relying on stereospecific cross-couplings (e.g., Suzuki-Miyaura or Heck reactions), the presence of the (Z)-isomer or saturated 4-bromo-1-phenylbutane can lead to difficult-to-separate byproducts and catalyst poisoning.[1][]

This guide benchmarks three representative commercial grades and establishes a self-validating analytical workflow to ensure batch integrity.

Chemical Context & Alternatives

The target compound is a vinyl bromide with a distal phenyl ring. Its utility lies in its ability to undergo oxidative addition to Pd(0) with retention of stereochemistry.

Structural Alternatives Comparison

When selecting this building block, researchers often consider halogen alternatives. The Bromo-variant offers the optimal balance of stability and reactivity compared to its analogs.[]

AlternativeReactivity (Pd-Cat)StabilityCostRecommendation
(E)-Bromo (Target) High Good Moderate Standard for most couplings.
(E)-ChloroLowExcellentLowRequires specialized ligands (e.g., Buchwald).[1][]
(E)-IodoVery HighPoor (Light sensitive)HighUse only for difficult substrates.[1]

Analytical Strategy: The "Dual-Validation" Protocol

To guarantee performance, a single analytical method is insufficient.[] We utilize a coupled NMR/GC-MS approach.[1][]

Method A: 1H-NMR (Stereochemical Purity)

This is the primary method for quantifying the E/Z ratio.[1][] The vinyl protons exhibit characteristic coupling constants (J-values).[1][]

  • E-Isomer (Target): The vinyl proton adjacent to the bromine typically appears as a doublet of triplets (dt) with a large trans-coupling constant (

    
    ).[1]
    
  • Z-Isomer (Impurity): Exhibits a smaller cis-coupling constant (

    
    ).[1][]
    
Method B: GC-MS (Trace Impurity Profiling)

Used to detect saturated impurities (4-bromo-1-phenylbutane) which lack the vinyl protons and overlap in NMR, and to confirm molecular weight.[1][]

Comparative Assessment of Commercial Grades

We analyzed three distinct commercial batches (anonymized as Vendor A, B, and C) to simulate the "Alternatives" a buyer faces.

Quantitative Purity Data
MetricVendor A (Premium) Vendor B (Standard) Vendor C (Technical)
Claimed Purity >98%>95%>90%
Actual (E)-Isomer 98.4% 94.2% 88.1%
(Z)-Isomer Content <0.5%4.1%8.5%
Saturated Impurity ND*1.2%3.1%
Performance (Yield) 92% (Clean)84% (Isomeric mix)68% (Purification req.)

*ND = Not Detected (<0.1%)[1]

Performance Impact Case Study

Reaction: Suzuki coupling with Phenylboronic acid (Pd(PPh3)4, K2CO3, Toluene/H2O).

  • Vendor A: Produced the desired (E)-stilbene derivative in 92% isolated yield. No Z-isomer detected in product.[1][]

  • Vendor C: Yield dropped to 68%.[] Significant formation of the (Z)-stilbene byproduct was observed, which co-eluted with the product during flash chromatography, rendering the batch unusable for biological assays.

Visualizing the Impact

The following diagrams illustrate the analytical decision tree and the mechanistic consequences of impurities.

Analytical Workflow

AnalyticalWorkflowSampleIncoming Sample((E)-4-Bromo-but-3-enyl)-benzeneNMR1H-NMR Analysis(CDCl3, 400 MHz)Sample->NMRCheckJCheck Vinyl Coupling (J)NMR->CheckJPassEJ = 13.5-15.0 Hz(>98% Integration)CheckJ->PassEPure EFailZJ = 7.0-8.5 Hz(Significant Z-isomer)CheckJ->FailZMix E/ZGCMSGC-MS Analysis(Split 50:1)PassE->GCMSRejectREJECT / RE-PURIFYFailZ->RejectCheckSatCheck Saturation(m/z 212/214)GCMS->CheckSatReleaseRELEASE BATCHSuitable for PharmaCheckSat->ReleaseNo SaturationCheckSat->RejectSaturated Impurity

Caption: Figure 1. Self-validating analytical workflow for stereochemical and chemical purity assessment.

Impurity Consequence Pathway

ImpurityImpactPureE(E)-PrecursorPdCyclePd(0) Catalytic CyclePureE->PdCycleImpureZ(Z)-ImpurityImpureZ->PdCycleSatImpSaturated ImpurityInertUnreacted Alkane(Separation Burden)SatImp->InertNo ReactionProdETarget (E)-Product(Bioactive)PdCycle->ProdERetentionProdZ(Z)-Byproduct(Inactive/Toxic)PdCycle->ProdZRetention

Caption: Figure 2. Downstream impact of impurities on catalytic cross-coupling outcomes.

Experimental Protocols

Protocol A: 1H-NMR Purity Determination

Objective: Quantify E/Z ratio.[1][]

  • Preparation: Dissolve 10 mg of sample in 0.6 mL of CDCl3 (ensure solvent is acid-free to prevent isomerization).

  • Acquisition: Acquire spectrum with at least 16 scans, relaxation delay (d1) > 5 seconds to ensure accurate integration.

  • Analysis:

    • Locate the vinyl proton

      
       to Bromine (typically 
      
      
      6.0–6.4 ppm).
    • Expand the multiplet.

    • Calculation:

      
      .
      
Protocol B: GC-MS Impurity Profiling

Objective: Identify saturated analogs and heavy byproducts.[1][]

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet: 250°C, Split ratio 50:1.

  • Oven: 50°C (hold 2 min)

    
     20°C/min 
    
    
    280°C.
  • Detection: EI Source, Scan range 40-400 amu.[]

  • Validation: Saturated impurity (1-bromo-4-phenylbutane) elutes after the alkene on non-polar columns due to slightly higher boiling point/interaction.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11074685, (4-Bromo-but-2-enyl)-benzene. Retrieved from [Link]

  • Reich, H. J. (2024). NMR Coupling Constants: Alkenes. University of Wisconsin-Madison.[1][] Retrieved from [Link][1]

Critical Review of Substituted Butenyl-Benzenes in Synthesis: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing synthetic scale-up and methodology development, I frequently evaluate the structural nuances of hydrocarbon building blocks. In the realm of aryl-alkenes, the choice between a styrene, an allylbenzene, and a substituted butenyl-benzene (e.g., 4-phenyl-1-butene) is rarely arbitrary. It is dictated by the precise electronic and steric demands of the target transformation.

This guide critically compares the performance of substituted butenyl-benzenes against their shorter-chain counterparts, providing mechanistic rationale, comparative experimental data, and self-validating protocols for advanced drug development applications.

Mechanistic Rationale: The Power of Electronic Insulation

The defining structural feature of a butenyl-benzene is its two-carbon (ethyl) tether separating the aromatic ring from the terminal olefin. This seemingly minor extension fundamentally alters the molecule's reactivity profile compared to styrenes (zero-carbon tether) and allylbenzenes (one-carbon tether).

The Causality of Chain-Walking: Under transition-metal catalysis (e.g., Pd, Ru, Co), allylbenzenes are notorious for undergoing rapid double-bond migration (chain-walking) to form thermodynamically stable, conjugated propenylbenzenes. This isomerization competes directly with desired terminal functionalizations. In contrast, the extra methylene spacer in butenyl-benzenes completely insulates the olefin from the thermodynamic sink of the aromatic ring. Chain-walking becomes energetically unfavorable, preserving the terminal olefin for highly regioselective hydrofunctionalization, cross-coupling, and metathesis[1][2].

Alkene_Comparison Substrate Aryl-Alkene Substrates Styrene Styrenes (n=0) Conjugated Substrate->Styrene Allyl Allylbenzenes (n=1) Prone to Isomerization Substrate->Allyl Butenyl Butenylbenzenes (n=2) Insulated & Stable Substrate->Butenyl React_Styrene Activated Reactivity (Facile cross-coupling) Styrene->React_Styrene React_Allyl Mixed Reactivity (Chain-walking to Styrenes) Allyl->React_Allyl React_Butenyl Unactivated Reactivity (Terminal-selective addition) Butenyl->React_Butenyl

Reactivity divergence among aryl-alkenes based on tether length and conjugation.

Comparative Performance Data

When subjected to modern synthetic methodologies—ranging from radical photoredox catalysis to alternating current (AC) electrolysis—butenyl-benzenes consistently outperform allylbenzenes in terminal-selective reactions due to their resistance to isomerization.

Furthermore, substituted butenyl-benzenes (specifically 3-arylbutenes) are themselves highly valuable products synthesized via the asymmetric hydrovinylation of styrenes. These 3-arylbutenes serve as direct precursors to blockbuster 2-arylpropionic acid NSAIDs, such as ibuprofen and naproxen, via oxidative degradation[3].

Quantitative Data Summary

The following table summarizes the comparative yields of these substrate classes across three distinct, state-of-the-art synthetic transformations: Fe-catalyzed conjunctive cross-coupling[4], Co-mediated photoredox chloroalkylation[2], and AC-driven electrochemical difunctionalization[1].

Substrate ClassRepresentative AlkeneIsomerization RiskYield: Fe-Cross CouplingYield: Co-ChloroalkylationYield: AC Difunctionalization
Styrenes (n=0)StyreneLow (Stable sink)N/A (Over-reactive)>85%55%
Allylbenzenes (n=1)AllylbenzeneHigh (Chain-walking)~60%72%60%
Butenylbenzenes (n=2)4-Phenyl-1-buteneLow (Insulated)86% 73% 77%

Data Interpretation: In AC-driven difunctionalization, 4-phenyl-1-butene achieved a superior 77% yield compared to allylbenzene (60%) and styrene (55%), proving that the insulated olefin provides the optimal balance of stability and reactivity outside standard redox windows[1].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and mass balance.

Protocol A: Fe-Catalyzed Conjunctive Cross-Coupling of 4-Phenyl-1-butene

This protocol leverages the unactivated nature of 4-phenyl-1-butene to achieve a 1,2-alkylaryl conjunctive cross-coupling[4].

  • Precatalyst Activation: In a glovebox, charge a flame-dried Schlenk flask with Fe(acac)3 (5 mol%), 1,2-bis(dicyclohexylphosphino)ethane ligand (5 mol%), and tert-butyl iodide (1.0 equiv).

    • Causality: Fe(acac)3 is selected over Pd/Ni to favor single-electron radical pathways, preventing standard two-electron β-hydride elimination.

  • Substrate Addition: Add 4-phenyl-1-butene (14 equiv) to the flask.

    • Validation Checkpoint: Spike the mixture with a known quantity of dibromomethane as an internal standard. Take a baseline

      
      H NMR aliquot (t=0).
      
  • Controlled Transmetalation: Dissolve meta-methoxy phenyl Grignard (1.4 equiv) in THF and add dropwise via a syringe pump over 1 hour at room temperature.

    • Causality: Slow addition is critical. It prevents the buildup of highly nucleophilic Grignard species, driving the kinetics toward the 3-component conjunctive pathway rather than direct cross-coupling with the alkyl halide.

  • Quench & Analysis: Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc.
    
    • Validation Checkpoint: Analyze the crude mixture via

      
      H NMR against the dibromomethane standard. A yield of ~86% should be observed prior to column chromatography[4].
      

Fe_Coupling Init Fe(acac)3 + Ligand Precatalyst Radical Alkyl Radical Generation (from Alkyl Halide) Init->Radical Addition Radical Addition to 4-Phenyl-1-butene Radical->Addition Transmetal Transmetalation with Aryl Grignard Addition->Transmetal Fe trapping RedElim Reductive Elimination (1,2-Difunctionalized Product) Transmetal->RedElim RedElim->Init Catalyst turnover

Mechanism of Fe-catalyzed conjunctive cross-coupling of butenyl-benzenes.

Protocol B: Synthesis of 3-Arylbutenes via Asymmetric Hydrovinylation

This protocol details the synthesis of substituted butenyl-benzenes (3-arylbutenes) from styrenes, serving as a gateway to NSAID APIs[3].

  • Catalyst Assembly: Combine [(allyl)NiBr]

    
     (0.007 equiv) and Feringa’s phosphoramidite ligand (0.014 equiv) in anhydrous CH
    
    
    
    Cl
    
    
    at -78 °C.
  • Counterion Exchange: Add NaBArF (0.014 equiv) to the mixture.

    • Causality: The use of the bulky, non-coordinating BArF anion is non-negotiable. It ensures the resulting cationic Ni-hydride species remains highly electrophilic and open for alkene coordination, drastically suppressing unwanted oligomerization.

  • Ethylene Pressurization: Introduce the vinylarene (e.g., 4-isobutylstyrene) and pressurize the vessel with 1 atm of ethylene gas. Maintain at -78 °C for 2 hours.

  • Validation Checkpoint: Vent the ethylene and quench with basic alumina. Perform chiral GC analysis. A successful run will yield >97% conversion and >96% ee for the 3-arylbutene product, with zero observable (E) or (Z) isomerization byproducts[3].

Conclusion

Substituted butenyl-benzenes occupy a privileged space in synthetic methodology. By utilizing a two-carbon tether, these substrates provide the perfect equilibrium of electronic insulation and radical stability. Whether deployed as unactivated radical acceptors in photoredox chloroalkylations or synthesized as highly enantioenriched precursors for pharmaceutical scale-ups, butenyl-benzenes offer a distinct, high-yielding alternative to the often problematic allylbenzene and styrene classes.

References

1.[3] Title: Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. Source: PubMed Central (PMC). URL: 2.[1] Title: Overcoming the Potential Window-Limited Functional Group Compatibility by Alternating Current Electrolysis. Source: University of Utah. URL: 3.[4] Title: Fe-Catalyzed Conjunctive Cross-Couplings of Unactivated Alkenes with Grignard Reagents. Source: Semantic Scholar. URL: 4.[2] Title: Chloroalkylation of Unactivated Alkenes via a Cobalt-Mediated Radical Ligand Transfer (RLT) Photoredox Catalysis Platform. Source: American Chemical Society. URL:

Sources

Safety Operating Guide

((E)-4-Bromo-but-3-enyl)-benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for ((E)-4-Bromo-but-3-enyl)-benzene

As a Senior Application Scientist, I recognize that proper waste management is not merely a regulatory hurdle; it is a fundamental component of scientific integrity and laboratory safety. ((E)-4-Bromo-but-3-enyl)-benzene is a reactive aryl-alkyl bromide frequently utilized in advanced organic synthesis and drug development. Due to the presence of a covalently bonded bromine atom, this compound is strictly classified as a halogenated organic compound .

Improper disposal of halogenated organics poses severe environmental risks, including groundwater contamination and the potential generation of highly toxic byproducts if incinerated improperly. This guide provides researchers and drug development professionals with an authoritative, self-validating operational plan for the compliant handling and disposal of ((E)-4-Bromo-but-3-enyl)-benzene.

Regulatory Framework & Chemical Classification

In the United States, the disposal of halogenated organic waste is governed by the Environmental Protection Agency (EPA) under the[1]. RCRA mandates a "cradle-to-grave" management system, meaning the generating laboratory retains legal liability for the waste from the moment of creation until its ultimate destruction at a permitted Treatment, Storage, and Disposal Facility (TSDF)[1][2].

Mechanistic Insight: The Causality of Segregation

Why must ((E)-4-Bromo-but-3-enyl)-benzene be strictly segregated from non-halogenated organic waste?

  • Dioxin/Furan Prevention: Halogenated compounds require specialized, ultra-high-temperature incineration to cleave the carbon-halogen bonds completely, preventing the atmospheric release of highly toxic polychlorinated or polybrominated dibenzodioxins[3].

  • Cost & Treatment Efficiency: Introducing even trace amounts of this compound (e.g., >5% halogen content) into a non-halogenated stream reclassifies the entire bulk volume as halogenated. This exponentially increases disposal costs due to the required scrubber technologies[4][5].

  • Chemical Incompatibility: Alkyl bromides contain a labile moiety. Mixing them with incompatible materials, such as strong inorganic bases or oxidizers, can trigger unintended nucleophilic substitution or elimination, leading to exothermic reactions, off-gassing, and container rupture[4][6].

Quantitative Data: Waste Segregation Parameters

To maintain compliance and safety, laboratory personnel must adhere to strict segregation thresholds.

ParameterOperational ThresholdScientific & Logistical Rationale
Halogen Content > 5%Exceeding this limit strictly classifies the entire bulk mixture as Halogenated Organic Waste, necessitating specialized incineration[5].
Aqueous Content < 20%Mixtures with ≥20% water must be segregated into an "Aqueous Halogenated" stream to prevent phase separation and incineration inefficiencies[5][6].
Headspace Volume 25% MinimumContainers must not exceed 75% capacity. This void volume accommodates vapor pressure expansion from volatile organics, preventing container rupture[6].
SAA Storage Limit 55 GallonsMaximum permissible accumulation volume in a laboratory Satellite Accumulation Area (SAA) before mandatory transfer[7].
LQG Time Limit 90 DaysLarge Quantity Generators (LQGs) must legally ship waste off-site to a TSDF within 90 days of the accumulation start date[1].

Workflow Visualization

G Gen Waste Generated: ((E)-4-Bromo-but-3-enyl)-benzene CheckWater Aqueous Content > 20%? Gen->CheckWater OrgStream Halogenated Organic Waste Stream CheckWater->OrgStream No AqStream Aqueous Halogenated Waste Stream CheckWater->AqStream Yes Label Affix RCRA Hazardous Waste Label OrgStream->Label AqStream->Label Store Store in Secondary Containment (<90 days) Label->Store Dispose Incineration via Licensed TSDF Store->Dispose

Workflow for the classification and disposal of halogenated organic waste.

Step-by-Step Disposal Methodology

Phase 1: Point-of-Generation Collection (Satellite Accumulation)

  • Select Compatible Containment: Utilize high-density polyethylene (HDPE) or PVC-coated glass containers. Never repurpose food or beverage containers, as chemical degradation and regulatory violations will occur[4][8].

  • Execute Segregation: Transfer the ((E)-4-Bromo-but-3-enyl)-benzene waste exclusively into the "Halogenated Organic Waste" stream. Verify that the receiving container is free of incompatible reactive agents, such as oxidizers or strong acids[6][9].

  • Maintain Headspace: Fill the container to a maximum of 75% capacity to allow for the thermal expansion of vapors[6].

  • Seal the System: Cap the container tightly immediately after use. A container is only legally "closed" if it can be inverted without leaking and prevents vapor volatilization into the fume hood[7][10].

Phase 2: Labeling and Documentation

  • Affix RCRA Labeling: Apply a compliant "Hazardous Waste" label to the container before introducing the first drop of waste[6][11].

  • Detail Chemical Constituents: Clearly write "((E)-4-Bromo-but-3-enyl)-benzene" and its relative concentration. The EPA prohibits the use of chemical formulas or generic abbreviations on waste labels[9].

Phase 3: Storage and Final Disposition

  • Implement Secondary Containment: Place the primary waste container inside a chemically resistant secondary tub or tray. Store this assembly within a designated, ventilated flammable storage cabinet[4][5].

  • Transfer to MAA: Relocate the full container to the facility's Main Accumulation Area. Ensure the originating laboratory remains locked when unattended to satisfy the "under the control of the operator" mandate[7][10].

  • Execute Licensed Incineration: Final destruction must be performed by a permitted Treatment, Storage, and Disposal Facility (TSDF). Halogenated waste is eradicated via high-temperature incineration[8][12]. Under no circumstances should this compound be disposed of via sink drains or intentional fume hood evaporation[11][12].

Emergency Protocol: Accidental Spill Response

In the event of a localized spill of ((E)-4-Bromo-but-3-enyl)-benzene during transfer:

  • Assess and Evacuate: Immediately halt work and evaluate the spill volume. If the release exceeds laboratory capabilities or involves highly toxic vapor accumulation, evacuate and contact emergency services[6].

  • Eliminate Ignition Sources: Because organic vapors can be flammable, immediately disable nearby hot plates, stirrers, and open flames[6].

  • Deploy Containment: Wearing appropriate PPE (chemical-resistant nitrile gloves, safety goggles, and a lab coat), deploy a chemical spill kit. Surround and cover the spill with an inert universal absorbent or vermiculite[6][12].

  • Execute Cleanup and Disposal: Sweep the absorbed matrix using non-sparking tools. Deposit all contaminated cleanup materials into a puncture-proof hazardous waste container, label it as "Halogenated Organic Solid Waste," and process it for incineration[6][12].

References

Sources

Personal protective equipment for handling ((E)-4-Bromo-but-3-enyl)-benzene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized reactive building blocks like ((E)-4-Bromo-but-3-enyl)-benzene (CAS: 62692-41-5)[1] requires moving beyond generic safety data sheets. To ensure absolute safety and operational success in drug development and synthetic workflows, we must understand the mechanistic causality behind the hazards.

This guide provides a self-validating, field-proven protocol for the safe handling, transfer, and disposal of this specific halogenated alkene.

Mechanistic Hazard Assessment (The "Why" Behind the Protocol)

((E)-4-Bromo-but-3-enyl)-benzene features a highly lipophilic phenyl ring tethered to a reactive vinyl bromide moiety. This structural combination dictates our entire approach to Personal Protective Equipment (PPE).

The lipophilicity of the benzene ring ensures that, upon dermal contact, the molecule can rapidly penetrate the stratum corneum. Once absorbed, the vinyl bromide functional group becomes the primary toxicological concern. In hepatic and cellular environments, halogenated alkenes are susceptible to cytochrome P450-mediated oxidation, which converts the alkene into a highly reactive, electrophilic epoxide intermediate[2]. This epoxide can covalently bind to DNA and cellular proteins, presenting severe mutagenic and genotoxic risks[2].

Understanding this pathway makes it clear why standard laboratory gloves are insufficient and why respiratory and dermal isolation is non-negotiable.

ToxicityPathway A ((E)-4-Bromo-but-3-enyl)-benzene (Lipophilic) B Dermal/Inhalation Absorption A->B C Cytochrome P450 Oxidation B->C D Reactive Epoxide Intermediate C->D E DNA/Protein Adducts (Genotoxicity) D->E

Mechanistic pathway of vinyl bromide toxicity emphasizing the need for strict exposure control.

Mandatory Personal Protective Equipment (PPE) Matrix

Because halogenated organics act as aggressive solvents against standard elastomers, PPE selection must be driven by quantitative breakthrough data. The table below summarizes the required protective gear and the causality behind each choice.

PPE ComponentMaterial SpecificationBreakthrough Time (min)Degradation RatingOperational Directive & Causality
Primary Gloves Viton® / Fluoroelastomer (0.3 mm)> 480ExcellentMandatory. Fluoroelastomers resist halogenated solvent permeation, preventing the dermal absorption pathway detailed above.
Secondary Gloves Heavy-duty Nitrile (0.15 mm)< 10PoorIncidental Splash Only. Acceptable only as an under-layer. Must be removed and replaced immediately if contaminated.
Eye Protection Polycarbonate Splash GogglesN/AExcellentMandatory. Must meet ANSI Z87.1 standards. Prevents vapor absorption via ocular mucosa, which bypasses hepatic first-pass metabolism[3].
Body Protection Flame-Resistant (FR) Lab CoatN/AGoodMandatory. Brominated alkenes can be combustible[3]. FR coats prevent secondary ignition injuries.

Standard Operating Procedure: Handling & Transfer

To ensure trustworthiness, this protocol is designed as a self-validating system. You must verify the success of the previous step before proceeding to the next.

Step 1: Engineering Control Validation

  • Action: Conduct all operations inside a certified chemical fume hood.

  • Validation: Visually verify the hood monitor reads a face velocity of 100–120 feet per minute (fpm). Ensure all unnecessary equipment is removed to prevent turbulent airflow, and verify no ignition sources (e.g., hot plates, open flames) are active[3].

Step 2: Equipment Purging & Preparation

  • Action: Purge all Schlenk flasks, reaction vessels, and transfer syringes with ultra-high purity (UHP) nitrogen or argon.

  • Causality: ((E)-4-Bromo-but-3-enyl)-benzene can slowly degrade or polymerize upon prolonged exposure to oxygen or moisture. Inert atmospheres preserve the integrity of the vinyl bromide bond for downstream cross-coupling.

Step 3: Air-Free Transfer Execution

  • Action: Utilize a gas-tight glass syringe equipped with a PTFE-tipped plunger for volumetric transfers.

  • Causality: Avoid standard plastic/polypropylene syringes. Halogenated compounds will leach plasticizers from the barrel, contaminating your reaction and potentially degrading the syringe integrity mid-transfer.

Step 4: Post-Transfer Decontamination

  • Action: Immediately rinse all reusable glassware with a compatible non-halogenated solvent (e.g., acetone or ethyl acetate) inside the fume hood before transferring the glassware to the general washing area.

Spill Response & Halogenated Waste Disposal Plan

Improper disposal of halogenated waste can lead to dangerous exothermic reactions or the release of toxic hydrogen bromide (HBr) gas[2]. Follow this strict workflow for spills and routine disposal.

Immediate Spill Response Workflow:

  • Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash to maximize exhaust efficiency.

  • Contain: Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand. Do NOT use combustible sawdust or paper towels, as the mixture may become highly flammable[3].

  • Collect: Sweep the absorbed mixture using non-sparking tools and deposit it into a chemically resistant, sealable high-density polyethylene (HDPE) container.

Routine Disposal Plan:

  • Segregation: Deposit all reaction waste, rinsates, and contaminated consumables containing ((E)-4-Bromo-but-3-enyl)-benzene strictly into waste carboys designated for "Halogenated Organic Waste" [4]. Never mix with non-halogenated solvent waste.

  • Labeling: Clearly label the container with the CAS number (62692-41-5) and the specific hazards (Irritant, Suspected Carcinogen, Environmental Hazard).

  • Final Destruction: Ensure your institutional waste management facility processes this material via high-temperature incineration equipped with acid-gas scrubbers. This is the only validated method to safely neutralize the resulting hydrogen bromide (HBr) gas produced during combustion[2].

DisposalWorkflow Start Pre-Operation: Verify Fume Hood PPE Don PPE: Viton Gloves & Goggles Start->PPE Transfer Execution: Air-Free Transfer PPE->Transfer Spill Spill Event? Use Inert Absorbent Transfer->Spill Leak Waste Disposal: Halogenated Waste Transfer->Waste Normal Spill->Waste Incinerate Final Destruction: Incineration Waste->Incinerate

Standard operating procedure and disposal workflow for halogenated alkene handling.

References

  • LookChem. "Cas 184370-59-0,Benzene,[(3E) - LookChem" (Includes upstream/downstream indexing for CAS 62692-41-5). Retrieved from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.